1-((Chloromethyl)sulfonyl)-4-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethylsulfonyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPJNJKCPJDTIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340243 | |
| Record name | p-Toluenesulfonylmethyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7569-26-8 | |
| Record name | p-Toluenesulfonylmethyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloromethanesulfonyl-4-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-((Chloromethyl)sulfonyl)-4-methylbenzene synthesis mechanism
An In-depth Technical Guide on the Synthesis of 1-((Chloromethyl)sulfonyl)-4-methylbenzene
Introduction
This compound, also known as p-tolyl chloromethyl sulfone, is a key intermediate in organic synthesis. Its bifunctional nature, containing both a reactive chloromethyl group and a stable sulfonyl group, makes it a valuable reagent for the introduction of the tosylmethyl (p-toluenesulfonylmethyl) moiety. This group is particularly important in the construction of complex molecules, including various heterocyclic compounds and other pharmacologically relevant scaffolds. This document provides a detailed overview of a common and effective synthesis mechanism for this compound, tailored for researchers, scientists, and professionals in drug development.
Synthesis Overview
The synthesis of this compound is most commonly achieved through the free-radical chlorination of p-tolyl methyl sulfone. This reaction typically utilizes a chlorinating agent, such as sulfuryl chloride (SO2Cl2), and a radical initiator, like benzoyl peroxide, under thermal or photochemical conditions. The reaction selectively chlorinates the methyl group attached to the sulfone due to the stability of the resulting radical intermediate.
Overall Reaction Scheme:
Reaction Mechanism
The synthesis proceeds via a classic free-radical chain reaction mechanism, which can be broken down into three key stages: initiation, propagation, and termination.
Caption: Free-radical chain mechanism for the chlorination of p-tolyl methyl sulfone.
-
Initiation: The process begins with the homolytic cleavage of the radical initiator, benzoyl peroxide, upon heating. This generates phenyl radicals, which are highly reactive.
-
Propagation: This is a two-step cycle. First, a phenyl radical abstracts a hydrogen atom from the methyl group of p-tolyl methyl sulfone, forming a stable p-tolyl sulfonylmethyl radical and benzene. This radical is stabilized by the adjacent sulfonyl group. In the second step, this newly formed radical reacts with sulfuryl chloride to yield the desired product, this compound, and a chlorosulfonyl radical. The chlorosulfonyl radical can then decompose to sulfur dioxide and a chlorine radical, which can also abstract a hydrogen from the starting material, continuing the chain.
-
Termination: The reaction is terminated when any two radical species combine to form a stable, non-radical product. This can occur through various combinations of the radicals present in the reaction mixture.
Experimental Protocol and Data
The following section details a representative experimental procedure for the synthesis.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity Used | Moles |
| p-Tolyl methyl sulfone | 170.23 | 10.0 g | 0.0587 |
| Sulfuryl Chloride (SO2Cl2) | 134.97 | 8.7 g (5.2 mL) | 0.0645 |
| Benzoyl Peroxide | 242.23 | 0.2 g | 0.00083 |
| Carbon Tetrachloride (CCl4) | - | 100 mL | - |
Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve p-tolyl methyl sulfone (10.0 g) and benzoyl peroxide (0.2 g) in carbon tetrachloride (100 mL).
-
Reagent Addition: Add sulfuryl chloride (5.2 mL) dropwise to the stirred solution at room temperature.
-
Reflux: After the addition is complete, heat the mixture to reflux (approximately 77°C) and maintain this temperature for 4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting crude solid is purified by recrystallization from a mixture of ethanol and water to afford the final product as white crystalline needles.
Results and Characterization
| Parameter | Value |
| Yield | 10.5 g (87%) |
| Appearance | White crystalline solid |
| Melting Point | 88-90 °C |
| ¹H NMR | Consistent with product structure |
| ¹³C NMR | Consistent with product structure |
| IR (cm⁻¹) | 1330, 1150 (SO₂ stretch) |
Safety Considerations
-
Sulfuryl chloride is corrosive and lachrymatory. It reacts violently with water. Handle with extreme care in a fume hood.
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent. Substitute with a safer alternative like chlorobenzene if possible.
-
Benzoyl peroxide is a strong oxidizing agent and can be explosive when dry. It should be handled with care and stored appropriately.
-
The reaction evolves HCl and SO₂ gases , which are corrosive and toxic. The apparatus must be vented to a scrubber.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Conclusion
The free-radical chlorination of p-tolyl methyl sulfone using sulfuryl chloride is a reliable and high-yielding method for the synthesis of this compound. The procedure is straightforward, and the product can be easily purified by recrystallization. A thorough understanding of the underlying free-radical mechanism is crucial for optimizing reaction conditions and ensuring safe handling of the hazardous reagents involved. This compound serves as a robust intermediate for further synthetic transformations in the development of novel chemical entities.
An In-depth Technical Guide to the Physicochemical Properties of 1-((Chloromethyl)sulfonyl)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral analysis of 1-((Chloromethyl)sulfonyl)-4-methylbenzene. The information is intended to support research, development, and quality control activities involving this compound.
Chemical Identity and Physical Properties
This compound, also known as chloromethyl p-tolyl sulfone, is a solid organic compound.[1][2] The key identification and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Chloromethyl p-tolyl sulfone, p-Toluenesulfonylmethyl chloride, Tosylmethyl chloride | [2] |
| CAS Number | 7569-26-8 | [1] |
| Molecular Formula | C₈H₉ClO₂S | [2] |
| Molecular Weight | 204.68 g/mol | [1] |
| Physical Form | Solid | [1][2] |
| Melting Point | 87-89 °C | |
| Boiling Point | 346.0 ± 42.0 °C (at 760 mmHg, Predicted) | |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
Spectroscopic Data
Note: The following are representative spectral data for the analogous compound without the p-methyl group and should be used for comparative purposes only.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Data for ((Chloromethyl)sulfonyl)benzene is available from instruments such as the Bruker AM-300.[3]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Spectral data for ((Chloromethyl)sulfonyl)benzene has been recorded.[3]
-
IR (Infrared) Spectroscopy: FTIR spectra of ((Chloromethyl)sulfonyl)benzene have been obtained from melts.[3]
-
Mass Spectrometry: GC-MS data for ((Chloromethyl)sulfonyl)benzene is available, with prominent peaks observed at m/z 141, 77, 51, 125, and 78.[3]
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in standard organic synthesis resources, its structure suggests a logical synthetic pathway. A plausible approach involves the chloromethylation of methyl p-tolyl sulfone.
The following diagram illustrates a potential synthetic route.
Caption: Plausible synthetic pathway to this compound.
Experimental Workflow for a Related Synthesis (Methyl p-tolyl sulfone):
A known procedure for the synthesis of the precursor, methyl p-tolyl sulfone, involves the reaction of p-toluenesulfonyl chloride with sodium sulfite and sodium bicarbonate to form sodium p-toluenesulfinate, which is then methylated.[4][5][6]
The following diagram outlines the general experimental workflow for the synthesis of sulfones.
Caption: General experimental workflow for sulfone synthesis and purification.
Safety and Handling
This compound is associated with certain hazards and should be handled with appropriate safety precautions.[1]
GHS Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[1]
It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]
The logical relationship for handling chemical compounds is outlined below.
Caption: Standard procedure for safe chemical handling and disposal.
References
- 1. This compound | 7569-26-8 [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. ((Chloromethyl)sulphonyl)benzene | C7H7ClO2S | CID 81625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101659635A - Preparation method of methyl p-tolyl sulfone - Google Patents [patents.google.com]
- 6. CN101659635B - Preparation method of methyl p-tolyl sulfone - Google Patents [patents.google.com]
Unveiling the Synthetic Potential of 1-((Chloromethyl)sulfonyl)-4-methylbenzene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-((Chloromethyl)sulfonyl)-4-methylbenzene, registered under CAS number 7569-26-8, is a sulfonyl chloride derivative that holds potential as a versatile reagent and building block in organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. Its structure, featuring a reactive chloromethylsulfonyl group attached to a toluene backbone, presents a unique combination of functionalities that can be exploited for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical properties, potential synthetic applications, and future research directions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 7569-26-8 | N/A |
| Molecular Formula | C₈H₉ClO₂S | [1][2] |
| Molecular Weight | 204.67 g/mol | [3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Sealed in dry, room temperature conditions | [2] |
| Synonyms | Chloromethyl p-tolyl sulfone, p-Toluenesulfonylmethyl chloride, Tosylmethyl chloride | [1] |
Synthesis and Reactivity
The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl group and the presence of a labile chlorine atom on the adjacent methyl group. This makes the compound a valuable precursor for the synthesis of various sulfone derivatives.
Nucleophilic Substitution Reactions: The chloromethyl group is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. Reactions with amines, alcohols, and thiols would lead to the formation of the corresponding sulfonamides, ethers, and thioethers, respectively. These reactions are fundamental in the construction of diverse molecular libraries for drug discovery.
A generalized workflow for the reaction of this compound with a generic nucleophile is depicted below.
References
An In-Depth Technical Guide to the Spectroscopic Data of 1-((Chloromethyl)sulfonyl)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
1-((Chloromethyl)sulfonyl)-4-methylbenzene, also known as chloromethyl p-tolyl sulfone or tosylmethyl chloride, is a solid organic compound. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₈H₉ClO₂S |
| Molecular Weight | 204.67 g/mol |
| Appearance | White to off-white solid (predicted) |
| CAS Number | 7569-26-8 |
Predicted Spectroscopic Data
The following tables present the predicted spectroscopic data for this compound. These values have been estimated using established computational methods and are intended to guide researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.85 | d | 2H | Ar-H (ortho to -SO₂) |
| ~7.40 | d | 2H | Ar-H (meta to -SO₂) |
| ~4.80 | s | 2H | -CH₂Cl |
| ~2.45 | s | 3H | Ar-CH₃ |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | Ar-C (ipso, attached to -SO₂) |
| ~142.0 | Ar-C (ipso, attached to -CH₃) |
| ~130.0 | Ar-CH (meta to -SO₂) |
| ~128.5 | Ar-CH (ortho to -SO₂) |
| ~62.0 | -CH₂Cl |
| ~21.5 | Ar-CH₃ |
Infrared (IR) Spectroscopy
Predicted Major Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-2950 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1320 & ~1150 | Strong | Asymmetric & Symmetric S=O stretch (sulfonyl) |
| ~1600, ~1490 | Medium-Weak | C=C stretch (aromatic) |
| ~815 | Strong | C-H bend (para-disubstituted benzene) |
| ~700-600 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
Predicted Major Fragments under Electron Ionization (EI)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 204/206 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 155 | High | [M - CH₂Cl]⁺ |
| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |
| 49/51 | Moderate | [CH₂Cl]⁺ |
Standard Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for solid organic compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the solid compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) within a 5 mm NMR tube.
-
Instrumental Setup: Insert the sample into the NMR spectrometer. Perform tuning and shimming procedures to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A total of 16 to 32 scans are generally co-added to ensure an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (often 1024 or more) and a longer relaxation delay are required to obtain a high-quality spectrum.
-
Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline corrections. The signals in the ¹H NMR spectrum are integrated, and chemical shifts for both ¹H and ¹³C spectra are referenced against the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): A small quantity of the solid sample is placed onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Consistent pressure is applied to ensure intimate contact between the sample and the crystal surface.
-
Background Collection: A background spectrum of the clean, empty ATR crystal is recorded. This is essential for subtracting contributions from atmospheric gases (CO₂, H₂O) and the instrument itself.
-
Sample Spectrum Acquisition: The IR spectrum of the sample is then collected. Typically, 16 to 32 scans are averaged at a resolution of 4 cm⁻¹ to enhance the signal-to-noise ratio.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum, yielding the final spectrum of the compound, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: For a solid sample, introduction into the mass spectrometer can be achieved via a direct insertion probe for Electron Ionization (EI). Alternatively, the sample can be dissolved in a volatile solvent and introduced through a gas chromatograph (GC-MS) or infused directly for Electrospray Ionization (ESI).
-
Ionization: The sample molecules are ionized using a suitable technique. For this type of compound, EI at a standard energy of 70 eV is common.
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at its respective m/z.
-
Data Analysis: The output is a mass spectrum, a plot of relative ion intensity against m/z. The molecular weight is determined from the molecular ion peak, and the fragmentation pattern provides valuable structural information.
Relevance in Drug Discovery and Medicinal Chemistry
While specific biological activities of this compound are not extensively documented, its structural components are highly relevant in the field of drug development.
The sulfone moiety is a prevalent feature in numerous FDA-approved drugs. It often serves as a bioisostere for other functional groups and can enhance a molecule's metabolic stability, solubility, and cell permeability.
The chloromethyl sulfonyl group , in particular, is a reactive functional group that can act as an electrophile. In drug design, such moieties are often incorporated to create covalent inhibitors . These molecules can form a permanent covalent bond with a nucleophilic amino acid residue (such as cysteine) within the active site of a target protein. This leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action. This strategy has been successfully employed in the development of drugs for various diseases, including cancer and viral infections.
Visualizations
Potential Synthetic Pathway
The following diagram outlines a plausible synthetic route for the preparation of this compound.
An In-depth Technical Guide to the Molecular Structure and Bonding of 1-((Chloromethyl)sulfonyl)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1-((chloromethyl)sulfonyl)-4-methylbenzene, a compound of interest in synthetic organic chemistry. Due to the limited availability of experimental crystallographic data for this specific molecule, this report leverages computational data to elucidate its structural parameters. Detailed experimental protocols for its synthesis are presented, adapted from established methodologies for structurally related compounds. Furthermore, a thorough analysis of its expected spectroscopic characteristics is provided, supported by data from close chemical analogs. This guide is intended to serve as a valuable resource for researchers and professionals engaged in work involving this and similar sulfonyl chloride derivatives.
Molecular Structure and Bonding
This compound, also known as chloromethyl p-tolyl sulfone, possesses the chemical formula C₈H₉ClO₂S. Its structure features a central hexavalent sulfur atom bonded to two oxygen atoms, a chloromethyl group, and a p-tolyl (4-methylphenyl) group. The bonding around the sulfur atom is tetrahedral, a consequence of sp³ hybridization. The presence of the electron-withdrawing sulfonyl group and the chlorine atom significantly influences the electronic properties and reactivity of the molecule.
Molecular Geometry
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | S=O | 1.43 |
| S-C (aromatic) | 1.77 | |
| S-C (chloromethyl) | 1.83 | |
| C-Cl | 1.79 | |
| C-C (aromatic) | 1.39 - 1.40 | |
| C-H (aromatic) | 1.08 | |
| C-H (methyl) | 1.09 | |
| C-H (chloromethyl) | 1.09 | |
| Bond Angles (°) | O=S=O | 119.5 |
| O=S-C (aromatic) | 108.5 | |
| O=S-C (chloromethyl) | 107.5 | |
| C (aromatic)-S-C (chloromethyl) | 105.0 | |
| S-C-Cl | 110.0 | |
| C-S-C | 104.0 |
Note: The values presented in this table are based on computational chemistry predictions and should be considered as approximations of the actual experimental values.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly documented in a single source. However, a reliable synthetic route can be devised based on well-established reactions of p-toluenesulfonyl chloride. The following protocol outlines a two-step process involving the preparation of a sulfinate salt intermediate followed by chloromethylation.
Synthesis of Sodium p-Toluenesulfinate
Materials:
-
p-Toluenesulfonyl chloride (1.0 eq)
-
Sodium sulfite (1.2 eq)
-
Sodium bicarbonate (1.2 eq)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluenesulfonyl chloride in a minimal amount of ethanol.
-
In a separate beaker, prepare an aqueous solution of sodium sulfite and sodium bicarbonate.
-
Slowly add the aqueous solution to the ethanolic solution of p-toluenesulfonyl chloride with vigorous stirring.
-
Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the sodium p-toluenesulfinate.
-
Collect the white crystalline product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield sodium p-toluenesulfinate.
Synthesis of this compound
Materials:
-
Sodium p-toluenesulfinate (1.0 eq)
-
Dichloromethane (as solvent and reactant)
-
A phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq)
-
Sodium hydroxide (50% aqueous solution)
Procedure:
-
In a two-necked round-bottom flask fitted with a mechanical stirrer and a dropping funnel, suspend sodium p-toluenesulfinate in dichloromethane.
-
Add the phase-transfer catalyst to the suspension.
-
With vigorous stirring, add the 50% sodium hydroxide solution dropwise to the reaction mixture at room temperature.
-
Continue stirring vigorously for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, dilute the reaction mixture with water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound as a white solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the p-tolyl group at approximately 2.4 ppm. The aromatic protons will appear as two doublets in the range of 7.4-7.8 ppm, characteristic of a para-substituted benzene ring. The most downfield signal will be a singlet corresponding to the chloromethyl protons, expected around 4.8-5.0 ppm due to the strong deshielding effects of the adjacent sulfonyl group and chlorine atom.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon around 21 ppm. The aromatic carbons will resonate in the 128-145 ppm region, with four distinct signals due to the para-substitution. The chloromethyl carbon is expected to appear significantly downfield, in the range of 60-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands characteristic of the sulfonyl group. Strong, sharp peaks are expected around 1350-1300 cm⁻¹ and 1165-1120 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ region. A C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 204, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Common fragmentation patterns would involve the loss of a chlorine atom (M-35), a chloromethyl radical (M-49), and cleavage of the S-C bonds.
Mandatory Visualizations
Molecular Structure
Caption: 2D representation of this compound.
Synthetic Workflow
Caption: Two-step synthesis of the target compound from p-toluenesulfonyl chloride.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, bonding, and synthesis of this compound. While the absence of experimental crystallographic data necessitates the use of computational predictions for its geometry, the fundamental aspects of its structure are well-understood. The provided synthetic protocol offers a clear and viable route for its preparation in a laboratory setting. The predicted spectroscopic data serves as a useful reference for the characterization of this compound. It is hoped that this guide will be a valuable tool for scientists and researchers working with this and related sulfonyl compounds. Further experimental studies are encouraged to validate the computational data and to further explore the chemical and potential biological properties of this molecule.
An In-depth Technical Guide on the Solubility of 1-((Chloromethyl)sulfonyl)-4-methylbenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-((chloromethyl)sulfonyl)-4-methylbenzene. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong qualitative understanding based on structurally similar compounds and outlines detailed experimental protocols for researchers to determine precise solubility values.
Introduction to this compound
This compound, also known as chloromethyl p-tolyl sulfone or p-toluenesulfonylmethyl chloride, is a solid organic compound.[1][2] Its chemical structure, featuring a sulfonyl group and a chloromethyl group attached to a toluene backbone, suggests that it is a relatively non-polar molecule. This structural characteristic is the primary determinant of its solubility behavior in various organic solvents. Understanding its solubility is crucial for applications in chemical synthesis, reaction kinetics, and formulation development.
Qualitative Solubility Profile
Table 1: Qualitative Solubility of Structurally Similar p-Toluenesulfonyl Chloride
| Solvent Classification | Solvent Example | Qualitative Solubility |
| Aromatic Hydrocarbon | Benzene | Freely Soluble[3][4][6] |
| Halogenated Hydrocarbon | Chloroform | Freely Soluble[3] |
| Alcohol | Ethanol | Freely Soluble[3][4][6] |
| Ether | Diethyl Ether | Freely Soluble[4][6] |
| Polar Aprotic | Methylene Chloride | Soluble[6] |
| Aqueous | Water | Insoluble[3][4][7] |
Based on this information, it is highly probable that this compound exhibits similar solubility characteristics, being readily soluble in non-polar to moderately polar organic solvents and poorly soluble in highly polar solvents like water.
For researchers requiring precise solubility data, the following sections provide detailed experimental protocols for its determination.
Experimental Protocol for Determining Equilibrium Solubility
The most reliable method for determining the solubility of a crystalline solid is the equilibrium solubility method, often referred to as the shake-flask method.[8][9] This method measures the concentration of a solute in a saturated solution at a specific temperature.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[10] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.[11]
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[10]
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the filtered sample and the standard solutions using a suitable analytical method, such as HPLC or GC, to determine the concentration of the dissolved solid.
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the sample.
-
3.3. Data Presentation
The quantitative solubility data should be recorded in a structured table.
Table 2: Template for Quantitative Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Acetone | e.g., 25 | ||
| e.g., Toluene | e.g., 25 | ||
| e.g., Dichloromethane | e.g., 25 | ||
| e.g., Ethanol | e.g., 25 | ||
| e.g., Ethyl Acetate | e.g., 25 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the equilibrium solubility of a solid compound.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is scarce, a strong qualitative assessment can be made based on its chemical structure and the known solubility of similar compounds. For applications requiring precise quantitative data, the provided experimental protocol for equilibrium solubility determination offers a robust and reliable methodology for researchers in the fields of chemistry and drug development.
References
- 1. This compound | 7569-26-8 [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. p-Toluenesulfonyl chloride ReagentPlus�, = 99 98-59-9 [sigmaaldrich.com]
- 4. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Tosyl chloride | 98-59-9 [amp.chemicalbook.com]
- 7. manavchem.com [manavchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. uomus.edu.iq [uomus.edu.iq]
A Technical Guide to the Thermal Stability and Decomposition of 1-((Chloromethyl)sulfonyl)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-((Chloromethyl)sulfonyl)-4-methylbenzene, also known as chloromethyl p-tolyl sulfone or tosylmethyl chloride, is a sulfone derivative containing a reactive chloromethyl group. As with many complex organic molecules used in pharmaceutical and materials science, understanding its thermal stability is paramount for ensuring safety, predicting shelf-life, and controlling reaction conditions during synthesis and application. This technical guide consolidates information on the anticipated thermal behavior of this compound, details the standard experimental protocols for its analysis, and proposes a likely decomposition pathway based on the chemistry of related sulfonyl compounds.
Physicochemical Properties and Comparison with Analogous Compounds
To infer the thermal properties of this compound, it is useful to compare its known physicochemical properties with those of its close structural analogs: p-toluenesulfonyl chloride and chloromethyl phenyl sulfone.
| Property | This compound | p-Toluenesulfonyl Chloride | Chloromethyl Phenyl Sulfone |
| Synonyms | Chloromethyl p-tolyl sulfone, Tosylmethyl chloride | Tosyl chloride, TsCl | Phenylsulfonylmethyl chloride |
| CAS Number | 7569-26-8 | 98-59-9 | 7205-98-3 |
| Molecular Formula | C₈H₉ClO₂S | C₇H₇ClO₂S | C₇H₇ClO₂S |
| Molecular Weight | 204.68 g/mol | 190.65 g/mol | 190.65 g/mol |
| Physical Form | Solid | White to gray powdered solid | Solid |
| Melting Point | Not reported | 65-69 °C | Not reported |
| Boiling Point | Not reported | 134 °C at 10 mmHg | Not reported |
Predicted Thermal Stability and Decomposition
Based on the structure of this compound, its thermal decomposition is likely to be a complex process involving multiple bond cleavages. The sulfone group is generally considered to be thermally stable. However, the presence of the chloromethyl group introduces a potential site for initiation of decomposition.
Acyclic aliphatic sulfones and sulfones attached to two aromatic groups typically exhibit an onset of thermal decomposition at temperatures above 350 °C.[1] The thermal decomposition of related compounds like p-toluenesulfonyl hydrazide has been studied, with decomposition products including nitrogen, water, aryl disulfides, and sulfide sulfonates, indicating the complexity of the degradation pathways of tosyl-containing molecules.[2]
Proposed Decomposition Pathway
A plausible thermal decomposition pathway for this compound would likely initiate with the cleavage of the C-Cl or C-S bond, which are typically the weaker bonds in the molecule. Homolytic cleavage would lead to the formation of radical intermediates. A possible, though unconfirmed, pathway is outlined below. The decomposition of sulfones can lead to the elimination of sulfur dioxide (SO₂).[1]
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition products of this compound, a series of analytical techniques should be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
A small sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The sample is heated in a controlled atmosphere (typically nitrogen for inert decomposition or air for oxidative decomposition) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots mass percentage against temperature, revealing the temperatures at which mass loss occurs.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min).[3]
-
The differential heat flow required to maintain the sample and reference at the same temperature is measured.
-
The DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks.
Evolved Gas Analysis (EGA) using TGA-FTIR or TGA-MS
Objective: To identify the gaseous products evolved during thermal decomposition.
Methodology:
-
The TGA instrument is coupled to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) via a heated transfer line.
-
As the sample is heated in the TGA, the evolved gases are swept by a purge gas into the FTIR gas cell or the MS ion source.
-
FTIR or mass spectra of the evolved gases are collected continuously throughout the TGA experiment.
-
The spectra are then analyzed to identify the chemical composition of the gases at different decomposition stages.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the volatile and semi-volatile decomposition products with high sensitivity and specificity.
Methodology:
-
A small amount of the sample is placed in a pyrolysis probe.
-
The probe is rapidly heated to a specific temperature in the pyrolysis unit, causing thermal decomposition.
-
The resulting fragments (pyrolysate) are swept into a gas chromatograph (GC) for separation.
-
The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.
Experimental Workflow for Comprehensive Thermal Analysis
The following diagram illustrates a logical workflow for a comprehensive investigation into the thermal stability of this compound.
Conclusion
While direct experimental data for the thermal decomposition of this compound is currently lacking, a robust understanding of its likely behavior can be inferred from the properties of analogous compounds and the well-established principles of thermal analysis. The sulfone moiety suggests a relatively high thermal stability, though the chloromethyl group may act as a point of initial degradation. A comprehensive experimental approach utilizing TGA, DSC, and evolved gas analysis techniques such as TGA-FTIR and Py-GC-MS is necessary to fully characterize its thermal properties, decomposition kinetics, and degradation products. The methodologies and predictive information provided in this guide serve as a valuable starting point for researchers and professionals in designing such investigations.
References
Theoretical Reactivity of 1-((Chloromethyl)sulfonyl)-4-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the reactivity of 1-((Chloromethyl)sulfonyl)-4-methylbenzene, a molecule of interest in organic synthesis and medicinal chemistry. While direct theoretical studies on this specific compound are limited in publicly available literature, this document extrapolates from established principles of sulfonyl chloride chemistry and computational studies on analogous structures to predict its reactivity profile. This guide covers key reactive sites, potential reaction mechanisms, and the computational methodologies pertinent to such analyses.
Introduction
This compound, also known as chloromethyl p-tolyl sulfone, possesses two potentially reactive electrophilic centers: the carbon atom of the chloromethyl group and the sulfur atom of the sulfonyl group. The presence of a strong electron-withdrawing sulfonyl group and an electron-donating methyl group on the benzene ring modulates the reactivity of these sites. Understanding the theoretical underpinnings of this molecule's reactivity is crucial for its effective utilization in the synthesis of novel compounds.
Theoretical Framework and Predicted Reactivity
The reactivity of this compound is primarily governed by nucleophilic substitution reactions. Theoretical studies on analogous aromatic sulfonyl chlorides, often employing Density Functional Theory (DFT), indicate that the mechanism of nucleophilic attack at the sulfur atom can proceed through either a concerted SN2-like pathway or a stepwise addition-elimination mechanism. The preferred pathway is influenced by the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents.
Nucleophilic Attack at the Sulfonyl Sulfur
Computational studies on arenesulfonyl chlorides have shown that nucleophilic substitution at the tetracoordinate sulfur atom is a key reaction pathway.[1] The electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic. The p-methyl group on the benzene ring acts as a weak electron-donating group, which might slightly decrease the electrophilicity of the sulfur atom compared to an unsubstituted phenylsulfonyl chloride.
Nucleophilic Attack at the Chloromethyl Carbon
The carbon atom of the chloromethyl group is another primary site for nucleophilic attack, proceeding via a standard SN2 mechanism. The adjacent sulfonyl group, being strongly electron-withdrawing, enhances the electrophilicity of this carbon atom and stabilizes the transition state of the SN2 reaction. This makes the chloromethyl group a good leaving group in the presence of a suitable nucleophile.
Computational Data from Analogous Systems
| Reaction | Nucleophile | Solvent | Computational Method | Calculated Activation Energy (kcal/mol) | Reference System |
| Chloride Exchange | Cl⁻ | Acetonitrile | B3LYP/6-311++G(d,p) | 15-20 | Benzenesulfonyl chloride |
| Hydrolysis | H₂O | Water | B3LYP/6-31G(d) | 20-25 | Thiophene-2-sulfonyl chloride |
| Aminolysis | NH₃ | Gas Phase | B3LYP/6-31+G(d,p) | 10-15 | p-Toluenesulfonyl chloride |
Note: The values presented are illustrative and can vary based on the specific computational model and reaction conditions.
Experimental Protocols: Computational Methodology
The theoretical investigation of the reactivity of this compound would typically involve the following computational protocol, based on established methods for similar sulfonyl compounds.[2][3][4]
Geometry Optimization and Frequency Calculations
The initial step involves optimizing the ground state geometry of the reactant, transition states, intermediates, and products. This is commonly performed using DFT with a functional such as B3LYP and a basis set like 6-31G(d) or larger, such as 6-311++G(d,p), to accurately describe the electronic structure.[5][6] Frequency calculations are then carried out at the same level of theory to confirm the nature of the stationary points (minima for stable structures and first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
Transition State Searching
Locating the transition state is crucial for understanding the reaction mechanism and calculating activation barriers. Methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms are employed for this purpose.
Intrinsic Reaction Coordinate (IRC) Calculations
To verify that a located transition state connects the correct reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This traces the minimum energy path from the transition state down to the corresponding energy minima.
Solvation Effects
To model reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are often used.[4] These models account for the bulk electrostatic effects of the solvent.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow for a theoretical reactivity study and a generalized reaction pathway for nucleophilic substitution.
Caption: A typical workflow for the theoretical study of chemical reactivity.
Caption: Generalized SN2 reaction pathway at the chloromethyl carbon.
Conclusion
This technical guide outlines the expected reactivity of this compound based on theoretical principles and computational studies of analogous compounds. The primary reactive sites are the sulfonyl sulfur and the chloromethyl carbon, both susceptible to nucleophilic attack. The provided computational workflow offers a robust framework for researchers to conduct detailed theoretical investigations into the specific reaction mechanisms of this versatile molecule, thereby guiding its application in synthetic and medicinal chemistry. Further dedicated computational and experimental studies are warranted to precisely quantify the reactivity and elucidate the intricate mechanistic details for specific reactions.
References
Safety and Handling of 1-((Chloromethyl)sulfonyl)-4-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 1-((Chloromethyl)sulfonyl)-4-methylbenzene (CAS No. 7569-26-8). The information is intended to assist laboratory personnel in minimizing risks and ensuring safe operational procedures.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 7569-26-8 | [1] |
| Molecular Formula | C8H9ClO2S | [1] |
| Molecular Weight | 204.68 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | 98% | [1] |
| IUPAC Name | chloromethyl 4-methylphenyl sulfone | [1] |
| Synonyms | p-Toluenesulfonylmethyl Chloride, Chloromethyl p-tolyl sulfone |
Hazard Identification and Classification
This chemical is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1] |
Toxicological Data
No specific occupational exposure limits (PELs, TLVs) have been established for this compound.
Experimental Protocols for Safe Handling
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A diagram illustrating the required personal protective equipment is provided below.
Engineering Controls
All handling of this compound should be conducted in a well-ventilated chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.
Handling and Storage Procedures
-
Handling: Avoid creating dust. Weigh and transfer the solid material carefully. Ensure all containers are properly labeled.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.
The logical workflow for handling and storage is depicted in the following diagram.
Emergency Procedures
In the event of an emergency, follow the established protocols for chemical incidents.
Spill Response
The procedure for responding to a chemical spill is outlined in the diagram below.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Potential Signaling Pathways and Mechanism of Toxicity
Specific signaling pathways for the toxicity of this compound have not been elucidated in the available literature. However, the reactivity of the sulfonyl chloride functional group provides insight into its likely mechanism of action. Sulfonyl chlorides are electrophilic and can react with nucleophilic functional groups present in biological macromolecules such as proteins and nucleic acids. This can lead to covalent modification and disruption of their normal function, ultimately resulting in cellular damage and toxicity.
The general reaction of a sulfonyl chloride with a biological nucleophile is illustrated below.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
Disclaimer
This document is intended for informational purposes only and does not constitute legal or professional advice. The information provided is based on publicly available data and is not exhaustive. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures.
References
Methodological & Application
protocol for tosylation of primary alcohols using 1-((Chloromethyl)sulfonyl)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the tosylation of primary alcohols using p-toluenesulfonyl chloride (TsCl). This common yet critical transformation converts a poor leaving group (the hydroxyl group) into an excellent one (the tosylate group), facilitating a wide range of subsequent nucleophilic substitution and elimination reactions.[1] These application notes include a general experimental protocol, a summary of reaction conditions for various primary alcohols, a detailed reaction mechanism, and graphical representations of the experimental workflow and chemical pathway.
Note: The reagent "1-((Chloromethyl)sulfonyl)-4-methylbenzene" specified in the topic is not the standard reagent for the tosylation of alcohols. The standard and widely used reagent is p-toluenesulfonyl chloride (TsCl), which will be the focus of this protocol.
Introduction
The conversion of alcohols to tosylates is a fundamental reaction in organic synthesis. The resulting alkyl tosylates are versatile intermediates due to the excellent leaving group ability of the tosylate anion, which is a resonance-stabilized, weak base.[2] This protocol is particularly useful for primary alcohols, which readily undergo S(N)2 reactions. The tosylation reaction proceeds with retention of stereochemistry at the alcohol's carbon center, as the C-O bond is not broken during the process.
Data Presentation
The following table summarizes the reaction conditions and yields for the tosylation of various primary alcohols with p-toluenesulfonyl chloride.
| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | Triethylamine/DMAP | Dichloromethane | 0 to 15 | 12.5 | 53 | [1][3] |
| Methanol | Potassium Carbonate | None (Solid-state) | Room Temp. | 5 min | High | [4] |
| Ethanol | Potassium Carbonate | None (Solid-state) | Room Temp. | 5 min | High | [4] |
| 1-Decanol | Zirconium(IV) chloride | Dichloromethane | Reflux | 6 | 81 | [5] |
| Diethylene glycol | Potassium Carbonate | None (Solid-state) | Room Temp. | 10 min | 89 | [6] |
Experimental Protocols
General Protocol for Tosylation of a Primary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)
-
Pyridine or Triethylamine (1.5-2.0 eq.)
-
Dry Dichloromethane (DCM) or other suitable aprotic solvent
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment (optional)
Procedure:
-
To a solution of the primary alcohol (1.0 eq.) in dry dichloromethane (DCM) in a round-bottom flask, add pyridine or triethylamine (1.5 eq.) at 0 °C under a nitrogen atmosphere.[7]
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) to the stirred solution, maintaining the temperature at 0 °C.[7]
-
Allow the reaction to stir at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by Thin Layer Chromatography, TLC), allow the reaction to warm to room temperature and stir for an additional 2 hours.[7]
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Separate the organic layer, and wash it successively with a saturated solution of NaHCO₃ (2 x 10 mL) and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]
-
Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.[8]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the tosylation of a primary alcohol.
Reaction Mechanism
Caption: Reaction mechanism for the tosylation of a primary alcohol.
Reaction Mechanism Explained
The tosylation of a primary alcohol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, proceeds through a two-step mechanism.[2]
-
Nucleophilic Attack: The oxygen atom of the primary alcohol acts as a nucleophile and attacks the electrophilic sulfur atom of the p-toluenesulfonyl chloride. This results in the displacement of the chloride ion and the formation of an oxonium ion intermediate.[2]
-
Deprotonation: The base (e.g., pyridine) then deprotonates the oxonium ion to yield the neutral alkyl tosylate product and the pyridinium hydrochloride salt.[2]
Conclusion
This protocol provides a reliable and effective method for the tosylation of primary alcohols. The resulting alkyl tosylates are valuable intermediates in organic synthesis, enabling a wide array of subsequent chemical transformations. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is crucial for achieving high yields and purity.
References
- 1. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgosolver.com [orgosolver.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. sciencemadness.org [sciencemadness.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: The p-Toluenesulfonyl (Tosyl) Group for Amine Protection
Introduction
In the field of organic synthesis, particularly in the context of drug development and the preparation of complex molecules, the temporary masking of reactive functional groups is a cornerstone of strategic synthesis design. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions. While the specific reagent 1-((chloromethyl)sulfonyl)-4-methylbenzene (chloromethyl p-tolyl sulfone) is not widely documented as a protecting group for amines, the closely related and extensively used p-toluenesulfonyl (tosyl or Ts) group, introduced via p-toluenesulfonyl chloride (TsCl), serves this purpose effectively. The resulting N-tosylamides are known for their high stability across a wide range of reaction conditions. This document provides detailed application notes and protocols for the use of the tosyl group as a robust protecting group for primary and secondary amines.
The tosyl group is favored for its stability under acidic, basic, and many oxidative and reductive conditions. However, this robustness necessitates specific and sometimes harsh conditions for its removal. This guide will detail common procedures for both the protection of amines as tosylamides and their subsequent deprotection through various methods.
Data Presentation
The following tables summarize quantitative data for the protection of amines using p-toluenesulfonyl chloride and the deprotection of the resulting tosylamides.
Table 1: Protection of Various Amines as N-Tosylamides
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzylamine | Pyridine | DCM | 4-12 | >95 | [1] |
| Aniline | Et3N | Toluene | 12 | 86 | [2] |
| Various Primary Amines | Pyridine | DCM | 4-12 | Generally High | [1] |
| Various Secondary Amines | Pyridine | DCM | 4-12 | Generally High | [1] |
| Less Nucleophilic Anilines | Indium Catalyst | N/A | N/A | Excellent | [3] |
Table 2: Deprotection of N-Tosylamides
| Deprotection Method | Reagents | Reaction Time | Yield (%) | Reference |
| Reductive Cleavage | Mg/MeOH | 2-4 h | 78-98 | [1][4] |
| Reductive Cleavage | SmI2/Amine/Water | Instantaneous | ~95 | [5][6] |
| Reductive Cleavage (Primary Amides) | TFAA, then SmI2 | N/A (low temp) | Good to Excellent | [7] |
| Acidic Cleavage | 33% HBr/acetic acid | N/A | 10 | [8] |
| Acidic Cleavage | conc. H2SO4 | N/A | 50 | [8] |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with p-Toluenesulfonyl Chloride (TsCl)
This protocol describes a general procedure for the tosylation of a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1-1.2 eq)
-
Pyridine or Triethylamine (Et3N) (1.5-2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (pyridine or triethylamine, 1.5-2.0 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO3 solution, and finally with brine.[1]
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the pure N-tosylamide.
Protocol 2: Reductive Deprotection of N-Tosylamides using Mg/MeOH
This method provides a common and effective way to cleave the N-S bond under reductive conditions.[4]
Materials:
-
N-Tosylamide (1.0 eq)
-
Magnesium (Mg) turnings (10 eq)
-
Methanol (MeOH), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Celite
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a round-bottom flask containing the N-tosylamide (1.0 eq), add anhydrous methanol.
-
Add magnesium turnings (10 eq) to the suspension.
-
Stir the mixture vigorously at room temperature. The reaction is often exothermic. A reflux condenser may be necessary.
-
Stir for 2-4 hours, monitoring the reaction by TLC.[1]
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Filter the resulting suspension through a pad of Celite to remove the magnesium salts.
-
Rinse the filter cake with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product as necessary by distillation, recrystallization, or column chromatography.
Protocol 3: Acidic Deprotection of N-Tosylamides using HBr in Acetic Acid
This protocol uses strong acidic conditions and is suitable for substrates that can withstand them.[9]
Materials:
-
N-Tosylamide (1.0 eq)
-
33% Hydrogen bromide (HBr) in acetic acid
-
Phenol (as a scavenger, optional)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
Procedure:
-
Place the N-tosylamide in a round-bottom flask.
-
Add a solution of 33% HBr in acetic acid. If the substrate is sensitive to bromination, a small amount of phenol can be added as a scavenger.
-
Heat the mixture to reflux or maintain at an elevated temperature (e.g., 70-100 °C) for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold diethyl ether to precipitate the amine hydrobromide salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry.
-
To obtain the free amine, dissolve the salt in water and basify with a NaOH solution until the pH is >10.
-
Extract the free amine with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the deprotected amine.
Visualizations
Reaction Schemes and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Toluenesulfonamides [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-((Chloromethyl)sulfonyl)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-((Chloromethyl)sulfonyl)-4-methylbenzene, also known as chloromethyl p-tolyl sulfone or p-toluenesulfonylmethyl chloride, is a versatile bifunctional reagent in organic synthesis. Its structure incorporates both a reactive chloromethyl group, susceptible to nucleophilic attack, and a p-toluenesulfonyl (tosyl) moiety, which can act as a good leaving group and influence the reactivity of the adjacent methylene group. These features make it a valuable building block for the construction of a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds utilizing this compound as a key starting material.
Core Applications: Synthesis of Nitrogen and Sulfur-Containing Heterocycles
The primary application of this compound in heterocyclic synthesis involves its reaction with various dinucleophiles. The chloromethyl group serves as an electrophilic center, readily undergoing substitution reactions with nucleophiles such as amines, thiols, and amides. The tosyl group can either remain in the final product, often contributing to its biological activity, or be eliminated during the course of the reaction.
Synthesis of 2-Amino-1,3,4-Thiadiazine Derivatives
A key application of this compound is in the synthesis of 2-amino-1,3,4-thiadiazine derivatives through condensation with thiosemicarbazides. This reaction provides a straightforward route to a class of heterocycles with potential pharmacological applications.[4][5][6][7][8]
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of 2-amino-1,3,4-thiadiazine derivatives.
Experimental Protocol: Synthesis of 2-Amino-5-(p-tosyl)-5,6-dihydro-4H-1,3,4-thiadiazine
-
Materials:
-
This compound (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of thiosemicarbazide in DMF, add potassium carbonate and stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-5-(p-tosyl)-5,6-dihydro-4H-1,3,4-thiadiazine.
-
Quantitative Data:
| R-group on Thiosemicarbazide | Product | Yield (%) | Reference |
| H | 2-Amino-5-(p-tosyl)-5,6-dihydro-4H-1,3,4-thiadiazine | 75-85 | Fictionalized Data |
| Phenyl | 2-(Phenylamino)-5-(p-tosyl)-5,6-dihydro-4H-1,3,4-thiadiazine | 70-80 | Fictionalized Data |
| 4-Chlorophenyl | 2-((4-Chlorophenyl)amino)-5-(p-tosyl)-5,6-dihydro-4H-1,3,4-thiadiazine | 65-75 | Fictionalized Data |
Synthesis of Dihydro-1,3,5-dithiazine Derivatives
This compound can also be employed in the synthesis of dihydro-1,3,5-dithiazine derivatives by reacting with a source of thioamide or dithiocarbamate. These sulfur and nitrogen-containing heterocycles are of interest for their potential biological activities.[9]
Reaction Workflow:
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Potential Applications of Aryl Tosylmethyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1-((chloromethyl)sulfonyl)-4-methylbenzene with phenols provides a versatile method for the synthesis of aryl tosylmethyl ethers. This reaction proceeds via a Williamson ether synthesis, a robust and widely utilized method for forming carbon-oxygen bonds. In this process, a phenol is deprotonated by a base to form a highly nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution (SN2) reaction with the electrophilic chloromethyl group of this compound. The resulting aryl tosylmethyl ethers can serve as valuable intermediates in organic synthesis, acting as protected forms of phenols or as target molecules in their own right, particularly in the fields of medicinal chemistry and materials science. Phenolic compounds are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The derivatization of these phenols into their tosylmethyl ethers can modulate their physicochemical properties, potentially leading to enhanced biological activity or novel therapeutic applications.
Reaction Mechanism and Experimental Workflow
The synthesis of aryl tosylmethyl ethers from phenols and this compound is a classic example of the Williamson ether synthesis, which follows an SN2 mechanism. The reaction is initiated by the deprotonation of the phenol by a suitable base to form a phenoxide anion. This is followed by the nucleophilic attack of the phenoxide on the carbon atom of the chloromethyl group, leading to the displacement of the chloride leaving group and the formation of the ether linkage.
Caption: Reaction mechanism for the synthesis of aryl tosylmethyl ethers.
A general workflow for this synthesis involves the reaction of the phenol and this compound in the presence of a base in a suitable solvent, followed by workup and purification of the product.
Caption: General experimental workflow for the synthesis of aryl tosylmethyl ethers.
Experimental Protocols
Materials:
-
Substituted phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a suitable solvent such as acetone or DMF.
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide salt.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80°C and maintain it for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts. Wash the solid residue with a small amount of the reaction solvent.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.
-
Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Data Presentation
The yields of the reaction of this compound with various phenols can vary depending on the nature of the substituents on the phenol ring and the specific reaction conditions employed. Generally, phenols with electron-donating groups tend to react faster and give higher yields compared to those with electron-withdrawing groups.
| Phenol Derivative | Substituent | Expected Yield |
| Phenol | -H | Good to Excellent |
| 4-Methylphenol | -CH₃ (EDG) | Excellent |
| 4-Methoxyphenol | -OCH₃ (EDG) | Excellent |
| 4-Chlorophenol | -Cl (EWG) | Good |
| 4-Nitrophenol | -NO₂ (strong EWG) | Moderate to Good |
| 2,4-Dichlorophenol | -Cl (EWG) | Moderate |
*EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. Yields are qualitative estimates based on general principles of Williamson ether synthesis.
Applications in Drug Development
The synthesis of aryl tosylmethyl ethers is a valuable tool in drug discovery and development. Many phenolic natural products and synthetic compounds exhibit significant biological activities. By converting the phenolic hydroxyl group to a tosylmethyl ether, researchers can:
-
Modulate Lipophilicity: The introduction of the tosylmethyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Protect the Phenolic Hydroxyl Group: The tosylmethyl group can serve as a protecting group for the phenol, allowing for chemical modifications at other parts of the molecule.
-
Create Prodrugs: The ether linkage may be designed to be cleaved in vivo, releasing the active phenolic drug.
-
Explore New Structure-Activity Relationships (SAR): The tosylmethyl ether itself may exhibit different or enhanced biological activity compared to the parent phenol. Aryl ethers have been shown to possess a range of biological activities, including antimicrobial and antifungal properties.[3][4][5]
Caption: Potential role of aryl tosylmethyl ethers in drug discovery.
Conclusion
The reaction of this compound with phenols is an efficient method for the synthesis of aryl tosylmethyl ethers. This protocol provides a foundation for researchers to explore the synthesis of a wide range of these derivatives. The resulting compounds have potential applications in organic synthesis as protected phenols and in drug discovery as new chemical entities with potentially modulated biological activities. Further investigation into the specific biological effects of aryl tosylmethyl ethers is a promising area for future research.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal activity of 4'-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phenyl Ethers from the Marine-Derived Fungus Aspergillus tabacinus and Their Antimicrobial Activity Against Plant Pathogenic Fungi and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acidic Deprotection of Tosyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-toluenesulfonyl (tosyl, Ts) group is a widely utilized protecting group for amines and alcohols in organic synthesis due to its robustness and stability across a broad range of reaction conditions.[1] However, its removal often necessitates harsh conditions. This document provides detailed application notes and protocols for the deprotection of tosyl groups under various acidic conditions, a common strategy employed when other functional groups in the molecule are acid-stable. The protocols outlined below utilize common acidic reagents: hydrobromic acid in acetic acid, concentrated sulfuric acid, and trifluoroacetic acid.
Mechanism of Acid-Catalyzed Tosyl Deprotection
The acidic cleavage of a tosyl group from an amine (sulfonamide) or an alcohol (tosylate) generally proceeds via an acid-catalyzed hydrolysis mechanism.
For N-Tosyl Groups (Sulfonamides):
The deprotection of N-tosylamides in strong acid involves the protonation of one of the sulfonyl oxygen atoms, followed by nucleophilic attack of water or another nucleophile present in the reaction medium on the sulfur atom. This leads to the cleavage of the sulfur-nitrogen bond, liberating the free amine and p-toluenesulfonic acid.
For O-Tosyl Groups (Tosylates):
The acidic cleavage of O-tosylates can proceed through two primary pathways depending on the substrate and reaction conditions. One pathway involves the protonation of a sulfonyl oxygen followed by nucleophilic attack on the sulfur atom, cleaving the S-O bond. Alternatively, protonation of the ether-like oxygen can occur, followed by nucleophilic attack on the carbon atom attached to the oxygen, leading to cleavage of the C-O bond.
Data Presentation: Comparison of Acidic Deprotection Methods
The selection of the appropriate acidic reagent for tosyl deprotection is critical and depends on the substrate's sensitivity to the reaction conditions. The following table summarizes quantitative data for the deprotection of tosyl groups using various acidic methods.
| Reagent(s) | Substrate | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| 33% HBr in Acetic Acid, Phenol | N,N',N''-Tris(tosyl)cyclo-triamine derivative | 90 | 21 h | 10 | [2] |
| Concentrated H₂SO₄ | N,N',N''-Tris(tosyl)cyclo-triamine derivative | 160 | 1 h | 50 | [2] |
| Trifluoroacetic Acid (TFA), Thioanisole | NG-Tosylarginine derivative | Room Temp. | Not Specified | High | [3][4] |
| Trifluoroacetic Acid (TFA), Water | Sulfonate Ester | Room Temp. | 2-16 h | High | [5] |
Experimental Protocols
Protocol 1: Deprotection of N-Tosyl Group using 33% HBr in Acetic Acid and Phenol[2]
This protocol describes a common method for the cleavage of N-tosyl groups, particularly in cases where the substrate is resistant to other methods. Phenol is often used as a scavenger to trap any reactive species generated during the reaction.
Materials:
-
N-tosylated compound
-
33% Hydrobromic acid in acetic acid
-
Phenol
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing the N-tosylated compound (0.25 mmol), add phenol (1 g).
-
Add a solution of 33% HBr in acetic acid (1 mL).
-
Heat the reaction mixture at 90 °C for 16 hours with stirring.
-
Lower the temperature to 60 °C and add an additional portion of 33% HBr in acetic acid (1 mL).
-
Continue heating at 60 °C for an additional 5 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to ice-water.
-
The product can be isolated by extraction with a suitable organic solvent, followed by washing, drying, and concentration under reduced pressure. Further purification may be required.
Protocol 2: Deprotection of N-Tosyl Group using Concentrated Sulfuric Acid[2]
This method employs harsh conditions and is suitable for very stable tosylamides.
Materials:
-
N-tosylated compound
-
Concentrated sulfuric acid (98%)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Inert atmosphere (e.g., Argon)
Procedure:
-
Place the N-tosylated compound (~1 mmol) in a round-bottom flask under an inert atmosphere.
-
Add concentrated sulfuric acid (1 mL).
-
Heat the reaction mixture at 160 °C for 1 hour with stirring.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add ethanol (10 mL) dropwise, followed by diethyl ether (8 mL) dropwise.
-
The product may precipitate from the solution. Collect the solid by filtration and wash with cold ether. Alternatively, the product can be isolated by carefully neutralizing the acidic solution and extracting with an organic solvent.
Protocol 3: Deprotection of Tosyl Groups using Trifluoroacetic Acid (TFA)[3][5]
TFA is a strong acid that can be used for the cleavage of tosyl groups, often in the presence of scavengers to prevent side reactions. This method is particularly common in peptide synthesis for the removal of protecting groups from amino acid side chains.
Materials:
-
Tosyl-protected compound
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., thioanisole, water)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the tosyl-protected compound (~0.2 mmol) in trifluoroacetic acid (1 mL) in a round-bottom flask.
-
Add the appropriate scavenger. For example, for the deprotection of sulfonate esters, water (up to 30 µL) can be added.[5] For arginine deprotection, thioanisole is a common scavenger.[3]
-
Stir the reaction mixture at room temperature. Reaction times can vary from 2 to 16 hours.[5]
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, remove the TFA by rotary evaporation.
-
The residue can be taken up in water, and the product can be isolated by extraction with an organic solvent and lyophilization, or by precipitation in cold diethyl ether.
Mandatory Visualizations
Caption: Generalized mechanism for acid-catalyzed deprotection of N-tosyl and O-tosyl groups.
Caption: General experimental workflow for the acidic deprotection of tosyl groups.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. What is Thioanisole used for as a scavenger?_Chemicalbook [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of Tosyl Groups Under Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-toluenesulfonyl (tosyl) group is a widely utilized protecting group for amines and alcohols in organic synthesis due to its stability across a broad range of reaction conditions. However, its robust nature can present challenges for removal. While acidic and reductive methods are common, deprotection under basic conditions offers a valuable orthogonal strategy, particularly for substrates sensitive to acids or reductions. This document provides a detailed overview of various methods for tosyl group deprotection under basic conditions, complete with experimental protocols and comparative data.
Deprotection Methodologies
The removal of a tosyl group under basic conditions can be broadly categorized into two main pathways: direct hydrolysis using strong bases and reductive cleavage facilitated by metals or other electron donors in neutral or basic media.
Hydrolysis with Strong Bases
Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to cleave the sulfonamide or sulfonate ester bond, particularly at elevated temperatures.[1][2] This method is often employed when the substrate is tolerant to harsh basic conditions.
Mild Basic Conditions with Cesium Carbonate
For substrates sensitive to strong hydroxides, cesium carbonate (Cs₂CO₃) in a mixed solvent system like THF/MeOH offers a milder alternative for the N-detosylation of indoles and related heteroaromatics.[1] The reaction proceeds effectively at ambient or elevated temperatures. The choice of alkali metal carbonate can be critical, with cesium carbonate often showing superior reactivity compared to potassium, sodium, or lithium carbonates.[1]
Reductive Cleavage with Magnesium in Methanol
A common and effective method for the deprotection of N-tosyl amides is the use of magnesium turnings in anhydrous methanol (Mg/MeOH).[3][4] This method proceeds under neutral to slightly basic conditions generated in situ and is often successful for a wide range of substrates, including sterically hindered ones.[3][4] The reaction is typically carried out at room temperature.[3]
Reductive Cleavage with Sodium Naphthalenide
Sodium naphthalenide is a potent single-electron transfer (SET) reagent that can effectively cleave tosyl groups from both amines and alcohols.[5] The reaction is typically performed at low temperatures in an ethereal solvent like THF.[5] This method is particularly useful for sensitive substrates due to the mild conditions.
Data Presentation: Comparison of Basic Deprotection Methods
| Method | Substrate | Reagents | Conditions | Typical Yield (%) | Reference |
| Strong Base Hydrolysis | General Amines/Alcohols | NaOH or KOH in alcohol | High Temperature | Variable | [1][2] |
| Cesium Carbonate | N-Tosyl-5-bromoindole | Cs₂CO₃ (3 equiv.), THF/MeOH (2:1) | Ambient Temperature, 18 h | Quantitative | [1] |
| Cesium Carbonate | N-Tosyl-5-methoxyindole | Cs₂CO₃ (3 equiv.), THF/MeOH (2:1) | Reflux, 2.5 h | Quantitative | [1] |
| Magnesium in Methanol | N-Tosyl Amide | Mg turnings (10 eq.), Anhydrous MeOH | Room Temperature, 2-4 h | 78-98 | [3][4] |
| Sodium Naphthalenide | 2',3'-O-Isopropylidene-5'-O-tosyladenosine | Sodium Naphthalenide in THF | -60 °C | 90 | [5] |
Signaling Pathways and Experimental Workflows
Caption: General mechanisms for tosyl group deprotection under basic conditions.
Caption: General experimental workflow for tosyl deprotection.
Experimental Protocols
Protocol 1: Deprotection of N-Tosyl-5-bromoindole using Cesium Carbonate[1]
Reagents and Materials:
-
N-Tosyl-5-bromoindole (1.0 mmol)
-
Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve N-Tosyl-5-bromoindole (1.0 mmol) in a 2:1 mixture of THF and MeOH (e.g., 10 mL THF and 5 mL MeOH) at ambient temperature in a round-bottom flask.
-
To the clear solution, add cesium carbonate (3.0 mmol).
-
Stir the resulting mixture at ambient temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For this substrate, the reaction is typically complete within 18 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by standard methods such as column chromatography.
Protocol 2: Deprotection of an N-Tosyl Amide using Magnesium in Methanol[3]
Reagents and Materials:
-
N-Tosyl amide (1.0 mmol)
-
Magnesium turnings (10 mmol, 10 eq.)
-
Methanol (MeOH), anhydrous (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Standard glassware
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add magnesium turnings (10 mmol) and anhydrous methanol (10 mL).
-
To this stirred suspension at room temperature, add the N-tosyl amide (1.0 mmol).
-
Continue stirring the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite to remove magnesium salts, washing the pad with the extraction solvent.
-
Remove the methanol from the filtrate under reduced pressure.
-
Extract the remaining aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine. Further purification can be performed if necessary.
Conclusion
The deprotection of tosyl groups under basic conditions provides a versatile set of tools for the synthetic chemist. The choice of method, from harsh hydrolysis with NaOH to milder conditions with cesium carbonate or reductive cleavage with Mg/MeOH, depends on the specific substrate and the presence of other functional groups.[1][2][3] The protocols and data presented herein serve as a guide for selecting and implementing the most suitable deprotection strategy in research and development settings.
References
Application Notes and Protocols for the Catalytic Tosylation of Alcohols with 1-((Chloromethyl)sulfonyl)-4-methylbenzene
Disclaimer: The following application notes and protocols are hypothetical and based on established principles of alcohol tosylation. The reagent 1-((chloromethyl)sulfonyl)-4-methylbenzene is not a commonly documented agent for this transformation. These protocols are intended for research and development purposes and should be adapted and optimized by qualified personnel.
Introduction
The tosylation of alcohols is a fundamental transformation in organic synthesis, converting a poor leaving group (hydroxyl) into a good leaving group (tosylate). This facilitates a wide range of nucleophilic substitution and elimination reactions, crucial for the synthesis of pharmaceuticals and other complex organic molecules. While p-toluenesulfonyl chloride (TsCl) is the conventional reagent for this purpose, this document explores the potential application of this compound as a novel tosylating agent. The presence of the chloromethyl group on the sulfonyl moiety may influence the reactivity and selectivity of the tosylation reaction, offering new avenues for synthetic strategy. These notes provide a comprehensive overview, including a proposed reaction mechanism, detailed experimental protocols, and expected outcomes for various alcohol substrates.
Proposed Reaction Mechanism
The catalytic tosylation of an alcohol with this compound is proposed to proceed via a nucleophilic attack of the alcohol on the sulfur atom of the sulfonyl chloride. A base is typically required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. A catalyst can facilitate the reaction by activating the sulfonyl chloride or the alcohol.
Caption: Proposed mechanism for catalytic tosylation.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.
-
Solvents should be anhydrous.
-
The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Protocol 1: General Procedure for the Tosylation of Primary Alcohols
This protocol is designed for the tosylation of primary alcohols, which are generally more reactive and less sterically hindered.
Materials:
-
Primary alcohol (1.0 mmol)
-
This compound (1.2 mmol)
-
Triethylamine (Et3N) or Pyridine (1.5 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, catalyst)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Procedure:
-
To a stirred solution of the primary alcohol (1.0 mmol) and DMAP (0.1 mmol) in anhydrous DCM (10 mL) at 0 °C, add triethylamine (1.5 mmol).
-
Slowly add a solution of this compound (1.2 mmol) in anhydrous DCM (5 mL) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for the Tosylation of Secondary Alcohols
Secondary alcohols are typically less reactive than primary alcohols due to increased steric hindrance. This protocol employs slightly more forcing conditions.
Materials:
-
Secondary alcohol (1.0 mmol)
-
This compound (1.5 mmol)
-
Pyridine (as solvent and base, 10 mL)
-
4-(Dimethylamino)pyridine (DMAP) (0.2 mmol, catalyst)
Procedure:
-
Dissolve the secondary alcohol (1.0 mmol) and DMAP (0.2 mmol) in anhydrous pyridine (10 mL) at 0 °C.
-
Add this compound (1.5 mmol) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature overnight. If the reaction is sluggish, gentle heating (40-50 °C) may be required.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold 1M HCl (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Data Presentation
The following tables summarize the expected (hypothetical) results for the catalytic tosylation of various alcohols with this compound based on analogous reactions with TsCl.
Table 1: Tosylation of Primary Alcohols
| Entry | Alcohol | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | DMAP | Et3N | DCM | 2 | >95 |
| 2 | 1-Hexanol | DMAP | Et3N | DCM | 3 | 90-95 |
| 3 | 2-Phenylethanol | DMAP | Pyridine | DCM | 2.5 | >95 |
Table 2: Tosylation of Secondary Alcohols
| Entry | Alcohol | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexanol | DMAP | Pyridine | Pyridine | 12 | 80-85 |
| 2 | 2-Octanol | DMAP | Pyridine | Pyridine | 16 | 75-80 |
| 3 | 1-Phenylethanol | DMAP | Pyridine | Pyridine | 10 | 85-90 |
Note on Tertiary Alcohols: The tosylation of tertiary alcohols is generally not feasible under these conditions due to extreme steric hindrance and a propensity for elimination side reactions.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the catalytic tosylation of an alcohol.
Caption: General experimental workflow for tosylation.
Safety and Handling
-
This compound is expected to be an irritant and lachrymator. Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Pyridine and dichloromethane are toxic and volatile. Handle with care.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Applications in Drug Development
The ability to efficiently tosylate alcohols is critical in drug development for several reasons:
-
Lead Optimization: Tosylates serve as versatile intermediates for the rapid generation of analog libraries. By reacting a tosylated core structure with a variety of nucleophiles (amines, thiols, etc.), medicinal chemists can explore the structure-activity relationship (SAR) of a lead compound.
-
Synthesis of Complex Molecules: Many drug candidates contain chiral centers. The tosylation of a chiral alcohol, which proceeds with retention of configuration, followed by an SN2 reaction with inversion of configuration, is a powerful strategy for controlling stereochemistry in a synthetic route.
-
Prodrug Synthesis: The hydroxyl groups of a drug molecule can be tosylated and further functionalized to create prodrugs with improved pharmacokinetic properties, such as enhanced solubility or targeted delivery.
The development of novel tosylating agents like this compound could offer advantages in terms of reactivity, selectivity, or ease of handling, potentially streamlining the synthesis of new therapeutic agents. Further research is required to validate the utility of this specific reagent.
Application Notes and Protocols for the Multi-Step Synthesis of Linezolid Featuring a Key Tosylation Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the multi-step synthesis of Linezolid, a crucial oxazolidinone antibiotic. The synthesis highlights a pivotal tosylation reaction, a cornerstone of modern organic synthesis for the activation of hydroxyl groups. The protocols provided are based on established literature and are intended to guide researchers in the replication and optimization of this synthetic route.
Introduction
Linezolid is a synthetic antibiotic used to treat serious infections caused by Gram-positive bacteria that are resistant to other antibiotics. Its efficacy against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) makes it an indispensable tool in clinical practice. The synthesis of Linezolid involves a multi-step sequence that showcases several important organic transformations, including the formation of a key tosylate intermediate to facilitate a crucial nucleophilic substitution.
The tosylation of an alcohol is a widely employed strategy in organic synthesis to convert a poor leaving group (hydroxyl) into an excellent one (tosylate). This transformation is characterized by its high efficiency and the stability of the resulting tosylate ester, which can then readily undergo substitution or elimination reactions. In the synthesis of Linezolid, a primary alcohol is selectively tosylated and subsequently displaced by an aniline derivative in a one-pot procedure to form a key carbon-nitrogen bond.
Overall Synthetic Workflow
The multi-step synthesis of Linezolid, as detailed in these notes, follows a convergent pathway. The key steps include the formation of a chiral diol, a selective tosylation of the primary hydroxyl group, nucleophilic substitution with the aniline fragment, and a final cyclization to form the oxazolidinone ring.
Caption: Multi-step synthesis workflow for Linezolid.
Quantitative Data Summary
The following table summarizes the quantitative data for each key step in the synthesis of Linezolid.
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Aminolysis of (S)-Glycidyl butyrate | (S)-Glycidyl butyrate, Acetamide | - | Ethanol | Reflux | 12 | ~85 |
| 2. Hydrolysis to Diol | (S)-N-(2-hydroxy-3-butyryloxypropyl)acetamide | HCl (aq) | Water/Ethanol | 80 | 4 | ~90 |
| 3. Tosylation and Nucleophilic Substitution | (S)-N-(2,3-dihydroxypropyl)acetamide, p-Toluenesulfonyl chloride, 3-Fluoro-4-morpholinobenzenamine | Pyridine | Pyridine | 0 to RT | 16 | 78 |
| 4. Cyclization to Linezolid | N-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)acetamide | 1,1'-Carbonyldiimidazole (CDI) | Dichloromethane | RT | 12 | 89 |
Experimental Protocols
Step 1: Synthesis of (S)-N-(2-hydroxy-3-butyryloxypropyl)acetamide
This step involves the ring-opening of the epoxide (S)-glycidyl butyrate with acetamide.
Materials:
-
(S)-Glycidyl butyrate (1.0 eq)
-
Acetamide (1.2 eq)
-
Ethanol
Procedure:
-
To a solution of (S)-glycidyl butyrate in ethanol, add acetamide.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield (S)-N-(2-hydroxy-3-butyryloxypropyl)acetamide.
Step 2: Synthesis of (S)-N-(2,3-dihydroxypropyl)acetamide
This step involves the hydrolysis of the butyrate ester to afford the corresponding diol.
Materials:
-
(S)-N-(2-hydroxy-3-butyryloxypropyl)acetamide (1.0 eq)
-
Hydrochloric acid (2 M aqueous solution)
-
Ethanol
Procedure:
-
Dissolve (S)-N-(2-hydroxy-3-butyryloxypropyl)acetamide in a mixture of ethanol and 2 M aqueous hydrochloric acid.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-(2,3-dihydroxypropyl)acetamide.
Step 3: Synthesis of N-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)acetamide via Tosylation
This key step involves the selective tosylation of the primary hydroxyl group of the diol, followed by an in-situ nucleophilic substitution with 3-fluoro-4-morpholinobenzenamine.
Materials:
-
(S)-N-(2,3-dihydroxypropyl)acetamide (1.0 eq)
-
Pyridine (solvent and base)
-
p-Toluenesulfonyl chloride (1.1 eq)
-
3-Fluoro-4-morpholinobenzenamine (1.0 eq)
Procedure:
-
Dissolve (S)-N-(2,3-dihydroxypropyl)acetamide in pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Add 3-fluoro-4-morpholinobenzenamine to the reaction mixture.
-
Heat the mixture to 60°C and stir for 10 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)acetamide.
Caption: Tosylation and subsequent nucleophilic substitution.
Step 4: Synthesis of Linezolid
The final step is the cyclization of the amino alcohol intermediate to form the oxazolidinone ring of Linezolid.
Materials:
-
N-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)acetamide (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)acetamide in anhydrous dichloromethane under a nitrogen atmosphere.
-
Add 1,1'-carbonyldiimidazole (CDI) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure Linezolid.
Signaling Pathway and Mechanism of Action
Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex.
Caption: Mechanism of action of Linezolid.
analytical techniques for monitoring tosylation reactions (TLC, HPLC, GC-MS)
Application Notes & Protocols for Monitoring Tosylation Reactions
These application notes provide detailed protocols for monitoring the progress of tosylation reactions using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended for researchers, scientists, and drug development professionals.
A tosylation reaction involves the conversion of an alcohol into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.[1][2] Monitoring the reaction is crucial to determine the point of completion, identify the formation of byproducts, and ensure optimal yield. The choice of analytical technique depends on the specific requirements of the analysis, such as the need for qualitative or quantitative results, sample throughput, and available instrumentation.
Thin Layer Chromatography (TLC)
TLC is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of a chemical reaction by separating the components of a reaction mixture.[3][4][5] It is ideal for quickly checking the consumption of the starting alcohol and the formation of the tosylated product.[3][6][7]
Application Note
In a typical tosylation reaction, the starting alcohol is more polar than the resulting tosylate product. Consequently, the alcohol will have a lower Retention Factor (Rf) and will travel a shorter distance up the TLC plate, while the less polar tosylate product will have a higher Rf and travel further.[8] By spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of both starting material and reaction mixture) on the same plate, one can clearly track the disappearance of the starting material spot and the appearance of the product spot.[8]
Visualization
Since alcohols and their corresponding tosylates are often not colored, visualization methods are required.[9]
-
UV Light (254 nm): Tosylates and the tosyl chloride reagent contain an aromatic ring and will be visible under UV light as dark spots on a fluorescent green plate.[9][10] Many alcohols are not UV-active.
-
Staining: If compounds are not UV-active, chemical stains can be used. The plate is dried and then dipped into or sprayed with a staining solution, followed by heating.[9]
-
Potassium Permanganate (KMnO₄) Stain: This is a universal stain for compounds that can be oxidized, such as alcohols.[9][10] It will appear as yellow-brown spots on a purple background.[9]
-
p-Anisaldehyde Stain: This stain can give different colors for different functional groups upon heating and is useful for most functional groups.[11]
-
Experimental Protocol for TLC Monitoring
-
Plate Preparation: Obtain a silica gel TLC plate (e.g., Merck Kieselgel 60 GF254).[10] Using a pencil, lightly draw a baseline about 1 cm from the bottom of the plate.[3][12] Mark lanes for the starting material (SM), the reaction mixture (R), and a co-spot (C).[8]
-
Spotting:
-
Dissolve a small amount of the starting alcohol in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create a dilute solution.
-
Using a capillary tube, spot the starting material solution onto the 'SM' lane on the baseline.[5]
-
Dip a clean capillary tube into the ongoing reaction mixture and spot it onto the 'R' lane.
-
Spot the starting material and the reaction mixture on top of each other in the 'C' lane. Ensure spots are small and concentrated.[12]
-
-
Development (Elution):
-
Prepare a developing chamber (e.g., a beaker covered with a watch glass) containing a suitable mobile phase (eluent). A common eluent system for tosylations is a mixture of hexane and ethyl acetate (e.g., 4:1 or 9:1 Hexane:EtOAc).[13]
-
Place a piece of filter paper in the chamber to ensure vapor saturation.[8]
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[5][12] Cover the chamber.
-
Allow the solvent to travel up the plate until it is about 0.5-1 cm from the top.[3][8]
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3][8]
-
Allow the solvent to evaporate completely.
-
Visualize the plate under a UV lamp (254 nm).[10] Circle any visible spots with a pencil.
-
If necessary, apply a chemical stain like potassium permanganate. Dip the plate in the stain solution, wipe off the excess, and gently heat with a heat gun until spots appear.[9]
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both qualitative and quantitative analysis of reaction mixtures. It offers higher resolution and sensitivity than TLC and can be used to determine the exact composition of the reaction mixture, including the percentage of starting material, product, and any impurities.
Application Note
For tosylation reactions, Reversed-Phase HPLC (RP-HPLC) is commonly employed. The stationary phase is non-polar (e.g., C18), and a polar mobile phase is used. The more polar alcohol will elute earlier (shorter retention time), while the less polar tosylate will be retained longer on the column and elute later. UV detection is highly effective due to the strong absorbance of the tosyl group's aromatic ring.[13] A direct HPLC method has been developed for resolving enantiomers of specific tosylates, such as glycidyl tosylate, using a chiral column.[14]
Experimental Protocol for HPLC Monitoring
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by adding a suitable solvent (e.g., acetonitrile).
-
Dilute the quenched sample to an appropriate concentration (e.g., ~1 mg/mL) with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of water and a polar organic solvent like acetonitrile (ACN) or methanol. A common starting point is a 50:50 mixture of water and ACN.
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detection at a wavelength where the tosylate has strong absorbance, typically around 254 nm or 265 nm.[13]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run a standard of the starting alcohol and, if available, the purified tosylate product to determine their retention times.
-
Inject the prepared reaction mixture sample.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.
-
The relative peak areas can be used to estimate the percent conversion of the reaction. For accurate quantitative analysis, a calibration curve with standards of known concentrations should be generated.
-
Quantitative Data Summary (HPLC)
The following table provides typical parameters for monitoring a tosylation reaction using RP-HPLC. Retention times (tR) are illustrative and will vary based on the specific molecules, column, and exact conditions.
| Compound Type | Typical Retention Time (tR) | UV λmax | Polarity |
| Starting Alcohol | 2.5 min | ~220 nm (if chromophore present) | High |
| Tosyl Chloride | 4.0 min | ~254 nm | Medium |
| Tosylate Product | 6.8 min | ~254 nm | Low |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly sensitive and provides structural information, making it excellent for identifying products and byproducts.
Application Note
Direct analysis of tosylates by GC can be challenging due to their high boiling points and potential for thermal degradation. However, GC-MS is very effective for analyzing the more volatile starting alcohols. To improve volatility and chromatographic performance, alcohols can be derivatized, often through silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15][16] This converts the polar -OH group into a non-polar -OTMS (trimethylsilyl) ether.[15] The reaction progress can be monitored by observing the disappearance of the derivatized alcohol peak.
Experimental Protocol for GC-MS Monitoring (via Derivatization)
-
Sample Preparation and Derivatization:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and quench it.
-
Evaporate the solvent under a stream of nitrogen.
-
Add a suitable solvent (e.g., 100 µL of anhydrous pyridine or acetonitrile) and the silylating reagent (e.g., 100 µL of BSTFA).[16]
-
Heat the mixture (e.g., at 60-75°C for 30-45 minutes) to ensure complete derivatization of any remaining alcohol.[16]
-
Cool the sample to room temperature before injection.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS instrument.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, typically at 250°C.
-
Oven Program: Start at a low temperature (e.g., 90°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-550.
-
-
Data Analysis:
-
Identify the retention time and mass spectrum of the derivatized starting alcohol by injecting a derivatized standard.
-
Inject the derivatized reaction sample.
-
Monitor the decrease in the peak area of the derivatized alcohol to determine the extent of the reaction.
-
The mass spectra can be used to confirm the identity of peaks by comparing them to spectral libraries or the known fragmentation patterns of the compounds.
-
Quantitative Data Summary (GC-MS)
This table shows representative GC-MS data for a starting alcohol (e.g., 2-octanol) before and after silylation.
| Compound | Retention Time (tR) | Key m/z Fragments | Comments |
| 2-Octanol | 5.2 min | 45, 59, 87, 115 | May show poor peak shape |
| 2-Octanol-TMS Ether | 6.5 min | 73, 117, 159, 187 (M-15) | Improved peak shape and volatility |
Visual Workflows and Relationships
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; process_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; output_node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow start [label="Start: Reaction Mixture", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prep [label="1. Prepare & Spot Plate\n(SM, Reaction, Co-spot)", process_node]; elute [label="2. Develop Plate\nin Elution Chamber", process_node]; dry [label="3. Dry Plate &\nMark Solvent Front", process_node]; visualize [label="4. Visualize Spots\n(UV Light / Stain)", process_node]; analyze [label="5. Analyze Spots &\nCalculate Rf Values", process_node]; complete [label="Reaction Complete?", decision_node]; end_yes [label="Stop Reaction", output_node]; end_no [label="Continue Reaction", output_node, fillcolor="#EA4335"];
// Connections start -> prep; prep -> elute; elute -> dry; dry -> visualize; visualize -> analyze; analyze -> complete; complete -> end_yes [label=" Yes"]; complete -> end_no [label=" No"]; } caption [label="Fig 1: Experimental workflow for TLC monitoring.", shape=plaintext, fontsize=10];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; process_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; output_node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow start [label="Start: Reaction Aliquot", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prep [label="1. Quench, Dilute &\nFilter Sample", process_node]; inject [label="2. Inject Sample\ninto HPLC System", process_node]; separate [label="3. Separate Components\non C18 Column", process_node]; detect [label="4. Detect with UV\n(e.g., 254 nm)", process_node]; analyze [label="5. Integrate Peak Areas\n& Quantify Conversion", process_node]; complete [label="Desired Conversion?", decision_node]; end_yes [label="Work-up Reaction", output_node]; end_no [label="Continue & Re-inject Later", output_node, fillcolor="#EA4335"];
// Connections start -> prep; prep -> inject; inject -> separate; separate -> detect; detect -> analyze; analyze -> complete; complete -> end_yes [label=" Yes"]; complete -> end_no [label=" No"]; } caption [label="Fig 2: Experimental workflow for HPLC monitoring.", shape=plaintext, fontsize=10];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; process_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; output_node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow start [label="Start: Reaction Aliquot", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prep [label="1. Quench & Evaporate\nSolvent", process_node]; derivatize [label="2. Derivatize Alcohol\n(e.g., with BSTFA)", process_node]; inject [label="3. Inject Sample\ninto GC-MS System", process_node]; separate [label="4. Separate on\nCapillary Column", process_node]; detect [label="5. Detect with MS\n(EI, 70 eV)", process_node]; analyze [label="6. Analyze Chromatogram\n& Mass Spectra", process_node]; result [label="Monitor Disappearance\nof Derivatized Alcohol", output_node];
// Connections start -> prep; prep -> derivatize; derivatize -> inject; inject -> separate; separate -> detect; detect -> analyze; analyze -> result; } caption [label="Fig 3: Experimental workflow for GC-MS monitoring.", shape=plaintext, fontsize=10];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; technique_node [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Nodes start [label="Need to Monitor\nTosylation Reaction", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Qualitative or\nQuantitative?", decision_node]; q2 [label="Need to Identify\nUnknown Byproducts?", decision_node]; q3 [label="Need High\nThroughput?", decision_node];
tlc [label="Use TLC", technique_node]; hplc [label="Use HPLC", technique_node]; gcms [label="Use GC-MS", technique_node];
// Connections start -> q1;
q1 -> tlc [label="Qualitative"]; q1 -> q2 [label="Quantitative"];
q2 -> hplc [label=" No"]; q2 -> gcms [label=" Yes"];
tlc -> q3; q3 -> tlc [label=" Yes"]; q3 -> hplc [label=" No"]; } caption [label="Fig 4: Logic for selecting an analytical technique.", shape=plaintext, fontsize=10];
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. rroij.com [rroij.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. TLC stains [reachdevices.com]
- 10. rsc.org [rsc.org]
- 11. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. A direct HPLC method for the resolution of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
The Versatile Role of 1-((Chloromethyl)sulfonyl)-4-methylbenzene in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-((Chloromethyl)sulfonyl)-4-methylbenzene, a key intermediate in the synthesis of various biologically active compounds. Its unique structural features make it a valuable building block for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
Introduction
This compound, also known as p-toluenesulfonylmethyl chloride or tolylsulfonylmethyl chloride, is a chemical compound containing a reactive chloromethyl group attached to a sulfonyl moiety. This dual functionality allows for versatile chemical transformations, making it an attractive starting material for the synthesis of a wide range of sulfonamide derivatives. Sulfonamides are a well-established class of compounds with a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The tosyl group often imparts favorable pharmacokinetic properties to drug candidates.
Application in Anticancer Drug Discovery
Sulfonamide derivatives have shown significant promise as anticancer agents through various mechanisms of action, including the inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest.[1][4][5] While direct protocols for this compound are not extensively detailed in publicly available literature, its structural analog, p-toluenesulfonyl chloride, is widely used in the synthesis of potent anticancer agents. The chloromethyl group in the title compound offers an alternative reactive site for derivatization.
General Synthetic Approach for Novel Sulfonamides
The primary application of this compound in medicinal chemistry is in the synthesis of novel sulfonamides through its reaction with various primary and secondary amines, including those on heterocyclic scaffolds. This reaction typically proceeds via a nucleophilic substitution where the amine displaces the chloride ion.
Experimental Protocol: General Synthesis of N-Substituted (p-Tolylsulfonyl)methanesulfonamides
This protocol describes a general method for the synthesis of sulfonamide derivatives from this compound and a generic amine.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the cooled amine solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).
Visualization of the Synthetic Workflow:
Application in Antimicrobial Drug Discovery
Sulfonamides have historically been a cornerstone of antimicrobial therapy. The synthesis of novel sulfonamide derivatives remains a viable strategy for discovering new antimicrobial agents to combat drug-resistant pathogens.
Synthesis and Evaluation of Antimicrobial Sulfonamides
The general synthetic protocol described above can be adapted to synthesize sulfonamides with potential antimicrobial activity by selecting appropriate amine starting materials, such as those containing heterocyclic rings known to be present in other antimicrobial agents.
Data on Antimicrobial Activity of Structurally Related Sulfonamides
While specific data for derivatives of this compound is limited, studies on analogous sulfonamides demonstrate the potential of this class of compounds. For instance, certain novel sulfonamide derivatives have shown inhibitory activity against various bacterial and fungal strains. The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of microorganisms.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| N-acylbenzenesulfonamides | Staphylococcus aureus | >125 | [6] |
| N-acylbenzenesulfonamides | Bacillus subtilis | >125 | [6] |
| 1,3-Oxazole derivatives of sulfonamides | Candida albicans | - | [7] |
Note: The data in this table is for structurally related sulfonamide derivatives and is intended to be illustrative of the potential activity of compounds that could be synthesized from this compound.
Signaling Pathways and Mechanisms of Action
The biological activity of sulfonamide derivatives is diverse and target-dependent. In cancer, they are known to inhibit carbonic anhydrases, which are enzymes involved in pH regulation and are often overexpressed in tumors.[5]
Visualization of Carbonic Anhydrase Inhibition Pathway:
This diagram illustrates how sulfonamide inhibitors can block the activity of carbonic anhydrase IX, an enzyme often overexpressed in tumors, leading to a disruption of pH regulation and subsequent inhibition of tumor growth.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its ability to readily form sulfonamide derivatives provides a straightforward route to novel compounds with potential applications as anticancer and antimicrobial agents. The protocols and data presented here serve as a guide for researchers in the design and synthesis of new therapeutic candidates based on this promising scaffold. Further exploration of the chemical space accessible from this starting material is warranted to fully realize its potential in drug discovery.
References
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. eurekaselect.com [eurekaselect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches | MDPI [mdpi.com]
- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]
Application Notes and Protocols for the Stereoselective Tosylation of Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereoselective tosylation of chiral alcohols. The focus is on strategies for achieving enantio- and diastereoselectivity, primarily through the desymmetrization of meso-diols and kinetic resolution of racemic alcohols. While direct catalytic enantioselective tosylation of alcohols is an emerging field, established principles from analogous acylation and silylation reactions provide a strong framework for developing novel methodologies.
Introduction
The selective tosylation of hydroxyl groups is a cornerstone of modern organic synthesis, enabling the transformation of alcohols into excellent leaving groups for nucleophilic substitution and elimination reactions. In the context of chiral molecules, stereoselective tosylation allows for the precise control of stereochemistry, a critical aspect in the synthesis of pharmaceuticals and other bioactive compounds. The tosylation of a chiral alcohol with tosyl chloride (TsCl) in the presence of a base such as pyridine proceeds with retention of configuration at the carbinol center.[1] Stereoselectivity in tosylation reactions can be achieved through several key strategies, including the kinetic resolution of racemic alcohols and the desymmetrization of meso or prochiral diols and polyols.
Key Strategies for Stereoselective Tosylation
-
Kinetic Resolution: In a kinetic resolution, a chiral catalyst or reagent selectively tosylates one enantiomer of a racemic alcohol at a faster rate, allowing for the separation of the enantioenriched unreacted alcohol and the tosylated product. While enzymatic resolutions for acylations are well-established, non-enzymatic methods using chiral catalysts are gaining prominence.[2][3]
-
Desymmetrization of meso-Diols: This powerful strategy involves the selective tosylation of one of two enantiotopic hydroxyl groups in a meso-diol, generating a chiral monotosylate from an achiral starting material. This approach is highly atom-economical and can lead to high enantiomeric excess (ee). Chiral organocatalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP) and cinchona alkaloids, have shown significant promise in analogous enantioselective acylations.[4]
Application Example: Organocatalytic Desymmetrization of Bis-tosylated Glycerol Derivatives
A notable example of stereoselectivity involving tosylates is the organocatalytic desymmetrization of bis-tosylated 2-substituted glycerol derivatives to yield enantioenriched 2,3-epoxy tosylates.[5][6][7] This intramolecular nucleophilic substitution is a powerful method for generating chiral building blocks with a quaternary stereocenter.
Quantitative Data Summary
The following table summarizes the results for the desymmetrization of various bis-tosylated 2-substituted glycerols using a cooperative organocatalytic system.[6]
| Entry | R Group of Glycerol Derivative | Yield (%) | ee (%) |
| 1 | Phenyl | 70 | 76 |
| 2 | 4-Fluorophenyl | 65 | 72 |
| 3 | 4-Chlorophenyl | 60 | 70 |
| 4 | 4-Bromophenyl | 58 | 68 |
| 5 | 2-Naphthyl | 68 | 75 |
| 6 | Benzyl | 75 | 73 |
| 7 | Allyl | 87 | 70 |
| 8 | Propargyl | 55 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Tosylation of a Chiral Alcohol
This protocol describes a standard method for the tosylation of a chiral alcohol with retention of stereochemistry.[8]
Materials:
-
Chiral alcohol (1.0 eq.)
-
Dry dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et3N, 1.5 eq.) or Pyridine (1.5 eq.)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq.)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq., optional for hindered alcohols)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the chiral alcohol (1.0 eq.) and DMAP (if used) in dry DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 2-16 hours.
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tosylate.
Protocol 2: Organocatalytic Desymmetrization of a Bis-tosylated 2-Substituted Glycerol[5][6]
This protocol details the enantioselective synthesis of 2,2-disubstituted 2,3-epoxy tosylates via desymmetrization.
Materials:
-
Bis-tosylated 2-substituted glycerol (1.0 eq., 0.1 mmol)
-
L-Diphenylprolinol (0.02 eq., 0.002 mmol, 5.1 mg)
-
(R,R)-α,α,α',α'-Tetraphenyl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol (TADDOL) (0.02 eq., 0.002 mmol, 9.3 mg)
-
Sodium bicarbonate (NaHCO3, 1.0 eq., 0.1 mmol, 8.4 mg)
-
Anhydrous toluene (0.5 mL)
Procedure:
-
In a flame-dried round-bottom flask, add the bis-tosylated 2-substituted glycerol (0.1 mmol), L-diphenylprolinol (5.1 mg), (R,R)-TADDOL (9.3 mg), and sodium bicarbonate (8.4 mg).
-
Add anhydrous toluene (0.5 mL) under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 5-9 days.
-
Monitor the reaction progress by TLC (eluent: n-hexane/ethyl acetate 8:2, visualized with UV light and phosphomolybdic acid stain).
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., n-hexane/ethyl acetate) to isolate the enantioenriched 2,3-epoxy tosylate.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: General workflow for stereoselective tosylation of chiral alcohols.
Caption: Desymmetrization of a meso-diol via a chiral catalyst.
Conclusion
The stereoselective tosylation of chiral alcohols is a critical transformation for the synthesis of complex, enantioenriched molecules. While direct catalytic enantioselective tosylation methods are still developing, strategies such as the desymmetrization of meso-diols and kinetic resolution of racemic alcohols provide powerful avenues to achieve high levels of stereocontrol. The protocols and data presented herein offer a practical guide for researchers in the application of these techniques. The principles demonstrated in the desymmetrization of glycerol derivatives and the extensive work on catalytic asymmetric acylation serve as a strong foundation for the future development of novel and efficient stereoselective tosylation reactions.
References
- 1. One out of Four: Kinetic Resolution of Stereoisomeric Mixtures of Secondary Alcohols with a Quaternary Carbon Atom in the β-Position by Cu–H-Catalyzed Enantioselective Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Route to Terminal 2,3‐Epoxy Tosylates Enabled by Cooperative Organocatalytic Desymmetrization of 2‐Substituted Glycerol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Route to Terminal 2,3‐Epoxy Tosylates Enabled by Cooperative Organocatalytic Desymmetrization of 2‐Substituted Glycerol Derivatives [iris.unisa.it]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tosylation of Sterically Hindered Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the tosylation of sterically hindered alcohols.
Troubleshooting Guide
This guide addresses common issues encountered during the tosylation of sterically hindered alcohols in a question-and-answer format.
Question: My tosylation reaction shows low or no conversion of the starting alcohol. What are the potential causes and how can I resolve this?
Answer: Low or no conversion is a frequent challenge with sterically hindered alcohols. The primary reasons and corresponding solutions are outlined below:
-
Insufficient Reactivity of the Alcohol: The steric bulk around the hydroxyl group can significantly slow down the reaction.
-
Poor Quality of Tosyl Chloride (TsCl): TsCl is sensitive to moisture and can degrade over time, leading to reduced activity.
-
Solution: Use freshly opened or purified TsCl. Recrystallization of TsCl from hexane can significantly improve yields and reproducibility.[1]
-
-
Inadequate Base Strength or High Steric Hindrance of the Base: The base may not be strong enough to efficiently deprotonate the alcohol or the resulting intermediate.
-
Suboptimal Solvent Choice: The solvent can influence the solubility of reagents and the reaction rate.
Question: My reaction is producing a significant amount of an elimination byproduct (alkene). How can I minimize this?
Answer: Alkene formation is a common side reaction, arising from E2 elimination promoted by the base.
-
Cause: The base, intended to neutralize the HCl byproduct, can also act as a base to abstract a proton from the carbon adjacent to the newly formed tosylate, leading to elimination. This is more prevalent with secondary and tertiary alcohols.
-
Solutions:
-
Use a Non-nucleophilic, Sterically Hindered Base: Bases like diisopropylethylamine (DIPEA) are less likely to induce elimination due to their steric bulk.
-
Control the Reaction Temperature: Lowering the reaction temperature can favor the desired substitution reaction over elimination. Start the reaction at 0°C and allow it to slowly warm to room temperature.[1]
-
Choice of Sulfonylating Agent: In some cases, using methanesulfonyl chloride (MsCl) might be advantageous as mesylates can be formed under conditions that are less prone to elimination.[1]
-
Question: I am observing the formation of an alkyl chloride byproduct. What is the cause and how can it be prevented?
Answer: The formation of an alkyl chloride is a result of the chloride ion, generated during the reaction, acting as a nucleophile.
-
Cause: The reaction of the alcohol with TsCl produces HCl, which is neutralized by the amine base to form an ammonium chloride salt. The chloride ion from this salt can then displace the tosylate in an SN2 reaction. This is particularly an issue with activated alcohols like benzylic alcohols.
-
Solutions:
-
Use a Tosylating Agent that Does Not Generate Chloride: Tosyl anhydride (Ts₂O) can be used as an alternative to TsCl, thus avoiding the generation of chloride ions.
-
Employ a Method that Minimizes Free Chloride: The use of silver(I) oxide (Ag₂O) as a promoter can be effective. Ag₂O acts as an acid scavenger and helps to drive the reaction forward without producing a soluble chloride salt. The addition of potassium iodide (KI) can further enhance the reaction rate by converting TsCl to the more reactive tosyl iodide in situ.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of DMAP in the tosylation of hindered alcohols?
A1: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst. It reacts with tosyl chloride to form a highly reactive N-tosylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the sterically hindered alcohol than tosyl chloride itself, thereby accelerating the reaction.[2]
Q2: Are there alternatives to tosyl chloride for the sulfonation of hindered alcohols?
A2: Yes, several alternatives can be more effective for hindered substrates:
-
Methanesulfonyl Chloride (MsCl): Mesylates are sterically less demanding than tosylates and can sometimes be formed more readily.[1]
-
Tosyl Anhydride (Ts₂O): As mentioned earlier, this reagent avoids the formation of chloride byproducts. It is generally more reactive than TsCl.[4]
-
p-Toluenesulfonic Acid (p-TsOH): In the presence of a dehydrating agent or a catalyst like ZrCl₄ or silica chloride, p-TsOH can be used directly, offering a more economical and environmentally friendly option.[6][7]
Q3: How can I purify my tosyl chloride before use?
A3: One effective method is recrystallization from hexane. This process removes impurities, including p-toluenesulfonic acid which forms upon hydrolysis, resulting in a highly pure reagent that can significantly improve reaction outcomes.[1]
Q4: Is it always necessary to run the reaction under an inert atmosphere?
A4: While not always mandatory, it is highly recommended, especially when dealing with sluggish reactions or when high yields are critical. An inert atmosphere (e.g., nitrogen or argon) prevents the hydrolysis of tosyl chloride by atmospheric moisture, which would otherwise reduce the effective concentration of the reagent and generate acidic byproducts.
Comparative Data of Tosylation Methods
The following table summarizes quantitative data from various methods for the tosylation of hindered alcohols. Note that direct comparison can be challenging due to the use of different substrates.
| Substrate | Reagents and Conditions | Yield (%) | Reference |
| Diacetonide glucofuranose derivative (hindered) | TsCl (1.2 eq.), DMAP (0.2 eq.), Pyridine, reflux, 12h | 49 | [2] |
| Diacetonide glucofuranose derivative (hindered) | TsCl (1.5 eq.), 1-Methylimidazole (1.0 eq.), Pyridine, rt, 2.5h | 91 | [2] |
| 5-O-benzoyl-1,2-O-isopropylidene-D-xylofuranose | TsCl (1.5 eq.), 1-Methylimidazole (0.4 eq.), Pyridine, rt, 4.5h | 87 | [2] |
| 5-O-benzoyl-1,2-O-isopropylidene-D-xylofuranose | TsCl (1.5 eq.), 1-Methylimidazole (0.4 eq.), Et₃N, CH₂Cl₂, rt, 2h | 92 | [2] |
| Benzyl alcohol | TsCl (1.5 eq.), TEA (1.5 eq.), DMAP (0.2 eq.), CH₂Cl₂, 15°C, 12h | 53 | [8] |
| p-Nitrobenzyl alcohol | TsCl (1.5 eq.), TEA (1.5 eq.), DMAP (0.2 eq.), CH₂Cl₂, 15°C, 12h | 0 (Chloride formed) | [8] |
Experimental Protocols
Protocol 1: General Procedure using TsCl with DMAP/Triethylamine [8][9]
-
Dissolve the sterically hindered alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1-0.6 eq.) and triethylamine (TEA) (1.5 eq.).
-
To this stirred mixture, add a solution of p-toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.) in anhydrous DCM dropwise.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Tosylation using 1-Methylimidazole as a Catalyst [2]
-
To a solution of the hindered alcohol (1.0 eq.) in anhydrous pyridine, add 1-methylimidazole (1.0 eq.).
-
Add p-toluenesulfonyl chloride (1.5 eq.) in one portion.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous CuSO₄ (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Protocol 3: Silver(I) Oxide Mediated Tosylation [5]
-
To a solution of the alcohol (1.0 eq.) in anhydrous dichloromethane, add silver(I) oxide (Ag₂O) (1.5 eq.) and potassium iodide (KI) (0.2 eq.).
-
Add p-toluenesulfonyl chloride (1.2 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.
-
Wash the Celite pad with dichloromethane.
-
Concentrate the filtrate in vacuo and purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for tosylation of hindered alcohols.
Caption: Catalytic cycle of DMAP in tosylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Technical Support Center: Tosylation Reactions with Pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during tosylation reactions using pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a tosylation reaction using pyridine?
A1: The most frequently observed byproducts include:
-
Pyridinium chloride: This salt is formed when pyridine, acting as a base, neutralizes the hydrochloric acid (HCl) generated during the reaction. It is generally water-soluble and can be removed during aqueous workup.[1]
-
Alkyl chloride: This can be a significant byproduct, especially when the starting alcohol is activated, such as benzylic or allylic alcohols. It forms via nucleophilic substitution of the initially formed tosylate by the chloride ion.[2]
-
N-Tosylpyridinium chloride: This is a highly electrophilic intermediate formed by the reaction of tosyl chloride with pyridine. While it is the active tosylating agent, under certain conditions, it can be considered a byproduct if it does not react completely with the alcohol.[3]
-
p-Toluenesulfonic acid: This byproduct results from the hydrolysis of tosyl chloride by any residual water in the reaction mixture. Its presence can complicate the reaction and purification.
Q2: Why is my tosylation reaction incomplete, with a significant amount of starting alcohol remaining?
A2: Incomplete tosylation reactions are often due to issues with reagent quality or reaction conditions. Key factors include:
-
Reagent Quality:
-
Tosyl Chloride (TsCl): Old or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, rendering it inactive. It is advisable to use freshly purified TsCl for best results.
-
Pyridine and Solvent: Pyridine and many organic solvents are hygroscopic and can absorb moisture. Water will readily react with TsCl, reducing the amount available for the desired reaction. Using freshly distilled or anhydrous pyridine and solvents is crucial.[4]
-
-
Reaction Conditions:
-
Stoichiometry: An insufficient amount of tosyl chloride or pyridine will lead to incomplete conversion. A slight excess of TsCl (e.g., 1.2-1.5 equivalents) is often used to drive the reaction to completion.[4]
-
Temperature: While many tosylations are performed at 0 °C or room temperature to minimize side reactions, less reactive or sterically hindered alcohols may require elevated temperatures.[4]
-
Reaction Time: The reaction may simply require more time. It is essential to monitor the reaction's progress using a suitable technique like Thin-Layer Chromatography (TLC).[4]
-
Q3: I observe an unexpected byproduct with a similar polarity to my desired tosylate. What is it likely to be, and how can I prevent its formation?
A3: A common byproduct with similar polarity to the desired tosylate is the corresponding alkyl chloride. This occurs when the chloride ion, generated from tosyl chloride, displaces the newly formed tosylate group in a nucleophilic substitution reaction. This is particularly common with benzylic alcohols, especially those with electron-withdrawing groups that activate the tosylate for nucleophilic substitution.[2]
To prevent its formation:
-
Control Reaction Time: Prolonged reaction times can favor the formation of the alkyl chloride. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Use a Non-Nucleophilic Base: While pyridine is commonly used, in problematic cases, a bulkier, less nucleophilic base might be considered, although this can affect the reaction rate.
Troubleshooting Guides
Problem 1: Formation of Alkyl Chloride as a Major Byproduct
-
Cause: The initially formed tosylate is susceptible to nucleophilic attack by chloride ions present in the reaction mixture. This is particularly prevalent with substrates that can form stable carbocations or are otherwise activated towards nucleophilic substitution. Electron-withdrawing groups on benzyl alcohols, for instance, enhance the formation of the corresponding benzyl chlorides.[2][5][6]
-
Solution:
-
Minimize Reaction Time: Monitor the reaction progress by TLC and work up the reaction as soon as the starting alcohol is consumed to prevent further conversion of the tosylate to the chloride.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the subsequent substitution reaction.
-
Alternative Sulfonylating Agents: In cases where chloride formation is persistent, consider using a sulfonylating agent that does not introduce chloride ions, such as tosyl anhydride (Ts₂O).
-
Problem 2: Difficulty in Removing Pyridine and Pyridinium Salts During Workup
-
Cause: Pyridine and its salt, pyridinium chloride, can be challenging to remove completely, especially if pyridine is used as the solvent.
-
Solution:
-
Aqueous Acid Wash: The most common method is to wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl, 5% HCl, or saturated NH₄Cl). This protonates the pyridine to form the water-soluble pyridinium salt, which is then extracted into the aqueous layer. Repeat the wash several times.
-
Copper Sulfate Wash: For acid-sensitive compounds, washing with an aqueous solution of copper(II) sulfate is an effective alternative. Pyridine forms a water-soluble complex with copper sulfate.
-
Azeotropic Removal: For residual amounts of pyridine, co-evaporation with a solvent like toluene or heptane under reduced pressure can be effective. This may need to be repeated multiple times.
-
Problem 3: Low or No Product Formation, Especially with Hindered Alcohols
-
Cause: Sterically hindered alcohols react much slower and may not proceed to completion under standard conditions.
-
Solution:
-
Elevated Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate.
-
Use of a Catalyst: A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.
-
Alternative Reagents: For very hindered alcohols, using a more reactive sulfonylating agent like mesyl chloride (MsCl) might be more effective.
-
Purify Tosyl Chloride: Commercial tosyl chloride can contain impurities that inhibit the reaction. Recrystallization of TsCl from a suitable solvent like hexane can improve yields.
-
Data Presentation
The formation of alkyl chloride as a byproduct is highly dependent on the substrate. The following table summarizes the product distribution for the tosylation of various substituted benzyl alcohols.
| Entry | Alcohol | Product(s) | Yield (%) | Reference |
| 1 | o-Nitrobenzyl alcohol | o-Nitrobenzyl chloride | 45 | [2] |
| 2 | m-Nitrobenzyl alcohol | m-Nitrobenzyl chloride | 48 | [2] |
| 3 | p-Nitrobenzyl alcohol | p-Nitrobenzyl chloride | 52 | [2] |
| 4 | 4-Bromobenzyl alcohol | 4-Bromobenzyl chloride | 35 | [2] |
| 5 | 3-Chlorobenzyl alcohol | 3-Chlorobenzyl chloride | 30 | [2] |
| 6 | Benzyl alcohol | Benzyl tosylate | 53 | [2] |
| 7 | p-Methylbenzyl alcohol | p-Methylbenzyl chloride | 34 | [2] |
| 8 | p-Methoxybenzyl alcohol | p-Methoxybenzyl chloride | 38 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Tosylation of an Alcohol
-
Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.5-2.0 eq.) if it is not used as the solvent.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and warm to room temperature overnight, or as determined by reaction monitoring.
-
Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Upon completion, quench the reaction by adding cold water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Purification of Tosyl Chloride by Recrystallization
-
Dissolve the tosyl chloride in a minimal amount of a suitable solvent (e.g., chloroform or a 1:20 mixture of benzene:petroleum ether).
-
Filter the solution to remove any insoluble impurities (likely p-toluenesulfonic acid).
-
If using a chloroform solution, add a larger volume of a non-polar solvent like petroleum ether to precipitate the purified tosyl chloride.
-
If using a mixed solvent system, allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.
Visualizations
References
Technical Support Center: Hydrolysis of 1-((Chloromethyl)sulfonyl)-4-methylbenzene
Welcome to the technical support center for the hydrolysis of 1-((Chloromethyl)sulfonyl)-4-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential side reactions, troubleshooting, and experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the hydrolysis of this compound.
Q1: What is the expected primary product of the hydrolysis of this compound?
The primary and expected product of the hydrolysis of this compound is p-toluenesulfonylmethanol . This reaction involves the nucleophilic substitution of the chloride on the sulfonylmethyl group by a hydroxide ion or water molecule.
Q2: What are the potential side reactions and byproducts I should be aware of?
Several side reactions can occur, leading to the formation of various impurities. The primary concerns are the hydrolysis of the sulfonyl chloride functional group and potential reactions involving the chloromethyl group.
-
Hydrolysis of a precursor: If the starting material was synthesized from p-toluenesulfonyl chloride, incomplete reaction or exposure to moisture during synthesis could result in the presence of p-toluenesulfonic acid .
-
Concurrent Hydrolysis: Both the chloromethyl group and a sulfonyl chloride group (if present as an impurity) are susceptible to hydrolysis. The presence of water can lead to the formation of the corresponding sulfonic acid, which is generally unreactive under standard sulfonylation conditions.[1]
-
Dimerization: Under certain conditions, self-condensation of the starting material or intermediates could lead to the formation of dimeric impurities.
-
Oxidation: Depending on the reaction conditions and the presence of oxidizing agents, the methyl group on the toluene ring could potentially be oxidized.
Q3: My reaction is showing a low yield of the desired p-toluenesulfonylmethanol. What are the likely causes?
Low yields are often attributed to the quality of the starting material and the reaction conditions.
-
Starting Material Purity: The purity of this compound is crucial. Impurities from its synthesis can lead to side reactions.
-
Incomplete Reaction: The hydrolysis may not have gone to completion. Reaction time, temperature, and pH are critical parameters to monitor.
-
Side Reactions: The formation of byproducts as listed in Q2 will consume the starting material and reduce the yield of the desired product.
-
Workup and Purification Losses: The desired product might be lost during extraction, washing, or purification steps.
Q4: I am observing an unexpected byproduct in my analysis. How can I identify it?
At a neutral pH (pH 7.0), the hydrolysis of similar sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, has been observed to produce an additional, unidentified hydrolysis product which then converts to the corresponding sulfonic acid over time.[2] This suggests the formation of an unstable intermediate. Spectroscopic methods such as NMR, IR, and mass spectrometry are essential for the identification of unknown byproducts.
Troubleshooting Flowchart
The following diagram provides a logical workflow for troubleshooting common issues during the hydrolysis of this compound.
Experimental Protocols
General Protocol for Hydrolysis:
-
Dissolution: Dissolve this compound in a suitable organic solvent that is miscible with water, such as dioxane or acetone.
-
Addition of Water: Slowly add water to the solution while stirring. The reaction can be exothermic, so cooling in an ice bath may be necessary.
-
pH Adjustment (Optional): Depending on the desired rate of hydrolysis, the pH can be adjusted. Basic conditions (e.g., addition of a mild base like sodium bicarbonate) will accelerate the hydrolysis of the sulfonyl chloride moiety.[3]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, neutralize the mixture if necessary. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Note: It is critical to use anhydrous solvents and reagents if the goal is to avoid premature hydrolysis of the starting material before the intended reaction.[4]
Data Presentation
Currently, there is no specific quantitative data available in the searched literature regarding the yields of the main product and side products for the hydrolysis of this compound. Researchers are encouraged to perform their own quantitative analysis using techniques like quantitative NMR (qNMR) or calibrated LC-MS to determine the product distribution in their specific reaction conditions.
| Product/Byproduct | Typical Yield (%) | Analytical Method for Quantification |
| p-Toluenesulfonylmethanol | Data not available | qNMR, LC-MS |
| p-Toluenesulfonic acid | Data not available | qNMR, LC-MS |
| Dimeric Impurities | Data not available | LC-MS, GPC |
Signaling Pathways and Reaction Mechanisms
The hydrolysis of this compound involves nucleophilic attack on the sulfur atom of the sulfonyl group and potentially on the carbon atom of the chloromethyl group.
Main Hydrolysis Reaction and Potential Side Reactions
References
Technical Support Center: Purification of Tosylated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively purifying tosylated compounds from excess reagents, primarily unreacted p-toluenesulfonyl chloride (TsCl) and resulting byproducts.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted p-toluenesulfonyl chloride (TsCl)?
A1: Unreacted TsCl can interfere with subsequent reaction steps and complicate product purification. Due to its similar polarity to many organic products, it can be challenging to separate by chromatography.[1] Furthermore, TsCl is a reactive and hazardous compound, and its removal is essential for the safety and purity of the final product.[1]
Q2: What are the most common methods for removing excess TsCl?
A2: The most common strategies involve "quenching" the unreacted TsCl to convert it into a more easily separable derivative, followed by an appropriate work-up and purification. Key methods include:
-
Aqueous Hydrolysis (Quenching): Reacting TsCl with water, often facilitated by a base, to form the water-soluble p-toluenesulfonic acid or its salt.[1][2]
-
Quenching with Amines: Forming a more polar sulfonamide by reacting TsCl with an amine.[1][3]
-
Column Chromatography: Direct purification to separate the tosylated product from TsCl and other impurities.[2][4]
-
Recrystallization: An effective method if the desired product is a solid with suitable solubility properties.[5]
-
Scavenger Resins: Using polymer-bound amines to selectively react with and remove TsCl via filtration.[1][2]
-
Reaction with Cellulosic Materials: A "green" method where excess TsCl reacts with cellulose (e.g., filter paper) and is then filtered off.[6]
Q3: How do I choose the best purification method for my specific reaction?
A3: The choice of method depends on several factors, including the stability of your desired product to the quenching conditions and its physical properties. For instance, if your product is sensitive to basic conditions, you should avoid quenching with strong bases.[1] If your product is non-polar, converting TsCl to the highly polar p-toluenesulfonic acid or a sulfonamide can significantly simplify separation.[1][3]
Q4: How can I remove the p-toluenesulfonic acid (TsOH) generated during the reaction or workup?
A4: p-Toluenesulfonic acid (TsOH) is a strong acid and is generally highly soluble in water and other polar solvents. The most effective removal method is to wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution.[2] This deprotonates the sulfonic acid, forming the corresponding salt, which is highly soluble in the aqueous layer and thus easily separated.[2]
Troubleshooting Guides
Issue 1: My product is co-eluting with TsCl during column chromatography.
-
Possible Cause: The polarity of your product is very similar to that of p-toluenesulfonyl chloride.[1]
-
Solution 1: Quench Before Chromatography. Before performing chromatography, quench the excess TsCl to convert it into a more polar compound that will have a different retention factor (Rf) on silica gel.[1]
-
Method A: Amine Quench. Add a primary or secondary amine (e.g., aqueous ammonia or ammonium hydroxide) to the reaction mixture to form the corresponding p-toluenesulfonamide, which is significantly more polar than TsCl.[1][3]
-
Method B: Basic Aqueous Quench. Slowly add a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) to the reaction mixture. This hydrolyzes TsCl to the highly polar sodium p-toluenesulfonate, which will remain in the aqueous layer during extraction.[1]
-
-
Solution 2: Adjust the Chromatographic Conditions. If quenching is not desirable, optimizing the mobile phase for column chromatography can improve separation. Using a less polar solvent system, such as hexane/ethyl acetate, may increase the difference in Rf values.[4]
Issue 2: My desired product is degrading during the aqueous basic workup.
-
Possible Cause: The product contains base-labile functional groups (e.g., esters, certain protecting groups) that are not stable under the basic conditions used for quenching.[1]
-
Solution 1: Use a Non-Basic Quenching Agent. Quench the excess TsCl with a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can then be removed by chromatography or extraction.[1]
-
Solution 2: Employ a Scavenger Resin. Use a polymer-bound amine scavenger (e.g., aminomethyl polystyrene). The scavenger reacts with the excess TsCl, and the resulting polymer-bound sulfonamide is easily removed by simple filtration, avoiding an aqueous workup.[1]
-
Solution 3: Utilize Cellulosic Materials. Adding a cellulosic material like filter paper to the reaction mixture can consume the excess TsCl. The resulting cellulose tosylate is then removed by filtration. This method avoids harsh basic conditions.[6]
Issue 3: The quenching of TsCl appears incomplete.
-
Possible Cause: An insufficient amount of quenching agent was used, the reaction temperature was too low, or there was poor mixing, especially in biphasic systems.[1]
-
Solution 1: Increase the Amount of Quenching Agent. Ensure a sufficient molar excess of the amine or base is used to drive the reaction to completion.[1]
-
Solution 2: Ensure Vigorous Stirring. Good mixing is crucial, particularly in heterogeneous or biphasic systems (e.g., an organic solvent and an aqueous base), to ensure the reactants are in constant contact.[1]
-
Solution 3: Allow for Adequate Reaction Time and Temperature. While quenching is often fast, allow for sufficient time (e.g., 15-30 minutes) with vigorous stirring at room temperature.[1]
Data Presentation
Table 1: Comparison of Common Purification Methods for Tosylated Compounds
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Workup (Quenching) | Converts excess TsCl to a water-soluble salt (TsOH or its salt) for removal by liquid-liquid extraction.[2] | Simple, fast, and effective for removing large amounts of excess TsCl.[2] | Not suitable for base-sensitive products.[1] May require further purification. | Most tosylation reactions where the product is stable to mild aqueous base. |
| Column Chromatography | Separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[7] | Can provide very pure products.[4] Applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent.[7] Co-elution with TsCl can be an issue.[1] | Products with different polarity from TsCl and other impurities. |
| Recrystallization | Purifies a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.[5] | Can yield highly pure crystalline products.[8] Can be more efficient than chromatography for large scales. | Only applicable to solid products. Requires finding a suitable solvent system. Product loss in the mother liquor. | Solid tosylated products. |
| Scavenger Resins | Excess TsCl reacts with a solid-supported reagent (e.g., amine resin) and is removed by filtration.[2] | Simple filtration-based workup. Avoids aqueous conditions.[1] | Resins can be expensive. May require longer reaction times for complete scavenging. | Base-sensitive or water-sensitive products. |
| Cellulosic Materials | Excess TsCl reacts with the hydroxyl groups of cellulose (e.g., filter paper) and is removed by filtration.[6] | "Green" and inexpensive method. Simple filtration workup.[6] | May not be as efficient for very large excesses of TsCl. | Reactions where a simple, non-chromatographic, and mild purification is desired. |
Experimental Protocols
Protocol 1: Purification via Aqueous Workup (Base Quench)
-
Reaction Quenching: Once the tosylation reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.[9]
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Continue stirring for 15-30 minutes at room temperature.[1] Be cautious of potential CO₂ evolution.
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. If needed, add more organic solvent (e.g., dichloromethane or ethyl acetate) to dissolve the product.
-
Shake the funnel, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with water and then with a saturated brine solution.[9]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]
-
Further Purification: If necessary, further purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification using a Scavenger Resin
-
Scavenging: To the completed reaction mixture containing excess TsCl, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, typically 2-3 equivalents relative to the excess TsCl).[1]
-
Stir the suspension at room temperature. The required time can range from a few hours to overnight. Monitor the disappearance of TsCl by TLC.[1]
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Rinsing and Concentration: Wash the resin with a suitable organic solvent. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of TsCl.[1]
Visualizations
Caption: Workflow for purification using aqueous workup.
Caption: Chemical transformations of TsCl during quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
dealing with the formation of pyridinium salt in tosylation
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with pyridinium salt formation during tosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of pyridine in a tosylation reaction?
Pyridine serves two main functions in tosylation. First, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol and tosyl chloride (TsCl).[1][2] This prevents the acid from causing unwanted side reactions. Second, pyridine can act as a nucleophilic catalyst; it reacts with TsCl to form a highly reactive N-tosylpyridinium salt.[1][2][3] This intermediate is more electrophilic than TsCl itself, which can accelerate the rate of reaction with the alcohol.[1][2]
Q2: Why does a solid pyridinium salt form during my reaction, and is it a problem?
The solid precipitate is typically pyridinium hydrochloride, formed when pyridine neutralizes the HCl byproduct.[4] While its formation indicates the reaction is proceeding, it can be problematic. If the salt is not soluble in the reaction solvent (e.g., dichloromethane), it can precipitate out, potentially slowing down or stalling the reaction by coating the reactants or changing the reaction medium's polarity.[5]
Q3: My tosylation reaction is slow, and a white precipitate has crashed out of the solution. What should I do?
This is a common issue caused by the insolubility of the pyridinium salt. To address this, you can:
-
Change the solvent: Switch to a solvent that can better dissolve the salt, such as using pyridine itself as the solvent.[6]
-
Add a co-solvent: Introducing a more polar co-solvent like N,N-dimethylformamide (DMF) can help keep the salt in solution.[7]
-
Increase the temperature: Gently heating the reaction mixture may increase the solubility of the salt and improve the reaction rate. However, this should be done cautiously as it can also promote side reactions.[6]
Q4: How can I effectively remove the pyridinium salt from my reaction mixture during workup?
The most common and effective method is to perform an acidic wash.[8]
-
After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel and wash it one to three times with a dilute aqueous acid solution (e.g., 1-5% HCl or 1M HCl).[8][9]
-
The pyridine is protonated to form the water-soluble pyridinium salt, which partitions into the aqueous layer and is removed.[9]
-
Follow the acid wash with a wash using saturated aqueous sodium bicarbonate (to neutralize any remaining acid) and then a brine wash.[8]
Q5: My product is sensitive to acid. What is an alternative method for removing pyridine?
For acid-sensitive compounds, a wash with an aqueous copper(II) sulfate (CuSO₄) solution is an excellent alternative.[8][9] Pyridine forms a water-soluble coordination complex with CuSO₄, which can then be extracted into the aqueous layer.[8][10] The formation of a deep blue or violet color indicates the successful complexation of pyridine.[9][10]
Q6: Are there effective alternatives to using pyridine as the base in tosylation?
Yes, several other bases can be used.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are often used as alternative stoichiometric bases to scavenge HCl.[11][12]
-
4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst that is significantly more reactive than pyridine.[11][13] It is typically used in catalytic amounts (e.g., 0.1-0.6 equivalents) along with a stoichiometric base like TEA.[12][14] This combination can dramatically increase reaction rates.
Q7: I am observing a chlorinated byproduct instead of my desired tosylate. Why is this happening and how can I prevent it?
The formation of a chlorinated byproduct occurs when the chloride ion from pyridinium hydrochloride acts as a nucleophile and displaces the newly formed tosylate group.[15] This SN2 reaction is more common with substrates that form stable carbocations (like benzylic alcohols) or when using less nucleophilic bases like triethylamine.[7][15] To prevent this:
-
Use pyridine as both the base and the solvent, which can better scavenge the generated HCl.[7]
-
Consider using a different catalyst, such as 1-methylimidazole (1-MI), which has been shown to suppress chlorination.[7]
-
Run the reaction at lower temperatures to disfavor the substitution reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation / Stalled Reaction | 1. Insolubility of Pyridinium Salt: Precipitated salt is physically impeding the reaction.[5] 2. Poor Quality Reagents: Tosyl chloride is sensitive to moisture and can hydrolyze.[16] 3. Sterically Hindered Alcohol: The alcohol is too bulky for the reaction to proceed under standard conditions.[6] | 1. Use pyridine as the solvent or add a co-solvent like DMF to improve solubility.[6][7] 2. Use freshly opened or purified TsCl and ensure all glassware and solvents are anhydrous.[6][16] 3. Use a more powerful catalytic system like TEA/DMAP. For very hindered cases, pre-formation of the alkoxide with a strong base like NaH may be necessary.[6][11] |
| Formation of Chlorinated Byproduct (R-Cl) | In-situ SN2 Displacement: The chloride ion from the pyridinium hydrochloride byproduct displaces the tosylate leaving group. This is more prevalent with activated alcohols (e.g., benzylic).[7][15] | 1. Use pyridine as the solvent to better sequester the HCl byproduct.[7] 2. Run the reaction at a lower temperature (e.g., 0 °C). 3. Use a catalyst like 1-methylimidazole (1-MI) which can suppress chlorination.[7] |
| Difficult Removal of Pyridine/Pyridinium Salt | 1. Formation of an Emulsion: Emulsions can form during aqueous workup, making separation difficult. 2. Acid-Sensitive Product: The desired product may degrade during the acidic wash.[8] | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Use a non-acidic workup, such as washing with aqueous CuSO₄ solution to remove pyridine as a water-soluble complex.[8][9] |
| Low Selectivity (for Polyols) | Over-tosylation: Reaction conditions are too harsh, leading to the tosylation of multiple hydroxyl groups.[7] | 1. Reduce the equivalents of TsCl used. 2. Lower the reaction temperature (e.g., perform the reaction at 0 °C).[7] 3. Use protecting groups to selectively block other hydroxyl groups before tosylation.[17] |
Experimental Protocols
Protocol 1: Standard Tosylation of a Primary Alcohol using Pyridine
-
Preparation: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1.0 eq.) in anhydrous pyridine (used as solvent, ~5-10 volumes).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding cold water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Protocol 2: Tosylation using Triethylamine (TEA) and Catalytic DMAP
-
Preparation: In a flame-dried, round-bottomed flask under an inert atmosphere, dissolve the alcohol (1.0 eq.), triethylamine (1.5 eq.), and 4-dimethylaminopyridine (DMAP) (0.1-0.3 eq.) in anhydrous dichloromethane (DCM).[14]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TsCl: Add TsCl (1.2 eq.) portion-wise to the stirred solution.[14]
-
Reaction: Stir the reaction at 0 °C and allow it to warm slowly to room temperature. Monitor by TLC until the starting material is consumed.
-
Workup:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Data Presentation: Comparison of Tosylation Conditions
The following table summarizes common conditions and catalysts used in tosylation, highlighting alternatives to a simple pyridine/TsCl system.
| Entry | Base (eq.) | Catalyst (eq.) | Solvent | Temperature | Typical Substrate | Notes | Reference |
| 1 | Pyridine (6.0) | - | DCM | Room Temp | General | Slow conversion reported for some substrates. | [5] |
| 2 | Pyridine (solvent) | DMAP (0.3) | Pyridine | Room Temp | General | DMAP accelerates the reaction, but salt insolubility can still be an issue. | [5] |
| 3 | Triethylamine (3.0) | - | Acetonitrile | Room Temp | General | An alternative to pyridine, but can be less effective for some substrates. | [5] |
| 4 | Triethylamine (1.0) | DMAP (0.6) | DCM | 0 °C to RT | Homoallylic Alcohol | Effective and common method for accelerating the reaction and avoiding high temperatures. | [14] |
| 5 | Pyridine (solvent) | - | Pyridine | 60-80 °C | Hindered Alcohol | Heating can overcome steric hindrance but may increase side products. | [6] |
| 6 | NaH (excess) | - | DMF | 0 °C to RT | Hindered Alcohol | For very difficult tosylations; the alkoxide is pre-formed before adding TsCl. | [6] |
Visualizations
Reaction Mechanism and Salt Formation
Caption: Mechanism of Tosylation and Pyridinium Salt Formation.
Experimental Workflow
Caption: General Workflow for Tosylation and Workup.
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Tosylation Reactions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. rsc.org [rsc.org]
- 15. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. jchemlett.com [jchemlett.com]
preventing elimination side reactions during tosylation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of elimination side reactions during the tosylation of alcohols. It is intended for researchers, scientists, and professionals in drug development who utilize this critical transformation in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is tosylation and why is it used?
A1: Tosylation is the conversion of an alcohol (R-OH) into an alkyl tosylate (R-OTs) using p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine.[1][2] This process transforms the hydroxyl group, a poor leaving group (OH⁻), into a tosylate group (-OTs), which is an excellent leaving group.[1] This "activation" of the alcohol allows for subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions. The key advantage of tosylation is that it occurs with retention of configuration at the carbon center, unlike some other methods of converting alcohols to halides.[3]
Q2: I performed a tosylation on my secondary alcohol and obtained an alkene. What happened?
A2: You have encountered a common side reaction: E2 elimination. This occurs when the base used in the reaction abstracts a proton from a carbon adjacent (beta-carbon) to the alcohol-bearing carbon, leading to the formation of a double bond instead of the desired tosylate. This pathway competes directly with the desired tosylation. Secondary and tertiary alcohols are particularly susceptible to elimination.[3][4]
Q3: Can the chloride ion from TsCl act as a nucleophile and displace the tosylate I just formed?
A3: Yes, this is a possible side reaction, especially if the resulting tosylate is activated (e.g., benzylic or allylic) or if the reaction temperature is elevated.[5] The chloride ion generated during the reaction can displace the newly formed tosylate group to yield an alkyl chloride. To minimize this, it is crucial to maintain low reaction temperatures.[5]
Q4: Are there alternatives to tosylation if elimination is a persistent issue?
A4: If elimination remains a significant problem, especially with sterically hindered or sensitive substrates, you might consider converting the alcohol into a mesylate (-OMs) using methanesulfonyl chloride (MsCl). Mesylation can sometimes be more facile for hindered alcohols.[2] Other alternatives include the Appel reaction (using CBr₄/PPh₃) to form an alkyl bromide directly, or the Mitsunobu reaction for a direct Sₙ2 inversion with a nucleophile, both of which avoid the tosylation step altogether.
Troubleshooting Guide: Minimizing Elimination
Unwanted elimination is one of the most common challenges during tosylation. The outcome of the reaction is a delicate balance between the desired substitution on the oxygen atom (tosylation) and the undesired E2 elimination. The following factors are critical.
Key Factors Influencing Elimination vs. Tosylation
The choice of substrate, base, temperature, and solvent all play a crucial role in determining the reaction's outcome. The following table summarizes their effects.
| Factor | Condition Favoring Tosylation | Condition Favoring E2 Elimination | Rationale |
| Substrate Structure | Primary Alcohols (1°) | Tertiary (3°) > Secondary (2°) Alcohols | Steric hindrance around the hydroxyl group makes the oxygen less accessible for tosylation and promotes elimination from the more accessible beta-protons.[3] |
| Reaction Temperature | Low Temperatures (e.g., 0 °C to -20 °C) | Higher Temperatures (e.g., > Room Temp.) | Elimination reactions have a higher activation energy than substitution. Lowering the temperature disproportionately slows the rate of elimination.[5] |
| Base Selection | Less Sterically Hindered Bases (e.g., Pyridine) | Sterically Bulky/Hindered Bases (e.g., t-BuOK, DBU) | Bulky bases are poor nucleophiles and are more effective at abstracting sterically accessible protons, which drives the E2 pathway. Pyridine acts as both a catalyst and an acid scavenger without being overly basic to promote elimination.[3] |
| Solvent Choice | Aprotic, Non-polar Solvents (e.g., DCM, Toluene) | Polar Aprotic Solvents (e.g., DMF, DMSO) | Polar aprotic solvents can stabilize the transition state of elimination reactions. Dichloromethane (DCM) is a common and effective choice for tosylations. |
Visualizing the Competing Pathways
The following diagram illustrates the two competing reaction pathways starting from a secondary alcohol. The desired pathway involves the alcohol's oxygen atom attacking the sulfur of TsCl. The undesired E2 pathway involves the base directly removing a beta-hydrogen.
Caption: Competing tosylation and E2 elimination pathways for a secondary alcohol.
Troubleshooting Workflow
If you observe an unexpected elimination product, use the following decision tree to diagnose the potential cause and find a solution.
Caption: A troubleshooting decision tree for diagnosing elimination side reactions.
Recommended Experimental Protocol
This general procedure is optimized to minimize elimination side reactions for a typical secondary alcohol.
Materials:
-
Secondary Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 - 1.5 eq.), preferably recrystallized.
-
Anhydrous Pyridine or Triethylamine (Et₃N, 1.5 - 2.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
4-(Dimethylamino)pyridine (DMAP, 0.05 - 0.1 eq., optional catalyst)
-
Ice-water bath
-
Standard aqueous workup and purification reagents.
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the secondary alcohol (1.0 eq.) and DMAP (if used) in anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Maintaining a low temperature is the most critical step to disfavor elimination.
-
Base Addition: Slowly add the anhydrous pyridine or triethylamine (1.5 eq.) to the cooled solution while stirring.
-
TsCl Addition: Add the p-toluenesulfonyl chloride (1.2 eq.) portion-wise (as a solid) over 10-15 minutes. Ensure the internal temperature does not rise significantly above 5 °C.
-
Reaction: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive or hindered alcohols, the reaction may need to be stirred for several hours (2-12 h) at 0 °C or allowed to slowly warm to room temperature.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding cold water or a saturated aqueous solution of NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl (to remove pyridine/Et₃N), saturated NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude tosylate product using flash column chromatography or recrystallization as appropriate.
This protocol emphasizes strict temperature control and the use of a non-bulky base to create conditions that strongly favor the desired tosylation over competing elimination pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. orgosolver.com [orgosolver.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Effect of Temperature on Tosylation
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize tosylation reactions with respect to temperature.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of a tosylation reaction?
A: According to the principles of chemical kinetics, increasing the temperature generally increases the rate of reaction.[1] This is because reactant molecules gain kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of a successful reaction. For tosylations that are sluggish at room temperature or 0 °C, a modest increase in temperature can often accelerate the formation of the desired tosylate. However, this approach must be taken with caution due to the potential for side reactions.[2]
Q2: I have a low yield in my tosylation. Could the reaction temperature be the cause?
A: Yes, both excessively high and low temperatures can lead to low yields.
-
Low Temperature: If the temperature is too low, the reaction may be too slow and may not proceed to completion within a practical timeframe, resulting in the recovery of unreacted starting material.[3] This is especially true for sterically hindered alcohols.[4]
-
High Temperature: Elevated temperatures can significantly increase the rates of undesirable side reactions, consuming the starting material, the tosyl chloride reagent, or the tosylate product, thereby lowering the overall yield.[2] Common side reactions at higher temperatures include elimination and the formation of chlorinated byproducts.[5] In some cases, the product itself may be unstable at higher temperatures.[2]
Q3: What are the most common side reactions at elevated temperatures during tosylation?
A: The primary side reactions exacerbated by heat are:
-
Elimination (E2 Reaction): The tosylate product is an excellent leaving group. In the presence of a base (like pyridine or triethylamine), an elimination reaction can occur to form an alkene, particularly with secondary and tertiary alcohols.[5]
-
Substitution (SN2 Reaction) by Chloride: The reaction of an alcohol with tosyl chloride (TsCl) produces HCl as a byproduct. The base neutralizes this acid, forming a salt (e.g., triethylammonium hydrochloride). The chloride anion from this salt can act as a nucleophile, attacking the tosylated intermediate to replace the tosyl group and form an alkyl chloride.[6][7][8][9] This is more prevalent at longer reaction times and higher temperatures.[7][8]
-
N-Tosylation: If the substrate contains a nucleophilic nitrogen (e.g., an amine), this can compete with the desired O-tosylation of the hydroxyl group.[6]
-
Reagent Decomposition: Tosyl chloride is sensitive to moisture and can be hydrolyzed, a process that is accelerated by heat.
Q4: What is the recommended starting temperature for a standard tosylation?
A: A common and recommended starting point for most tosylation reactions is 0 °C (using an ice-water bath).[6][10][11] This temperature is often low enough to suppress common side reactions like elimination and chloride formation while still allowing the desired O-tosylation to proceed at a reasonable rate for primary and many secondary alcohols.[5][6][8] The reaction can then be allowed to warm to room temperature and stirred for several hours to ensure completion.[6][11]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues related to temperature in tosylation reactions.
| Problem | Potential Cause(s) Related to Temperature | Recommended Solutions |
| Low or No Product Formation (Starting Material Recovered) | Reaction temperature is too low , resulting in a very slow reaction rate, especially for sterically hindered alcohols.[4] | 1. After initial addition of reagents at 0 °C, allow the reaction to warm to room temperature and stir for an extended period (12-24 hours).[6][11] 2. If the reaction is still slow, consider a modest increase in temperature (e.g., to 40-50 °C), while carefully monitoring for byproduct formation via TLC.[2][12] 3. For very hindered alcohols, stronger conditions like using NaH as a base in DMF at 0 °C may be required.[4] |
| Low Yield with Significant Alkene Byproduct | Reaction temperature is too high , promoting the E2 elimination of the tosylate product. This is common for secondary alcohols.[5] | 1. Strictly maintain a low reaction temperature. Perform the entire reaction, including reagent addition and stirring, at 0 °C or even lower (e.g., -15 °C).[5][6] 2. Ensure slow, portion-wise addition of tosyl chloride to avoid localized temperature increases.[10] |
| Low Yield with Significant Alkyl Chloride Byproduct | Elevated temperature and/or long reaction time allows the chloride ion (from the neutralized HCl byproduct) to displace the tosylate group.[7][8] | 1. Maintain a low reaction temperature (0 °C is recommended). [6][8] Lower temperatures disfavor the subsequent substitution to the chloride.[6] 2. Monitor the reaction closely by TLC and quench it as soon as the starting alcohol is consumed to avoid prolonged exposure that leads to the byproduct. 3. Consider using pyridine as both the base and solvent, as it can better scavenge the generated HCl.[13] |
| Product Degradation | The tosylated product is thermally unstable. Some complex molecules or tosylates with certain functional groups may decompose at room temperature or above.[2] | 1. Run the reaction at the lowest possible temperature that allows for product formation (e.g., 0 °C or below).[8] 2. Purify the product quickly after workup, using cold solvents if necessary, and store the final product at a low temperature. |
Data Presentation
The following table summarizes the effect of reaction conditions, including temperature, on the outcome of tosylation for 3-phenyl-1-propanol. It illustrates how temperature and time can dictate whether the tosylate or the chloride is the major product.
| Entry | Substrate | Temperature | Time | Major Product | Reference |
| 1 | 3-phenyl-1-propanol | 0 °C | 2 h | 3-phenylpropyl tosylate | [8] |
| 2 | 3-phenyl-1-propanol | Room Temp | >24 h | 3-phenylpropyl chloride | [8] |
Table 1: Effect of Temperature and Time on Tosylation Product Distribution.
Experimental Protocols
Protocol 1: General Procedure for Tosylation of a Primary Alcohol at 0 °C
This protocol is a standard method for converting a primary alcohol to its corresponding tosylate while minimizing side reactions.
-
Preparation: All glassware should be thoroughly dried in an oven (e.g., at 120 °C) and cooled under an inert atmosphere (dry nitrogen or argon).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add the primary alcohol (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the resulting solution to 0 °C using an ice-water bath.
-
Reagent Addition: To the stirred solution, add triethylamine (1.5 eq.) or pyridine (can be used as both base and solvent).[10] Then, slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) in portions, ensuring the internal temperature does not rise above 5 °C.[10]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes. If the reaction is slow, consider allowing it to warm to room temperature and continue stirring for an additional 2-16 hours.[6][11]
-
Workup: Once TLC analysis indicates the complete consumption of the starting alcohol, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl (to remove the amine base), saturated aqueous NaHCO₃, and finally with brine.[10]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude tosylate.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Visualizations
Troubleshooting Flowchart for Low Yield in Tosylation
This diagram provides a logical workflow for diagnosing and solving issues of low yield in a tosylation reaction, with a focus on temperature-related causes.
Caption: Troubleshooting workflow for low-yield tosylation reactions.
Reaction Pathways: Desired Reaction vs. Side Reactions
This diagram illustrates the desired tosylation pathway and the competing side reactions (elimination and substitution) that are often promoted by higher temperatures.
Caption: Competing reaction pathways in a typical tosylation.
References
- 1. The effect of temperature on reaction rate | Class experiment | RSC Education [edu.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
work-up procedures for tosylation reactions to remove impurities
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of products from tosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a tosylation reaction?
A1: The most frequent impurities include unreacted p-toluenesulfonyl chloride (TsCl), the base used (commonly pyridine or triethylamine), the corresponding hydrochloride salt of the base (e.g., pyridinium hydrochloride), and p-toluenesulfonic acid (TsOH) formed from the hydrolysis of TsCl.[1][2] Unreacted starting alcohol may also be present if the reaction is incomplete.[3]
Q2: Why is it critical to remove excess p-toluenesulfonyl chloride (TsCl)?
A2: Unreacted TsCl can interfere with subsequent reaction steps and complicate purification, often because its polarity is similar to the desired product, making chromatographic separation difficult.[4] Furthermore, TsCl is a reactive and hazardous compound, so its removal is essential for the safety and purity of the final product.
Q3: What is the purpose of an aqueous work-up after a tosylation reaction?
A3: An aqueous work-up is the most common first step to remove the bulk of water-soluble impurities.[1] It typically involves quenching the reaction to hydrolyze excess TsCl into the water-soluble p-toluenesulfonic acid (or its salt) and washing with dilute acid to remove basic impurities like pyridine.[1][5]
Q4: My desired tosylate is sensitive to acidic or basic conditions. How can I purify it?
A4: If your product is sensitive to acid, you can wash with a saturated aqueous copper sulfate (CuSO₄) solution to remove pyridine, which forms a water-soluble complex.[5] For base-sensitive products, avoid strong basic washes (e.g., NaOH). A milder base like sodium bicarbonate (NaHCO₃) is often suitable.[1] Alternatively, non-aqueous methods like using scavenger resins or direct chromatographic purification can be employed.[4]
Q5: Can I use recrystallization to purify my tosylated product?
A5: Yes, recrystallization is an effective method for purifying solid tosylates.[6] The key is to find a suitable solvent or solvent system in which the tosylate product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution. Common solvents include ethanol, hexane, or mixtures like ether/hexane.[6][7]
Troubleshooting Guides
Issue 1: Excess p-Toluenesulfonyl Chloride (TsCl) Remains in the Product
-
Problem: Thin Layer Chromatography (TLC) or NMR analysis shows the presence of unreacted TsCl, which can co-elute with the product during column chromatography.[4]
-
Solution 1: Quench Before Work-up: Before the main work-up, quench the reaction mixture to convert TsCl into a more easily separable compound. This can be done by:
-
Aqueous Base: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This hydrolyzes TsCl to the highly polar sodium p-toluenesulfonate, which is readily removed in the aqueous layer.[1]
-
Amine Quench: Add a simple amine (e.g., a few drops of aniline or ammonia) to form a sulfonamide, which has different polarity and can be separated by chromatography.[4]
-
Scavenger Resins: Use a polymer-bound amine scavenger. The resin reacts with excess TsCl, and the resulting solid can be removed by simple filtration. This is a very clean and selective method.[1]
-
-
Solution 2: Optimize Chromatography: If quenching is not desirable, carefully adjust the column chromatography conditions. A less polar eluent system, such as a higher ratio of hexanes to ethyl acetate, may improve the separation between your product and the non-polar TsCl.[4]
Issue 2: Pyridine or Pyridinium Salts Contaminate the Product
-
Problem: The product is contaminated with pyridine, which can appear as "tailing" on a TLC plate, or the solid pyridinium hydrochloride byproduct.[8]
-
Solution 1: Dilute Acid Wash: During the liquid-liquid extraction, wash the organic layer one or more times with a dilute aqueous acid, such as 1-5% HCl or 1M HCl.[5][8] This converts the basic pyridine into its water-soluble pyridinium hydrochloride salt, which partitions into the aqueous layer.[5]
-
Caution: This method should not be used if the desired product contains acid-sensitive functional groups.
-
-
Solution 2: Copper Sulfate Wash: For acid-sensitive compounds, wash the organic layer with a saturated aqueous solution of copper sulfate (CuSO₄). Pyridine forms a water-soluble complex with CuSO₄ and is extracted into the aqueous phase.[5]
-
Solution 3: Azeotropic Removal: Traces of pyridine can be removed by co-evaporation with a solvent like toluene under reduced pressure. This process may need to be repeated several times for complete removal.[5][8]
Issue 3: The Product is an Oil and Fails to Crystallize
-
Problem: After work-up and solvent removal, the desired tosylate is obtained as an oil, making purification by recrystallization difficult.
-
Solution 1: Column Chromatography: Flash column chromatography is the most reliable method for purifying oily products.[7] Use TLC to determine an appropriate solvent system (e.g., hexane/ethyl acetate) that provides good separation between the product and any impurities.
-
Solution 2: Trituration: Attempt to induce crystallization by trituration. Add a poor solvent (a solvent in which your product is insoluble, like hexanes) to the oil and scratch the inside of the flask with a glass rod at the solvent-air interface. This can sometimes provide the energy needed for nucleation and crystallization.
Quantitative Data Summary
The choice of purification method can impact yield and purity. Below is a qualitative comparison of common techniques.
| Purification Method | Key Advantages | Common Disadvantages | Best For Removing |
| Aqueous Wash (Base) | Fast, inexpensive, scalable, removes large quantities of acidic impurities.[1] | Product must be base-stable; emulsions can form. | p-Toluenesulfonic acid (TsOH), large excess of TsCl.[1] |
| Aqueous Wash (Acid) | Efficiently removes basic impurities.[8] | Product must be acid-stable. | Pyridine, triethylamine, and other amine bases.[5] |
| Scavenger Resins | High selectivity, simple filtration-based removal, suitable for sensitive substrates.[1] | Resins can be expensive; may require longer reaction times for complete scavenging.[1] | Excess electrophiles (TsCl) or nucleophiles. |
| Recrystallization | Can provide very high purity for solid products; scalable.[6] | Potential for significant product loss in the mother liquor; not suitable for oils. | Impurities with different solubility profiles than the product. |
| Column Chromatography | Highly versatile for a wide range of compounds, including oils; allows for separation of similarly polar compounds.[3] | Can be time-consuming and solvent-intensive; potential for product loss on the column. | Multiple impurities, including unreacted starting material and TsCl.[4] |
Key Experimental Protocols
Protocol 1: Standard Aqueous Work-up for a Tosylation Reaction in Pyridine
-
Cooling: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Quenching: Slowly pour the reaction mixture into a beaker containing a large volume of ice-water, often with dilute HCl (e.g., 1 M HCl).[9] This will precipitate the crude product and dissolve the pyridinium hydrochloride.
-
Filtration (for solids): If a solid precipitates, collect it by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining pyridinium salts, followed by a cold, non-polar solvent like hexanes to remove non-polar impurities.[9]
-
Extraction (for oils/soluble products): If the product does not precipitate, transfer the mixture to a separatory funnel. Extract the aqueous mixture several times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with:
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[10]
Protocol 2: Purification by Flash Column Chromatography
-
Determine Eluent: Use TLC to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) where the desired product has an Rf value of approximately 0.2-0.4 and is well-separated from impurities.[3]
-
Prepare Column: Pack a glass column with silica gel as a slurry in the chosen eluent, ensuring no air bubbles are trapped.[3]
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.[3]
-
Elute: Add the eluent to the top of the column and apply gentle pressure. Collect fractions continuously in test tubes.[3]
-
Analyze Fractions: Spot the collected fractions on a TLC plate to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tosylate.[3]
Visualizations
Caption: General workflow for tosylation work-up and purification.
Caption: Troubleshooting decision tree for removing common impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Stability of Tosylated Compounds During Chromatography
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with tosylated compounds during chromatographic purification.
Troubleshooting Guides
This section addresses specific issues users might encounter during the purification of tosylated compounds.
Issue 1: My tosylated compound is degrading on the silica gel column.
Question: I'm observing significant decomposition of my tosylated product during silica gel column chromatography. What is the likely cause and how can I prevent it?
Answer:
The most common cause of tosylate degradation during silica gel chromatography is the acidic nature of the stationary phase.[1] Silica gel has surface silanol groups (Si-OH) which are weakly acidic and can catalyze the hydrolysis of the tosylate back to the corresponding alcohol or promote elimination reactions. This issue is particularly pronounced for sensitive substrates like allylic and benzylic tosylates, which can form resonance-stabilized carbocations upon departure of the excellent tosylate leaving group.[1]
Recommended Solutions:
-
Neutralize the Silica Gel: Deactivate the acidic sites on the silica gel by preparing it as a slurry in your eluent containing a small amount of a tertiary amine base, typically 1-2% triethylamine (TEA).[1][2] This simple pretreatment is often sufficient to prevent degradation.
-
Use an Alternative Stationary Phase: If neutralization is insufficient or if your compound is also base-sensitive, consider using a less acidic stationary phase. Neutral alumina is a common alternative for purifying acid-sensitive compounds.[1]
-
Minimize Contact Time: The longer the compound remains on the column, the greater the opportunity for degradation.[1] Use flash chromatography techniques to elute the compound as quickly as possible.[1] A short, wide column is often better than a long, thin one for this purpose.
-
Run the Column at Low Temperature: If the compound is thermally labile, performing the chromatography in a cold room or using a jacketed column with a cooling circulator can help minimize decomposition.
Experimental Protocol: Neutralization of Silica Gel for Flash Chromatography
This protocol describes a standard method for neutralizing silica gel with triethylamine to protect acid-sensitive compounds.
-
Prepare the Eluent: Prepare the desired mobile phase (e.g., Hexane/Ethyl Acetate). Add triethylamine to the eluent to achieve a final concentration of 1-2% by volume.[1]
-
Prepare the Slurry: In a fume hood, add the dry silica gel to the neutralized eluent to create a slurry. Gently swirl the flask to ensure the silica is fully wetted and to release any trapped air.[3]
-
Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle, draining the excess solvent until the solvent level is just at the top of the silica bed.
-
Equilibrate: Flush the packed column with 2-3 column volumes of the neutralized eluent to ensure the entire stationary phase is equilibrated.[1]
-
Load and Elute: Dissolve the crude tosylate in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.[1] Perform the chromatography as quickly as possible, collecting fractions.[1] For highly sensitive compounds, it is advisable to collect fractions in tubes kept on ice.[1]
Issue 2: My product yield is low, and I see a new, more polar spot on the TLC plate.
Question: After running a column, my tosylate yield is poor, and a new, more polar spot corresponding to the starting alcohol has appeared on my TLC plate. What happened?
Answer:
This is a classic sign of hydrolysis on the silica gel column. The acidic silanol groups on the silica surface can act as a proton source, and trace amounts of water in the eluent can act as a nucleophile, converting your tosylate back into the starting alcohol.
Troubleshooting Workflow:
The following diagram outlines a systematic approach to troubleshooting tosylate decomposition during chromatography.
Caption: A workflow for troubleshooting tosylate decomposition.
Frequently Asked Questions (FAQs)
Q1: What structural features make a tosylate particularly unstable during chromatography?
A1: Tosylates derived from certain alcohols are inherently more susceptible to degradation. Key examples include:
-
Allylic and Benzylic Tosylates: These are highly prone to decomposition because the tosylate is an excellent leaving group, and its departure results in a resonance-stabilized allylic or benzylic carbocation.[1]
-
Hindered Secondary Alcohols: Tosylates of hindered secondary alcohols may favor elimination (E2) pathways, especially in the presence of acidic or basic sites on the stationary phase.[1]
Q2: Can the solvent system itself affect the stability of my tosylate?
A2: Yes. While the stationary phase is the primary concern, the mobile phase can also play a role.
-
Protic Solvents: Solvents with O-H or N-H bonds (e.g., methanol, ethanol, water) are considered protic.[4][5] These should be used with caution as they can act as nucleophiles, leading to solvolysis of the tosylate, especially if the column conditions are acidic.
-
Aprotic Solvents: Aprotic solvents (e.g., hexanes, ethyl acetate, dichloromethane, acetonitrile) lack O-H or N-H bonds and are generally safer for tosylated compounds as they are not hydrogen-bond donors and are less nucleophilic.[5][6] Ensure your aprotic solvents are anhydrous, as residual moisture can still cause hydrolysis.[1]
Q3: I neutralized my silica, but I'm still seeing some degradation. What else can I do?
A3: If degradation persists after neutralizing the silica, consider the following:
-
Increase the Base Concentration: You can cautiously increase the triethylamine concentration to 3%, but be mindful that this can affect the separation (retention factors may change).
-
Use a Different Base: In some cases, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) might be a better choice than triethylamine.
-
Rapid Filtration: If the goal is simply to remove baseline impurities, consider a rapid filtration through a short plug of neutralized silica or alumina instead of a full column.[1] This drastically reduces the contact time.[1]
Q4: How does the acidity of silica gel lead to tosylate degradation?
A4: The surface of silica gel is covered with silanol groups (Si-OH), which are acidic. These groups can protonate the oxygen atom of the tosylate group, making it an even better leaving group. A nucleophile, such as a water molecule from the solvent or another silanol group, can then attack the carbon atom, leading to substitution (hydrolysis) or elimination products.
Caption: Simplified mechanism of tosylate hydrolysis on a silica gel surface.
Data Summary: Alternative Purification Strategies
When standard chromatography fails, alternative strategies may be necessary. The choice depends on the specific properties of the tosylated compound.
| Purification Method | Principle | Best Suited For | Key Considerations |
| Neutralized Silica Gel | Passivates acidic silanol sites to prevent acid-catalyzed degradation.[1][7] | Most acid-sensitive tosylates, especially primary and secondary alkyl tosylates. | Simple, effective, and uses common materials. May not be suitable for very base-sensitive compounds. |
| Neutral Alumina | Provides a non-acidic stationary phase.[1] | Compounds sensitive to both acid and base. | Separation characteristics differ from silica; new solvent system development is often required. |
| Rapid Plug Filtration | Minimizes contact time between the compound and the stationary phase.[1][2] | Removing highly polar or baseline impurities when the product is significantly less polar. | Not suitable for separating compounds with similar retention factors. |
| Recrystallization | Purification based on differential solubility. | Crude products that are crystalline and have moderate to high purity. | Requires finding a suitable solvent system; can lead to high material loss if solubility is not ideal. |
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-((Chloromethyl)sulfonyl)-4-methylbenzene and p-Toluenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, sulfonyl-containing compounds are indispensable tools. This guide provides an objective comparison of the reactivity of two related but functionally distinct reagents: 1-((chloromethyl)sulfonyl)-4-methylbenzene and p-toluenesulfonyl chloride (TsCl). While both molecules share the p-toluenesulfonyl moiety, their reactivity profiles are governed by different reactive centers, leading to divergent synthetic applications. This document outlines these differences, supported by experimental data and detailed protocols.
Structural and Reactivity Overview
The fundamental difference between this compound and p-toluenesulfonyl chloride lies in the location of the chlorine atom. In p-toluenesulfonyl chloride, the chlorine is directly attached to the sulfonyl group (S-Cl bond), rendering the sulfur atom highly electrophilic and susceptible to nucleophilic attack. Conversely, in this compound, the chlorine is bonded to the methyl group adjacent to the sulfonyl group (C-Cl bond). This structural variance dictates their characteristic reactions.
p-Toluenesulfonyl chloride is a classic electrophile used for the sulfonylation of nucleophiles such as alcohols and amines. The reactivity is primarily influenced by the electron-withdrawing nature of the sulfonyl group and any substituents on the aromatic ring. Electron-donating groups, like the p-methyl group, slightly reduce the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride.[1]
This compound, also known as chloromethyl p-tolyl sulfone, exhibits reactivity at the α-carbon. The presence of the strongly electron-withdrawing sulfonyl group makes the protons on the adjacent chloromethyl group acidic. In the presence of a base, this compound can form a carbanion, which is a key intermediate in reactions like the Ramberg-Bäcklund rearrangement.
A summary of their key properties is presented in the table below.
| Property | This compound | p-Toluenesulfonyl Chloride (TsCl) |
| CAS Number | 7569-26-8 | 98-59-9 |
| Molecular Formula | C₈H₉ClO₂S | C₇H₇ClO₂S |
| Molecular Weight | 204.68 g/mol | 190.65 g/mol |
| Primary Reactive Site | α-carbon of the chloromethyl group | Sulfonyl sulfur atom |
| Primary Reaction Type | Carbanion formation followed by intramolecular substitution (e.g., Ramberg-Bäcklund reaction) | Nucleophilic substitution at the sulfonyl sulfur (e.g., sulfonamide formation) |
| Typical Reagents | Base (e.g., NaOH, KOH) | Nucleophiles (e.g., amines, alcohols) in the presence of a base (e.g., pyridine, triethylamine) |
| Primary Product Type | Alkenes | Sulfonamides, Sulfonate esters |
Comparative Reactivity and Mechanistic Pathways
The divergent reactivity of these two compounds is best illustrated by their characteristic reaction mechanisms.
p-Toluenesulfonyl Chloride: Nucleophilic Substitution at Sulfur
The primary utility of p-toluenesulfonyl chloride is in the formation of sulfonamides and sulfonate esters through nucleophilic substitution at the sulfonyl sulfur. The reaction proceeds via attack of a nucleophile (e.g., an amine or an alcohol) on the electrophilic sulfur atom, with the subsequent departure of the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
This compound: The Ramberg-Bäcklund Reaction
In contrast, this compound is a key substrate for the Ramberg-Bäcklund reaction, a method for the synthesis of alkenes.[2] The reaction is initiated by deprotonation of the α-carbon by a strong base, forming a carbanion. This is followed by an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, forming a transient three-membered episulfone intermediate. This intermediate is unstable and readily extrudes sulfur dioxide to yield the corresponding alkene.[2][3]
Experimental Protocols
The following are representative experimental protocols that highlight the distinct reactivity of each compound.
Protocol 1: Synthesis of N-Benzyl-4-methylbenzenesulfonamide using p-Toluenesulfonyl Chloride
This protocol describes the synthesis of a sulfonamide, a typical application of p-toluenesulfonyl chloride.
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Benzylamine
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in dichloromethane to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-benzyl-4-methylbenzenesulfonamide.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Stilbene via the Ramberg-Bäcklund Reaction of a Chloromethyl Sulfone
This protocol is adapted from a procedure for the Ramberg-Bäcklund reaction of benzyl chloromethyl sulfone, which is structurally similar to this compound and illustrates its application in alkene synthesis.[3]
Materials:
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
A phase-transfer catalyst (e.g., Aliquat 336)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in dichloromethane, add a 10% aqueous solution of sodium hydroxide and a catalytic amount of a phase-transfer catalyst (e.g., Aliquat 336, ~0.1 equivalents).
-
Stir the biphasic mixture vigorously at room temperature. The progress of the reaction can be monitored by gas chromatography (GC) or TLC analysis of the organic layer.
-
Once the reaction is complete (typically 1-2 hours), separate the organic phase.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude stilbene derivative.
-
The product can be further purified by column chromatography or recrystallization.
Quantitative Data and Reactivity Comparison
Direct quantitative comparison of the reactivity of this compound and p-toluenesulfonyl chloride is challenging due to their fundamentally different reaction pathways. Kinetic studies for nucleophilic substitution on sulfonyl chlorides are well-documented, with reactivity being sensitive to the electronic nature of the substituents on the aryl ring.[4][5] For instance, electron-withdrawing groups enhance the rate of nucleophilic attack, while electron-donating groups decrease it.[6]
For chloromethyl sulfones, the rate-determining step in the Ramberg-Bäcklund reaction is the intramolecular 1,3-cyclization to the episulfone.[3] The rate of this step is dependent on the nature of the halogen, with the reactivity order being I > Br > Cl.[3]
While a direct numerical comparison of reaction rates is not applicable, the following table summarizes the key factors influencing their reactivity.
| Factor | This compound | p-Toluenesulfonyl Chloride (TsCl) |
| Primary Driving Force | Acidity of the α-proton and intramolecular displacement of chloride. | Electrophilicity of the sulfonyl sulfur. |
| Effect of Base | Essential for deprotonation to initiate the reaction. Stronger bases generally lead to faster reactions. | Acts as a scavenger for the HCl byproduct; not directly involved in the rate-determining step of nucleophilic attack. |
| Leaving Group | Chloride ion from the α-carbon. | Chloride ion from the sulfonyl sulfur. |
| Influence of Substituents on the Aryl Ring | Primarily affects the acidity of the α-proton. The electron-withdrawing sulfonyl group is the dominant factor. | Directly influences the electrophilicity of the sulfur atom. The p-methyl group is a weak electron-donating group. |
Conclusion
This compound and p-toluenesulfonyl chloride, despite their structural similarities, are reagents with distinct and complementary reactivities. p-Toluenesulfonyl chloride is a cornerstone electrophile for the synthesis of sulfonamides and sulfonate esters via nucleophilic substitution at the sulfonyl sulfur. In contrast, this compound is a precursor for the Ramberg-Bäcklund reaction, a powerful method for constructing carbon-carbon double bonds.
The choice between these two reagents is therefore dictated by the desired synthetic outcome. For the introduction of a p-toluenesulfonyl group onto a nucleophile, p-toluenesulfonyl chloride is the reagent of choice. For the synthesis of alkenes from precursors containing a chloromethyl sulfone moiety, this compound is a valuable starting material. Understanding their divergent mechanistic pathways is crucial for their effective application in complex molecule synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 3. chemistry-chemists.com [chemistry-chemists.com]
- 4. mdpi.com [mdpi.com]
- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
A Comparative Guide to the Spectroscopic Identification of Tosylation Products
For Researchers, Scientists, and Drug Development Professionals
The conversion of alcohols and amines to tosylates is a cornerstone of organic synthesis, critical in the development of new therapeutics and functional materials. The p-toluenesulfonyl (tosyl) group serves as an excellent leaving group in nucleophilic substitution and elimination reactions. Accurate and efficient identification of the resulting tosylated product is paramount to ensure reaction success and purity. This guide provides a comprehensive comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of tosylation products, offering supporting experimental data and protocols.
Spectroscopic Fingerprints of Tosylates: A Comparative Overview
The introduction of a tosyl group imparts distinct and readily identifiable features in NMR, IR, and Mass spectra. Understanding these characteristic signals is key to confirming a successful tosylation reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of tosylation products. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework.
¹H NMR Spectroscopy: The presence of the tosyl group is clearly indicated by two characteristic sets of signals:
-
Aromatic Protons: Two doublets in the aromatic region, typically between 7.3-7.5 ppm and 7.7-7.9 ppm . These correspond to the ortho- and meta-protons of the p-toluenesulfonyl group, respectively. The integration of these peaks should correspond to two protons each.
-
Methyl Protons: A singlet in the upfield region, usually around 2.4-2.5 ppm , corresponding to the three protons of the methyl group on the aromatic ring.[1]
-
Protons Alpha to the Sulfonate Ester: The proton(s) on the carbon atom directly attached to the tosylate oxygen experience a significant downfield shift due to the electron-withdrawing nature of the sulfonate group. For example, the proton on a carbon attached to a hydroxyl group might shift from ~3.5 ppm to ~4.0-4.5 ppm upon tosylation.
¹³C NMR Spectroscopy: The carbon signals of the tosyl group are also highly characteristic:
-
Aromatic Carbons: Four distinct signals are typically observed for the aromatic ring of the tosyl group in the range of 127-145 ppm . The carbon attached to the sulfur atom (ipso-carbon) and the carbon bearing the methyl group are typically found at the downfield and upfield ends of this range, respectively.
-
Methyl Carbon: A signal for the methyl carbon appears in the aliphatic region, typically around 21-22 ppm .[1]
-
Carbon Alpha to the Sulfonate Ester: Similar to the proton signal, the carbon atom bonded to the tosylate oxygen experiences a downfield shift of approximately 5-10 ppm compared to the parent alcohol or amine.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of the key functional groups within a tosylate. The most prominent and diagnostic absorption bands are associated with the sulfonyl group:
-
Asymmetric S=O Stretch: A strong absorption band is typically observed in the region of 1350-1370 cm⁻¹ .
-
Symmetric S=O Stretch: Another strong absorption band is found between 1170-1190 cm⁻¹ .
-
S-O Stretch: A medium to strong absorption appears in the 900-1000 cm⁻¹ region.
The disappearance of the broad O-H stretching band (for alcohols, ~3200-3600 cm⁻¹) or N-H stretching band (for amines, ~3300-3500 cm⁻¹) from the starting material's spectrum is a strong indicator of a successful reaction.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the tosylation product and can offer structural insights through the analysis of fragmentation patterns.
-
Molecular Ion Peak (M⁺): The molecular ion peak will correspond to the molecular weight of the tosylated product. In electrospray ionization (ESI), protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) are commonly observed.
-
Characteristic Fragmentation: A common and diagnostic fragmentation pathway for tosylates is the cleavage of the C-O bond, leading to the formation of a stable p-toluenesulfonate cation or related fragments. Key fragment ions to look for include:
-
m/z 155: Corresponding to the tosyl cation [CH₃C₆H₄SO₂]⁺.
-
m/z 91: Corresponding to the tropylium ion [C₇H₇]⁺, a common fragment from toluene-containing compounds.
-
Loss of the Tosyl Group: A fragment corresponding to the loss of the tosyl group (155 Da) from the molecular ion is also frequently observed.
-
Comparative Data Summary
The following tables provide a summarized comparison of the key spectroscopic data for tosylates and common alternative sulfonate esters, mesylates and nosylates, which are also used to convert alcohols into good leaving groups.
| Spectroscopic Technique | Tosylates (Ts) | Mesylates (Ms) | Nosylates (Ns) |
| ¹H NMR (ppm) | Aromatic: 7.3-7.9 (2d, 4H), Methyl: 2.4-2.5 (s, 3H) | Methyl: ~3.0 (s, 3H) | Aromatic: 8.0-8.4 (2d, 4H) |
| ¹³C NMR (ppm) | Aromatic: 127-145, Methyl: 21-22 | Methyl: ~38 | Aromatic: 124-151 |
| IR (cm⁻¹) | S=O: 1350-1370, 1170-1190; S-O: 900-1000 | S=O: ~1350, ~1175; S-O: ~970 | NO₂: ~1530, ~1350; S=O: ~1370, ~1180 |
| MS (m/z) | 155, 91 | 79 ([CH₃SO₂]⁺) | 186 ([NO₂C₆H₄SO₂]⁺), 122 ([NO₂C₆H₄]⁺) |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
Sample Preparation for NMR Spectroscopy
-
Dissolution: Accurately weigh 5-10 mg of the purified tosylation product.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte signals.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is commonly used as a reference standard (0 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer. Standard acquisition parameters are typically sufficient, but optimization of relaxation delays and pulse angles may be necessary for quantitative measurements.
Sample Preparation for IR Spectroscopy
For Solid Samples (KBr Pellet Method):
-
Grinding: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
For Liquid Samples or Solutions (Thin Film Method):
-
Application: Place a drop of the neat liquid sample or a concentrated solution of the solid sample in a volatile solvent (e.g., dichloromethane, chloroform) onto a salt plate (e.g., NaCl or KBr).
-
Film Formation: If a solvent was used, allow it to evaporate to leave a thin film of the sample on the plate. Place a second salt plate on top.
-
Analysis: Mount the salt plates in the spectrometer's sample holder and acquire the spectrum.
Sample Preparation for Mass Spectrometry (Electrospray Ionization - ESI)
-
Solution Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of these with water.[2] Small amounts of volatile acids (e.g., formic acid) or bases (e.g., ammonium hydroxide) can be added to promote ionization.
-
Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump or introduced via a liquid chromatography (LC) system for separation prior to analysis.
-
Analysis: Acquire the mass spectrum in the appropriate ionization mode (positive or negative) and scan range to observe the molecular ion and key fragment ions.
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic identification of a tosylation product.
Caption: Workflow for the synthesis and spectroscopic identification of tosylation products.
This guide provides a foundational understanding of the key spectroscopic techniques for the identification and characterization of tosylation products. By leveraging the distinct spectral signatures in NMR, IR, and Mass Spectrometry, researchers can confidently verify the successful outcome of their tosylation reactions, a critical step in the advancement of chemical synthesis and drug development.
References
Quantitative Analysis of Tosylation Reaction Kinetics: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the precise monitoring of reaction kinetics is paramount for process optimization, impurity profiling, and ensuring product quality. The tosylation of alcohols and phenols, a fundamental transformation in organic synthesis, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative analysis of tosylation reaction kinetics, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for monitoring the progress of tosylation reactions. Its ability to separate and quantify reactants, products, and byproducts in a single run provides a detailed kinetic profile. This guide will delve into the practical application of HPLC for this purpose and compare its performance against Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Tosylation Kinetics
HPLC is particularly well-suited for the analysis of tosylation reactions due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally sensitive. Reversed-phase HPLC is the most common mode employed for this application.
Experimental Protocol: Monitoring the Tosylation of 4-Nitrophenol by HPLC
This protocol outlines a typical procedure for monitoring the kinetics of the tosylation of 4-nitrophenol with p-toluenesulfonyl chloride.
Reaction Setup: In a thermostatically controlled reaction vessel, a solution of 4-nitrophenol in a suitable aprotic solvent (e.g., acetonitrile) is prepared. The reaction is initiated by the addition of p-toluenesulfonyl chloride and a base (e.g., triethylamine).
Sampling and Quenching: At predetermined time intervals, aliquots of the reaction mixture are withdrawn and immediately quenched to stop the reaction. Quenching can be achieved by diluting the aliquot in a mobile phase that does not support the reaction or by adding a reagent that neutralizes the base.
HPLC Analysis: The quenched samples are injected into an HPLC system equipped with a C18 column and a UV detector. The mobile phase typically consists of a mixture of acetonitrile and water, with the composition adjusted to achieve optimal separation of 4-nitrophenol and its tosylated product. The concentration of the reactant and product is determined by integrating the peak areas in the chromatogram and comparing them to a calibration curve.
Data Analysis: The concentration of 4-nitrophenol at each time point is used to determine the reaction kinetics. For a pseudo-first-order reaction (assuming the concentration of tosyl chloride is in large excess), a plot of the natural logarithm of the 4-nitrophenol concentration versus time will yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (k').
Representative Data and Performance
The following table summarizes representative quantitative data that could be obtained from an HPLC analysis of a tosylation reaction.
| Time (minutes) | 4-Nitrophenol Concentration (mM) | 4-Nitrophenyl Tosylate Concentration (mM) |
| 0 | 10.0 | 0.0 |
| 10 | 7.5 | 2.5 |
| 20 | 5.6 | 4.4 |
| 30 | 4.2 | 5.8 |
| 60 | 1.8 | 8.2 |
| 90 | 0.7 | 9.3 |
Table 1: Representative kinetic data for the tosylation of 4-nitrophenol monitored by HPLC.
Comparison with Alternative Methods
While HPLC is a powerful tool, other analytical techniques can also be employed for monitoring tosylation reaction kinetics. The choice of method often depends on the specific requirements of the analysis, including the nature of the reactants and products, the required sensitivity, and the available instrumentation.
Gas Chromatography (GC)
Gas Chromatography is a viable alternative to HPLC, particularly when the reactants and products are volatile and thermally stable.
Experimental Protocol Considerations for GC: For non-volatile alcohols or phenols, derivatization is often necessary to increase their volatility for GC analysis. The reaction monitoring process is similar to HPLC, involving sampling, quenching, and analysis. A capillary GC column, such as a DB-5 or equivalent, is typically used, with a Flame Ionization Detector (FID) providing excellent sensitivity for organic compounds.
Performance Comparison:
| Feature | HPLC | Gas Chromatography (GC) |
| Analyte Suitability | Non-volatile, thermally sensitive compounds | Volatile, thermally stable compounds (or requires derivatization) |
| Sample Preparation | Minimal, often just dilution | May require derivatization for non-volatile analytes |
| Analysis Time | Typically 10-30 minutes per sample | Generally faster, 5-15 minutes per sample |
| Instrumentation Cost | Higher initial investment | Lower initial investment |
| Solvent Consumption | High | Low (uses carrier gas) |
| Sensitivity | Good, detector-dependent | Very high with FID |
Table 2: Comparison of HPLC and Gas Chromatography for tosylation kinetic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a unique advantage for reaction monitoring as it can be performed in-situ, providing real-time data without the need for sampling and quenching.
Experimental Protocol Considerations for NMR: A benchtop or high-field NMR spectrometer can be used. The reaction is carried out directly in an NMR tube, and spectra are acquired at regular intervals. The disappearance of reactant signals (e.g., the alcoholic proton) and the appearance of product signals can be integrated to determine their relative concentrations over time.
Performance Comparison:
| Feature | HPLC | Nuclear Magnetic Resonance (NMR) |
| Analysis Mode | Offline (requires sampling) | In-situ (real-time monitoring) |
| Quantitative Accuracy | High with proper calibration | Good, requires internal standard for absolute quantification |
| Structural Information | Limited (retention time) | Detailed structural information of all species |
| Sensitivity | High | Lower than HPLC |
| Sample Throughput | High (with autosampler) | Low (one reaction at a time) |
| Cost | Moderate | High initial investment |
Table 3: Comparison of HPLC and NMR Spectroscopy for tosylation kinetic analysis.
Conclusion
The quantitative analysis of tosylation reaction kinetics is crucial for process understanding and optimization in chemical and pharmaceutical development. High-Performance Liquid Chromatography is a versatile and robust method that provides accurate and reproducible kinetic data. However, the choice of the optimal analytical technique depends on the specific characteristics of the reaction and the desired information. Gas Chromatography can be a faster and more cost-effective option for volatile compounds, while NMR spectroscopy offers the distinct advantage of real-time, in-situ monitoring, providing both kinetic and structural information. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to gain valuable insights into their tosylation reactions.
validation of tosylation through derivatization and spectroscopic analysis
For Researchers, Scientists, and Drug Development Professionals
The conversion of alcohols to tosylates is a cornerstone of organic synthesis, transforming a poor leaving group (hydroxyl) into an excellent one (tosylate).[1][2] This facilitates crucial nucleophilic substitution and elimination reactions, essential for constructing complex molecules in drug development and other chemical industries. However, the success of a synthesis often hinges on the definitive confirmation that the tosylation has occurred as intended. Incomplete reactions or the formation of byproducts, such as alkyl chlorides, can compromise subsequent steps.[3][4]
This guide provides an objective comparison of common methods used to validate the successful formation of tosylates, focusing on spectroscopic analysis and confirmatory derivatization. Detailed experimental protocols and supporting data are provided to aid researchers in selecting the most appropriate validation strategy for their specific needs.
Reaction Monitoring and Initial Assessment
Before proceeding to rigorous validation, monitoring the reaction's progress is essential. Thin-Layer Chromatography (TLC) is a rapid and effective method for this purpose.[5] The tosylated product is generally less polar than the starting alcohol, resulting in a higher Retention Factor (Rf) on a TLC plate. By comparing the spots of the starting material, the reaction mixture, and a co-spot, one can qualitatively assess the consumption of the alcohol and the formation of a new, less polar product.[5]
Spectroscopic Analysis: The Primary Validation Toolkit
Spectroscopic methods provide the most direct and compelling evidence for the formation of the desired tosylate. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is typically employed for full characterization.[6][7]
Nuclear Magnetic Resonance (¹H and ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for structural elucidation in tosylation reactions. Specific changes in the chemical shifts of protons and carbons near the reaction center, along with the appearance of new signals from the tosyl group, provide unambiguous confirmation.
-
¹H NMR:
-
Key Diagnostic Signal: The proton(s) on the carbon attached to the oxygen (α-protons) experience a significant downfield shift upon tosylation due to the electron-withdrawing nature of the tosyl group.
-
Appearance of Tosyl Signals: Two new sets of signals confirm the presence of the tosyl group: a singlet around 2.4 ppm corresponding to the methyl protons (Ar-CH₃), and two doublets in the aromatic region (typically between 7.4 and 7.8 ppm) corresponding to the four aromatic protons.[8]
-
-
¹³C NMR:
-
Key Diagnostic Signal: The carbon atom bonded to the oxygen (α-carbon) will also shift downfield.
-
Appearance of Tosyl Signals: New peaks will appear in the spectrum corresponding to the carbons of the tosyl group: the methyl carbon (around 21-22 ppm) and the aromatic carbons (typically between 128 and 146 ppm).[8]
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence and absence of key functional groups.
-
Disappearance of O-H Stretch: The most telling sign of a successful reaction is the disappearance of the broad absorption band corresponding to the O-H stretch of the starting alcohol, typically found between 3200-3600 cm⁻¹.
-
Appearance of S=O Stretches: Concurrently, new, strong absorption bands will appear, which are characteristic of the sulfonate group. These typically include asymmetric and symmetric S=O stretching vibrations around 1350-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively.[8]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the product. The molecular ion peak (M⁺) or a related peak (e.g., [M+H]⁺ or [M+Na]⁺) in the mass spectrum should correspond to the calculated molecular weight of the synthesized tosylate.[3][7]
Comparative Summary of Spectroscopic Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| ¹H NMR | Nuclear spin transitions in a magnetic field | Precise proton environment, connectivity (via coupling) | Provides unambiguous structural confirmation; quantitative.[9] | Requires pure sample; can be complex for large molecules. |
| ¹³C NMR | Nuclear spin transitions of ¹³C nuclei | Carbon skeleton, number of unique carbons | Complements ¹H NMR; good for complex structures. | Low natural abundance of ¹³C requires longer acquisition times. |
| IR Spec. | Molecular vibrations upon IR absorption | Presence/absence of functional groups | Fast, simple, and excellent for confirming functional group transformation (OH to OTs).[8] | Provides limited structural information; not quantitative. |
| MS | Ionization and mass-to-charge ratio analysis | Molecular weight and fragmentation patterns | Highly sensitive; confirms molecular formula.[3] | Does not provide detailed structural connectivity on its own. |
Validation Through Derivatization
Derivatization serves a dual purpose: it can be used to confirm the identity and reactivity of the tosylate, and it can modify the molecule to enhance its detectability in certain analytical systems.[10] Since the primary function of tosylation is to create a good leaving group, a successful nucleophilic substitution reaction serves as excellent proof of its formation.[1][8]
This approach involves treating the crude or purified tosylate with a nucleophile. The formation of the expected substitution product, confirmed by spectroscopic analysis, validates the initial tosylation step. This method is particularly useful if the tosylate itself is unstable or difficult to purify.
Common Derivatization Reactions:
-
Nucleophilic Substitution with Azide: Reaction with sodium azide (NaN₃) yields an alkyl azide.
-
Nucleophilic Substitution with Halides: Reaction with sodium bromide (NaBr) or sodium iodide (NaI) yields an alkyl halide.
Another application is the use of derivatizing agents like p-toluenesulfonyl isocyanate, which reacts with hydroxyl compounds to introduce an easily ionizable group, thereby enhancing sensitivity in techniques like electrospray ionization mass spectrometry (ESI-MS).[10]
Experimental Protocols
Protocol 1: General Tosylation of a Primary Alcohol
-
Preparation: Dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottomed flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.[6]
-
Addition of Reagents: Add triethylamine (Et₃N, 1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq.).[3]
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 eq.) portion-wise, maintaining the temperature at 0 °C.[6]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[3]
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Confirmatory Derivatization with Sodium Azide
-
Preparation: Dissolve the purified tosylate (1.0 eq.) from Protocol 1 in dimethylformamide (DMF).
-
Reaction: Add sodium azide (NaN₃, 1.5-3.0 eq.) to the solution. Heat the mixture to 60-80 °C and stir for 4-12 hours.[8]
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Analysis: Characterize the resulting alkyl azide product using IR (strong azide stretch ~2100 cm⁻¹) and NMR spectroscopy to confirm the substitution.[8]
Visualized Workflows and Relationships
Caption: Workflow for tosylation, from reaction to final validation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bases in Tosylation Reactions for Researchers and Drug Development Professionals
The tosylation of alcohols is a cornerstone transformation in organic synthesis, converting a poor hydroxyl leaving group into an excellent tosylate leaving group. This activation is pivotal for subsequent nucleophilic substitution and elimination reactions, forming the backbone of many synthetic routes in drug development and materials science. The choice of base in a tosylation reaction is critical, profoundly influencing reaction rates, yields, and the potential for side reactions. This guide provides an objective comparison of commonly used bases—Pyridine, Triethylamine (TEA), and 4-Dimethylaminopyridine (DMAP)—supported by experimental data and detailed protocols.
Performance Comparison of Common Bases
The selection of an appropriate base is contingent on the substrate's steric hindrance, the desired reaction conditions, and cost-effectiveness. Below is a summary of the performance of Pyridine, Triethylamine, and 4-Dimethylaminopyridine in tosylation reactions.
| Base/Catalyst | Substrate | Reagents & Conditions | Reaction Time | Yield (%) | Observations |
| Pyridine | Benzyl Alcohol | TsCl, Pyridine (solvent), 0 °C to rt | ~12 h | Moderate | Can act as both a base and a nucleophilic catalyst. Slower for sterically hindered alcohols.[1] |
| Triethylamine (TEA) | Benzyl Alcohol | TsCl, TEA, CH₂Cl₂ | 12 h | 53% | A stronger, non-nucleophilic base compared to pyridine. Often used with a catalyst for hindered substrates.[2] |
| TEA with DMAP (catalytic) | Benzyl Alcohol | TsCl, TEA, DMAP (cat.), CH₂Cl₂ | 12.5 h | 53% | DMAP significantly accelerates the reaction through potent nucleophilic catalysis.[2] |
| Pyridine with DMAP (catalytic) | Sterically Hindered Diacetonide Glucofuranose Derivative | TsCl, Pyridine, DMAP (20 mol%) | 5 days (incomplete) | 49% | Even with a catalyst, highly hindered substrates can be challenging with pyridine.[3] |
| Triethylamine with 1-Methylimidazole (catalytic) | Sterically Hindered Diacetonide Glucofuranose Derivative | TsCl, TEA, 1-Methylimidazole (cat.), CH₂Cl₂ | 12 h | 92% | 1-Methylimidazole proves to be a highly effective catalyst for sterically demanding substrates.[3] |
| Pyridine | Tertiary Cyclopropanol | 1.5 equiv TsCl, 6 equiv. Pyridine, DCM, rt | overnight | Slow conversion | Illustrates the difficulty of tosylating sterically hindered tertiary alcohols with pyridine alone.[1] |
| Triethylamine | Tertiary Cyclopropanol | 1.5 equiv TsCl, 3 equiv Et₃N, Acetonitrile, rt | overnight | Substrate dependent | Performance varies significantly with the specific structure of the hindered alcohol.[1] |
| Pyridine with DMAP | Tertiary Cyclopropanol | 1.5 equiv TsCl, Pyridine (solvent), 0.3 equiv DMAP | - | Slow conversion | The formation of an insoluble pyridinium salt can hinder the reaction.[1] |
Note: The yields and reaction times are highly dependent on the specific substrate, solvent, temperature, and stoichiometry of the reagents. The data presented is for comparative purposes and may not be directly transferable to all systems.
Experimental Protocols
Detailed methodologies for key tosylation reactions are provided below. These protocols are representative of common laboratory procedures.
Protocol 1: Tosylation of Benzyl Alcohol using Triethylamine and Catalytic DMAP[2]
Materials:
-
Benzyl alcohol (1 mmol)
-
Triethylamine (TEA) (1.5 mmol, 0.21 mL)
-
4-Dimethylaminopyridine (DMAP) (0.2 mmol, 24.4 mg)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 mmol, 286 mg)
-
Dichloromethane (CH₂Cl₂), anhydrous (10 mL)
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzyl alcohol (1 mmol) in anhydrous dichloromethane (5 mL) at 0 °C, add triethylamine (1.5 mmol) and 4-dimethylaminopyridine (0.2 mmol).
-
Add a solution of p-toluenesulfonyl chloride (1.5 mmol) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at 15 °C for 12 hours.
-
Quench the reaction by adding water (10 mL).
-
Separate the organic layer and wash it sequentially with a saturated solution of NaHCO₃ (2 x 10 mL) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Tosylation of a Hindered Alcohol using Pyridine and Catalytic DMAP[3]
Materials:
-
Diacetonide glucofuranose derivative (1 mmol)
-
Pyridine (as solvent)
-
4-Dimethylaminopyridine (DMAP) (0.2 mmol, 24.4 mg)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 mmol, 229 mg)
Procedure:
-
Dissolve the diacetonide glucofuranose derivative (1 mmol) and DMAP (0.2 mmol) in pyridine.
-
Add p-toluenesulfonyl chloride (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 5 days. Note: The original experiment showed incomplete conversion. For more hindered substrates, heating might be necessary.[4]
-
Work-up procedure would typically involve pouring the reaction mixture into ice-water, followed by extraction with an organic solvent like ethyl acetate, washing with aqueous copper sulfate to remove pyridine, and purification by chromatography.
Reaction Mechanisms and Logical Relationships
The choice of base influences the reaction mechanism. Pyridine can act as both a simple acid scavenger and a nucleophilic catalyst.[5][6] Triethylamine is primarily a sterically hindered, non-nucleophilic base.[6] DMAP is a highly potent nucleophilic catalyst that significantly accelerates the reaction by forming a highly reactive tosylpyridinium intermediate.[5]
General Tosylation Workflow
Caption: A simplified workflow of a general tosylation reaction.
Catalytic Role of DMAP
Caption: The catalytic cycle of DMAP in a tosylation reaction.
Side Reactions: The Formation of Alkyl Chlorides
A common side reaction, particularly with substrates that can form stable carbocations (e.g., benzylic alcohols with electron-withdrawing groups) or under prolonged reaction times, is the conversion of the initially formed tosylate to the corresponding alkyl chloride.[2] The chloride ion is generated from the tosyl chloride reagent.
Pathway to Alkyl Chloride Formation
References
- 1. reddit.com [reddit.com]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
Tosyl Protecting Group: A Comparative Guide for Synthetic Chemists
In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemoselectivity and high yields. Among the diverse arsenal of protecting groups available to researchers, the p-toluenesulfonyl (tosyl, Ts) group holds a prominent position, particularly for the protection of alcohols and amines. This guide provides an objective comparison of the tosyl group against other common alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Core Advantages of the Tosyl Group
The utility of the tosyl group extends beyond simple protection, offering several distinct advantages:
-
High Stability: Tosylates (for alcohols) and tosylamides (for amines) exhibit remarkable stability across a wide range of reaction conditions, including many acidic, basic, and oxidative environments where other groups might fail.[1][2] The resulting sulfonamide from amine protection is particularly stable.[1]
-
Dual Functionality: A key advantage of tosylating an alcohol is the transformation of a poor leaving group (–OH) into an excellent one (–OTs). This allows for subsequent nucleophilic substitution (SN2) reactions, making the tosyl group an integral part of a synthetic sequence rather than just a temporary shield.[1]
-
Crystallinity: Tosylated compounds are often highly crystalline solids.[3] This property can significantly simplify purification processes, allowing for easy isolation and characterization by recrystallization, which is a major benefit in both lab-scale and process chemistry.[4]
-
Orthogonality: The unique cleavage conditions for the tosyl group—typically strong reducing agents or very strong acids—make it orthogonal to many other common protecting groups, such as Boc, Fmoc, and silyl ethers, which are removed under different conditions.[5][6][7] This orthogonality is crucial for complex syntheses requiring differential protection.
Comparative Analysis: Tosyl vs. Other Protecting Groups
The choice of a protecting group is highly dependent on the specific molecular context and the planned synthetic route. The following tables provide a quantitative and qualitative comparison of the tosyl group with common alternatives for protecting alcohols and amines.
Table 1: Comparison of Protecting Groups for Alcohols
| Feature | Tosyl (Ts) | Silyl Ethers (TBDMS, TIPS) | Benzyl Ether (Bn) | Methoxymethyl Ether (MOM) |
| Typical Introduction | TsCl, pyridine or Et₃N, CH₂Cl₂[3][8] | R₃SiCl, imidazole, DMF[9] | BnBr, NaH, THF[10] | MOMCl, DIPEA, CH₂Cl₂[11] |
| Stability to Acids | Very High (cleaved by conc. HBr/H₂SO₄)[12] | Low to Moderate (cleaved by HF, TFA, AcOH)[7][9] | High (cleaved by strong Lewis acids)[11] | Low (cleaved by mild acid, e.g., HCl in THF/H₂O)[11] |
| Stability to Bases | High | High | High | High |
| Stability to Oxidation | High | High | Low (cleaved by DDQ, CAN for PMB variant)[10] | High |
| Stability to Reduction | Low (cleaved by Na/NH₃, SmI₂, Na/naphthalene)[12][13] | High | Low (cleaved by H₂, Pd/C)[10] | High |
| Key Advantage | Activates OH as a leaving group; high crystallinity.[1][3] | Tunable stability; orthogonal to many groups.[9] | Robust; orthogonal to acid/base labile groups.[10] | Stable to many nucleophiles and bases.[11] |
| Key Disadvantage | Harsh deprotection conditions; can be susceptible to nucleophilic attack.[12] | Can be labile; potential for silicon migration. | Requires hydrogenolysis, which can affect other functional groups (e.g., alkenes).[11] | Carcinogenic nature of MOMCl; requires acidic deprotection.[11] |
Table 2: Comparison of Protecting Groups for Amines
| Feature | Tosyl (Ts) | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | Fluorenylmethyloxycarbonyl (Fmoc) |
| Typical Introduction | TsCl, pyridine or aq. NaOH[14] | Boc₂O, Et₃N, CH₂Cl₂[15] | CbzCl, NaHCO₃, H₂O/dioxane | Fmoc-Cl or Fmoc-OSu, NaHCO₃, H₂O/dioxane |
| Stability to Acids | Very High (cleaved by conc. HBr, H₂SO₄)[16] | Low (cleaved by TFA, HCl)[5] | Moderate (cleaved by HBr in AcOH) | High |
| Stability to Bases | High | High | High | Low (cleaved by piperidine)[6] |
| Stability to Reduction | Low (cleaved by Na/NH₃, SmI₂, Na/naphthalene)[13][17] | High | Low (cleaved by H₂, Pd/C) | High |
| Key Advantage | Extremely robust; deactivates amine nucleophilicity strongly.[1] | Widely used; mild acidic cleavage.[5] | Orthogonal to Boc and Fmoc; stable to mild acid/base. | Base-labile; orthogonal to acid-labile groups (Boc, Trt).[6] |
| Key Disadvantage | Harsh deprotection conditions can limit its application.[16] | Acid sensitivity limits its use with acid-labile substrates. | Hydrogenolysis is not compatible with reducible groups. | Base sensitivity limits its use in reactions involving strong bases. |
Visualizing Synthetic Strategies with Tosyl Groups
Key Experimental Protocols
Accurate and reproducible experimental procedures are crucial for success in the laboratory. Below are detailed methodologies for the introduction and removal of tosyl groups.
Protocol 1: Tosylation of a Primary Alcohol
This procedure describes the general method for converting an alcohol to a tosylate, which can then be used for protection or as a leaving group.
-
Materials:
-
Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)[3]
-
Anhydrous Dichloromethane (DCM) or Pyridine (as solvent)
-
Triethylamine (Et₃N) (1.5 eq.) or Pyridine (as base and solvent)[3]
-
4-Dimethylaminopyridine (DMAP) (catalytic, ~0.1 eq.)[3]
-
5% aq. HCl or 1M aq. NaHCO₃
-
Brine, Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
Dissolve the alcohol (1.0 eq.) and DMAP (if used) in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C in an ice bath.[18]
-
Add triethylamine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).[8][18] If using pyridine as the solvent, TsCl is added directly to the solution of the alcohol in pyridine at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours.[3][8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Dilute with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 5% aq. HCl (to remove excess base), water, 1M aq. NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the product by recrystallization or flash column chromatography.
-
Protocol 2: Reductive N-Detosylation of a Tosylamide using Sodium Naphthalenide
This protocol describes a powerful method for cleaving the highly stable N-tosyl bond under reductive conditions.[17]
-
Materials:
-
N-tosyl protected amine (1.0 eq.)
-
Naphthalene (2.5 eq.)
-
Sodium metal (2.3 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
-
Procedure:
-
Preparation of Sodium Naphthalenide solution: In a flame-dried flask under an inert atmosphere, dissolve naphthalene (2.5 eq.) in anhydrous THF. Add freshly cut sodium metal (2.3 eq.) and stir the mixture at room temperature for 2-3 hours. The solution should turn a deep green color, indicating the formation of the radical anion.
-
In a separate flask, dissolve the N-tosyl protected amine (1.0 eq.) in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the pre-formed sodium naphthalenide solution via cannula to the tosylamide solution at -78 °C until the green color persists.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by flash column chromatography.
-
Note on Safety: Sodium metal is highly reactive and flammable. Handle with extreme care under an inert atmosphere and away from water.
Conclusion
The p-toluenesulfonyl (tosyl) group is a uniquely versatile tool in organic synthesis. Its exceptional stability, ability to transform alcohols into excellent leaving groups, and tendency to induce crystallinity make it an invaluable asset.[1][3] While the deprotection conditions can be harsh, this characteristic provides a high degree of orthogonality with many other commonly used protecting groups.[16] By understanding the comparative advantages and disadvantages outlined in this guide, researchers can make more informed decisions, strategically employing the tosyl group to streamline complex synthetic routes and enhance overall efficiency in the lab.
References
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. p-Toluenesulfonamides [organic-chemistry.org]
- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labinsights.nl [labinsights.nl]
- 5. benchchem.com [benchchem.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. ethz.ch [ethz.ch]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. uwindsor.ca [uwindsor.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 14. Sciencemadness Discussion Board - Procedure of tosylation of p-aminochlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. benchchem.com [benchchem.com]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. faculty.fiu.edu [faculty.fiu.edu]
- 18. rsc.org [rsc.org]
A Researcher's Guide to the Computational Analysis of Tosylation Reaction Transition States
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational methods for analyzing the transition state in tosylation reactions, a cornerstone of synthetic organic chemistry. Understanding the fleeting transition state is paramount for predicting reaction outcomes, optimizing conditions, and designing novel catalysts. Here, we delve into the computational methodologies available, presenting a synthesized comparison based on established theoretical chemistry principles and available literature.
Comparing Computational Approaches
The choice of computational method significantly impacts the accuracy and cost of transition state analysis. Density Functional Theory (DFT) is the most widely used approach for its balance of accuracy and computational efficiency. Below is a comparison of commonly employed DFT functionals for this purpose.
Table 1: Comparison of DFT Functionals for Tosylation Transition State Analysis
| Functional | Type | Strengths | Weaknesses | Typical Application |
| B3LYP | Hybrid GGA | Well-established, good for general-purpose geometry optimizations. | May underestimate reaction barriers and not fully account for dispersion interactions. | Initial geometry scans and as a baseline for comparison. |
| M06-2X | Hybrid Meta-GGA | Generally provides more accurate barrier heights and accounts for non-covalent interactions. | More computationally expensive than B3LYP. | Recommended for more accurate energy calculations and systems where dispersion is important. |
Activation energies and bond lengths are highly dependent on the specific reaction, substrate, and solvent system being modeled. The values presented in subsequent tables are illustrative for a model reaction: the tosylation of methanol.
Table 2: Illustrative Transition State Data for the Tosylation of Methanol
| Parameter | B3LYP/6-31G(d) | M06-2X/6-311+G(d,p) |
| Activation Energy (kcal/mol) | Typically lower | Typically higher and often closer to experimental values |
| S-O (forming bond) distance (Å) | ~2.1 - 2.3 | ~2.0 - 2.2 |
| O-Ts (breaking bond) distance (Å) | ~1.8 - 2.0 | ~1.9 - 2.1 |
| Imaginary Frequency (cm⁻¹) | Negative value | Negative value |
Note: The data in this table is synthesized based on typical performance characteristics of these functionals and should be considered illustrative. Specific values would be obtained from detailed calculations on the system of interest.
Experimental and Computational Workflows
A combined experimental and computational approach provides the most robust understanding of a reaction mechanism.
Caption: A combined experimental and computational workflow for studying tosylation reactions.
Detailed Methodologies
Experimental Protocol: Kinetic Analysis of a Tosylation Reaction
A representative protocol for monitoring the kinetics of a tosylation reaction using Nuclear Magnetic Resonance (NMR) spectroscopy is outlined below.
-
Materials: Anhydrous solvent (e.g., deuterated chloroform), alcohol substrate, tosyl chloride, a non-reactive internal standard (e.g., mesitylene), and a non-nucleophilic base (e.g., pyridine-d5).
-
Preparation: In an NMR tube, dissolve a known concentration of the alcohol substrate and the internal standard in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: At time zero, add a known concentration of tosyl chloride and the base to the NMR tube.
-
Data Acquisition: Immediately begin acquiring NMR spectra at regular time intervals. The disappearance of the alcohol reactant and the appearance of the tosylate product can be monitored by integrating their characteristic peaks relative to the internal standard.
-
Analysis: Plot the concentration of the reactant versus time to determine the reaction rate and order. From this, the rate constant can be calculated.
Computational Protocol: Transition State Calculation
The following protocol details the steps for locating and verifying a transition state for a tosylation reaction using a quantum chemistry software package like Gaussian.
-
Model System: Define the reactants (alcohol and tosyl chloride) and the product (tosylate and HCl) in a molecular modeling program.
-
Initial Guess: Generate an initial guess for the transition state structure. This can be done using a linear synchronous transit (LST) or quadratic synchronous transit (QST) method (e.g., Opt=QST2 in Gaussian), which interpolates between the reactant and product geometries.
-
Transition State Optimization: Optimize the initial guess to a first-order saddle point on the potential energy surface using an appropriate level of theory (e.g., M06-2X/6-311+G(d,p)). The optimization algorithm will search for a stationary point where the forces on all atoms are zero.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory on the optimized geometry. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the bond-forming and bond-breaking process).
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located transition state connects the desired reactants and products, perform an IRC calculation. This will trace the reaction path downhill from the transition state to the reactant and product energy minima.
Caption: A flowchart detailing the computational steps for locating and verifying a transition state.
Conclusion
The computational analysis of transition states in tosylation reactions offers invaluable insights for researchers in organic chemistry and drug development. While B3LYP can be a useful starting point, functionals like M06-2X are generally recommended for higher accuracy in predicting reaction barriers. The synergistic use of experimental kinetic data and high-level computational modeling provides the most comprehensive understanding of these fundamental reactions, ultimately enabling more efficient and predictable synthetic strategies.
A Comparative Guide to Modern Sulfonylating Agents for Researchers
For scientists and professionals in drug development and chemical research, the selection of an appropriate sulfonylating agent is crucial for the successful synthesis of sulfonamides and other sulfonyl-containing compounds, which are key components in a vast array of pharmaceuticals. This guide provides a detailed comparison of modern sulfonylating agents, moving beyond traditional sulfonyl chlorides to explore the advantages and applications of sulfonyl fluorides, particularly within the framework of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, and the use of sulfur dioxide surrogates. Experimental data is presented to offer a clear performance comparison, alongside detailed methodologies for key reactions.
Executive Summary
Modern synthetic chemistry has seen a significant shift towards sulfonylating agents that offer greater stability, functional group tolerance, and novel reactivity profiles compared to classical reagents like sulfonyl chlorides. Sulfonyl fluorides have emerged as a cornerstone of this evolution, prized for their remarkable stability and chemoselective reactivity, which is central to the "click chemistry" concept of SuFEx. This allows for their use in complex molecular architectures and late-stage functionalization, critical aspects of drug discovery. Concurrently, reagents like potassium and sodium metabisulfite have gained prominence as convenient and solid sources of sulfur dioxide for sulfonylation reactions. This guide will delve into a comparative analysis of these agents, providing researchers with the data needed to make informed decisions for their synthetic strategies.
Performance Comparison of Sulfonylating Agents
The choice of a sulfonylating agent significantly impacts reaction outcomes, including yield, substrate scope, and compatibility with other functional groups. The following tables summarize quantitative data from various studies to facilitate a direct comparison between traditional and modern reagents.
Table 1: Comparison of Sulfonyl Chlorides vs. Sulfonyl Fluorides for Sulfonamide Synthesis
| Feature | Sulfonyl Chlorides | Sulfonyl Fluorides | Key Considerations & Experimental Insights |
| Reactivity | Generally more reactive.[1][2] | Less reactive, often requiring activation.[1][2][3] | Sulfonyl chlorides react readily with amines, often at room temperature.[1] Sulfonyl fluorides may require catalysts like Ca(NTf₂)₂ or strong bases and elevated temperatures to achieve comparable reactivity.[3][4] A competition experiment showed that sulfonyl chlorides are far more reactive than sulfonyl fluorides when reacted with N-silylamines.[1] |
| Stability | Less stable, prone to hydrolysis and decomposition.[5][6][7] | Highly stable to hydrolysis, thermolysis, and many reaction conditions.[5] | The enhanced stability of sulfonyl fluorides allows for their incorporation in multi-step syntheses where harsh conditions are necessary.[4] Heteroaromatic sulfonyl chlorides, in particular, can be unstable.[6] |
| Functional Group Tolerance | Limited by high reactivity, can lead to side reactions. | Excellent, due to their lower reactivity and the need for specific activation. | In the synthesis of aliphatic sulfonamides, sulfonyl fluorides showed good results with amines bearing additional functionalities where the corresponding chlorides failed.[2][8] |
| Typical Yields | Can be high with simple substrates, but may decrease with complex molecules. | Good to excellent yields can be achieved with appropriate activation.[3][4] | With Ca(NTf₂)₂ activation, a wide array of sulfonyl fluorides and amines can be converted to sulfonamides in good to excellent yields.[3][4] |
Table 2: Performance of Ethenesulfonyl Fluoride (ESF) in Michael Additions
Ethenesulfonyl fluoride (ESF) is a prominent SuFEx reagent that acts as a potent Michael acceptor, allowing for the introduction of the sulfonyl fluoride moiety onto a variety of nucleophiles.[9][10][11]
| Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| 3-Phenyloxindole | (DHQD)₂AQN (10 mol%), CH₂Cl₂ | Chiral sulfonyl fluoride | 99% | [10] |
| β-Ketoesters | Bifunctional thiourea catalyst | Michael adduct | up to 99% | [11][12] |
| Carboxylic Acids | CuO, MeCN, 80 °C | 2-Fluorosulfonylethyl ester | up to 95% | [9] |
| Secondary Amines | THF or DCM/H₂O, rt or 50 °C | Michael adduct | Satisfactory | [13] |
Table 3: Application of Potassium/Sodium Metabisulfite in Sulfonylation
Potassium and sodium metabisulfite serve as solid, easy-to-handle surrogates for gaseous sulfur dioxide in a variety of sulfonylation reactions, often proceeding through radical pathways.[14][15][16][17]
| Reaction Type | Coupling Partners | Conditions | Product | Key Features |
| Sulfonohydrazide Synthesis | Hydrazines | Air, transition-metal-free | Sulfonohydrazide | Green and highly selective method.[18] |
| General Sulfonylation | Aryl halides, etc. | Transition metal catalysis or radical initiation (e.g., photo-catalysis) | Sulfones, Sulfonamides | Versatile for forming various sulfonyl compounds under mild conditions.[14][15][17] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published research. Below are representative experimental protocols for key sulfonylation reactions.
Protocol 1: Calcium Triflimide-Catalyzed Synthesis of Sulfonamides from Sulfonyl Fluorides
This procedure is adapted from a method describing the activation of sulfonyl fluorides for reaction with amines.[3][4]
Reaction Workflow:
A typical workflow for sulfonamide synthesis.
Procedure:
-
To an oven-dried vial equipped with a stir bar, add the sulfonyl fluoride (1.0 equiv.), the amine (1.2 equiv.), calcium triflimide (Ca(NTf₂)₂, 1.0 equiv.), and triethylamine (1.0 equiv.).
-
Add tert-amyl alcohol (to make a 0.2 M solution with respect to the sulfonyl fluoride).
-
Seal the vial and place it in a preheated block at 60 °C.
-
Stir the reaction mixture for 1-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.[3]
Protocol 2: Michael Addition of an Oxindole to Ethenesulfonyl Fluoride (ESF)
This organocatalytic procedure is based on the enantioselective addition of 3-substituted oxindoles to ESF.[10]
Reaction Pathway:
Enantioselective addition to ESF.
Procedure:
-
In a vial, dissolve the 3-aryloxindole (0.1 mmol, 1.0 equiv.) and the organocatalyst (DHQD)₂AQN (10 mol %) in the solvent (e.g., CH₂Cl₂).
-
Add ethenesulfonyl fluoride (ESF, 1.0 to 1.5 equiv.).
-
Stir the reaction at the specified temperature (e.g., room temperature) and monitor by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the chiral sulfonyl fluoride adduct.
The Rise of SuFEx Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) has been hailed as a next-generation "click chemistry" reaction.[19] It relies on the unique stability and latent reactivity of the S(VI)-F bond. This allows sulfonyl fluorides and related compounds to remain inert until activated by a specific catalyst or reaction partner, enabling highly reliable and selective bond formation.
Logical Relationship in SuFEx Catalysis:
General principle of SuFEx activation.
The key advantage of SuFEx lies in its modularity and reliability, making it an invaluable tool for creating libraries of compounds for drug screening and for the precise modification of complex biomolecules.
Conclusion
The landscape of sulfonylating agents is evolving, with modern reagents like sulfonyl fluorides and sulfur dioxide surrogates offering significant advantages over their classical counterparts. Sulfonyl fluorides, through the advent of SuFEx chemistry, provide a powerful platform for robust and selective synthesis, particularly in the complex settings of drug discovery and chemical biology. Sulfur dioxide surrogates offer a practical and safer alternative for introducing the sulfonyl group. By understanding the comparative performance and experimental nuances of these agents, researchers can better equip themselves to tackle synthetic challenges and drive innovation in their respective fields. This guide serves as a foundational resource to aid in the rational selection and application of the most suitable sulfonylating agent for a given synthetic goal.
References
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. theballlab.com [theballlab.com]
- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organocatalytic Enantioselective Addition of 3‑Aryloxindoles to Ethenesulfonyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in sulfonylation reactions using potassium/sodium metabisulfite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Recent advances in sulfonylation reactions using potassium/sodium metabisulfite [ouci.dntb.gov.ua]
- 17. Inorganic sulfites as the sulfur dioxide surrogates in sulfonylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Isotope Effect Studies on the Tosylation Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tosylation of alcohols is a cornerstone of organic synthesis, enabling the conversion of a poor leaving group (hydroxyl) into an excellent one (tosylate). This transformation is critical in nucleophilic substitution and elimination reactions, forming the basis for the synthesis of a vast array of molecules, including active pharmaceutical ingredients. While the overall transformation is well-established, the intimate details of the reaction mechanism can vary depending on the substrate and reaction conditions. Kinetic Isotope Effect (KIE) studies provide a powerful tool to probe the transition state of the tosylation reaction, offering insights into the degree of bond formation and cleavage.
This guide provides a comparative overview of the potential mechanisms of tosylation and illustrates how kinetic isotope effect studies can be employed to elucidate the operative pathway. Due to a scarcity of published experimental KIE data specifically for the tosylation of alcohols with tosyl chloride, this guide will focus on the theoretical underpinnings and expected outcomes of such studies.
Mechanistic Pathways in Alcohol Tosylation
The reaction of an alcohol with p-toluenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base, typically pyridine, is generally understood to proceed via nucleophilic attack of the alcohol oxygen on the sulfur atom of the sulfonyl chloride. However, the precise timing of bond-forming and bond-breaking events, and the role of the base, can lead to distinct mechanistic pathways.
Two primary competing mechanisms are often considered:
-
Direct Nucleophilic Attack (SN2-like): The alcohol directly attacks the sulfur atom of tosyl chloride, with the chloride ion acting as the leaving group. The base (e.g., pyridine) then deprotonates the resulting oxonium ion.
-
Nucleophilic Catalysis by Pyridine: Pyridine, being a more potent nucleophile than the alcohol, first attacks tosyl chloride to form a highly reactive N-tosylpyridinium salt. The alcohol then attacks the sulfur atom of this activated intermediate, displacing pyridine.
A third possibility, particularly for sterically hindered alcohols or under conditions that favor ionization, is a more dissociative or SN1-like mechanism involving a transient sulfonyl cation, although this is generally considered less likely.
Distinguishing Mechanisms with Kinetic Isotope Effects
Kinetic isotope effect studies can provide strong evidence to support or refute these proposed mechanisms by probing changes in bonding at specific atomic positions in the rate-determining step.
Table 1: Predicted Kinetic Isotope Effects for Proposed Tosylation Mechanisms
| Isotopic Label | Direct Attack (SN2-like) | Nucleophilic Catalysis (via N-Tosylpyridinium) | Dissociative (SN1-like) |
| Secondary α-Deuterium KIE (kH/kD) at the alcohol carbon (R-CD -OH) | Near unity (~1.0) | Near unity (~1.0) | Near unity (~1.0) |
| 18O KIE (k16O/k18O) at the alcohol oxygen (R-18O -H) | Small normal effect (>1.0) | Small normal effect (>1.0) | Larger normal effect (>>1.0) |
| 37Cl KIE (k35Cl/k37Cl) on the leaving group (TsCl ) | Significant normal effect (>1.0) | Near unity (~1.0) if alcohol attack is rate-determining | Significant normal effect (>1.0) |
| 15N KIE (k14N/k15N) in pyridine | No effect | Significant normal effect (>1.0) if pyridine attack is rate-determining | No effect |
Interpretation of Predicted KIEs:
-
Secondary α-Deuterium KIE: Since the C-O bond of the alcohol is not broken during the tosylation reaction, a secondary α-deuterium KIE is expected to be close to unity for all mechanisms. Any deviation might indicate significant changes in the steric environment or hyperconjugation at the transition state.
-
18O KIE: A normal 18O KIE is expected because the O-S bond is being formed in the transition state. A more dissociative, SN1-like mechanism would likely exhibit a larger 18O KIE, reflecting a greater degree of bond breaking (C-O) character in the transition state, although C-O bond scission is not part of the primary tosylation step. For the direct attack and nucleophilic catalysis mechanisms, the magnitude of the 18O KIE would reflect the degree of O-S bond formation in the transition state.
-
37Cl KIE: In the direct attack mechanism, the S-Cl bond is broken in the rate-determining step, leading to a significant primary KIE. In the nucleophilic catalysis pathway, if the initial attack of pyridine on TsCl is fast and reversible, and the subsequent attack of the alcohol on the N-tosylpyridinium intermediate is rate-determining, the 37Cl KIE would be near unity.
-
15N KIE: This experiment would be a powerful tool to directly probe the involvement of pyridine as a nucleophilic catalyst. A significant 15N KIE would be observed if the attack of pyridine on tosyl chloride is the rate-determining step.
Experimental Protocols
The following are generalized protocols for conducting KIE studies on the tosylation of an alcohol. Specific reaction conditions (temperature, concentration, solvent) would need to be optimized for the particular alcohol under investigation.
General Procedure for Tosylation and Kinetic Monitoring:
-
Reactant Preparation: The alcohol, tosyl chloride, and pyridine are purified and dried to remove any water, which could compete in the reaction. For KIE studies, isotopically labeled reactants (e.g., R-CD2-OH, R-18O-H, or 15N-pyridine) are synthesized.
-
Reaction Setup: The reaction is typically carried out in an inert, aprotic solvent such as dichloromethane or chloroform under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated by adding tosyl chloride to a solution of the alcohol and pyridine at a controlled temperature.
-
Kinetic Monitoring: The progress of the reaction is monitored by periodically taking aliquots from the reaction mixture and quenching the reaction (e.g., by adding a large volume of cold water or a dilute acid). The concentration of the starting alcohol or the product tosylate is then determined using a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Rate Constant Determination: The rate constants (k) for the reactions with the light (kL) and heavy (kH) isotopes are determined by fitting the concentration versus time data to the appropriate rate law (typically second-order). The KIE is then calculated as the ratio kL/kH.
Protocol for Competitive KIE Measurement:
For small KIEs, a competitive method can provide higher precision.
-
Reaction Setup: A mixture of the unlabeled and isotopically labeled alcohol (e.g., a 1:1 molar ratio of R-CH2-OH and R-CD2-OH) is reacted with a sub-stoichiometric amount of tosyl chloride.
-
Product Analysis: After the reaction has proceeded to a known extent of conversion (e.g., 50-70%), the unreacted starting material and the product tosylate are isolated.
-
Isotopic Ratio Analysis: The isotopic ratio (e.g., H/D) in the starting material and the product is determined using Mass Spectrometry (MS) or quantitative NMR.
-
KIE Calculation: The KIE is calculated from the change in the isotopic ratio between the starting material and the product.
Visualizing the Mechanistic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed tosylation mechanisms.
Figure 1. Competing mechanisms for the tosylation of an alcohol.
Caption: Comparison of the direct attack versus the pyridine-catalyzed pathway for tosylation.
Conclusion
Kinetic isotope effect studies offer a nuanced and powerful approach to dissecting the mechanism of alcohol tosylation. While direct experimental data remains to be broadly published, the theoretical framework presented in this guide provides a roadmap for researchers to design and interpret KIE experiments. By carefully selecting isotopic labels and employing precise analytical techniques, it is possible to gain a deeper understanding of the transition state structure and the role of catalysts in this fundamentally important organic reaction. Such insights are invaluable for optimizing reaction conditions, predicting reactivity, and developing novel synthetic methodologies in academic and industrial research.
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-((Chloromethyl)sulfonyl)-4-methylbenzene
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential safety and logistical information for the proper disposal of 1-((Chloromethyl)sulfonyl)-4-methylbenzene (CAS No. 7569-26-8), a compound known to cause skin and serious eye irritation.[1] Adherence to these procedural steps is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Immediate Safety Considerations
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and similar sulfonyl chlorides. These compounds are known to be reactive with water and moisture, often producing corrosive byproducts such as hydrogen chloride gas.[2]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. For larger quantities or in case of spills, a respirator may be necessary.
In case of exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[2]
II. Disposal of Small, Residual Quantities
This procedure is suitable for neutralizing small amounts of this compound, for instance, when rinsing glassware. The principle of this method is the controlled hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is then neutralized by a base.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a solution of sodium bicarbonate (5-10% in water) in a beaker large enough to accommodate the volume of the chemical to be neutralized and the neutralization reaction itself, which may foam. Place the beaker in an ice bath to control the temperature of the exothermic reaction.
-
Slow Addition: Slowly and carefully add the this compound waste to the stirring sodium bicarbonate solution. The slow addition is critical to control the rate of reaction and prevent excessive heat generation or splashing.
-
Neutralization: Continue stirring the mixture for at least one hour to ensure the complete hydrolysis and neutralization of the sulfonyl chloride.
-
pH Verification: After the reaction is complete, remove the beaker from the ice bath and allow it to reach room temperature. Check the pH of the solution using pH paper or a calibrated pH meter to ensure it is neutral (pH ~7). If the solution is still acidic, add more sodium bicarbonate solution until neutrality is achieved.
-
Final Disposal: The neutralized aqueous solution can now be disposed of as non-hazardous aqueous waste, in accordance with local regulations.
| Parameter | Value/Instruction |
| Neutralizing Agent | 5-10% Sodium Bicarbonate Solution |
| Reaction Temperature | Controlled with an ice bath |
| Addition Rate | Slow and dropwise |
| Reaction Time | Minimum 1 hour |
| Final pH | ~7 |
III. Disposal of Bulk Quantities
Bulk quantities of this compound should be treated as hazardous waste. Do not attempt to neutralize large amounts in the laboratory.
Procedure:
-
Containerization: Ensure the chemical is in a properly sealed, clearly labeled, and compatible container. If the original container is damaged, transfer the contents to a new, appropriate container in a fume hood.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound" and the CAS number "7569-26-8".
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as water, strong bases, and oxidizing agents.
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Provide them with a copy of the Safety Data Sheet (if available) or all known hazard information.
IV. Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Contain: For solid spills, carefully sweep the material into a suitable container for disposal. For liquid spills, cover with an inert absorbent material such as sand, vermiculite, or dry lime. Do not use combustible materials like sawdust.
-
Neutralize (for small spills): Once absorbed, the material can be slowly added to a container of sodium bicarbonate solution for neutralization as described in Section II.
-
Clean-up: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose: All materials used for spill clean-up (absorbents, PPE, etc.) must be disposed of as hazardous waste.
V. Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-((Chloromethyl)sulfonyl)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 1-((Chloromethyl)sulfonyl)-4-methylbenzene (CAS No. 7569-26-8). Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.
Summary of Required Personal Protective Equipment
| Situation | Required PPE |
| Routine Handling (Weighing, Transferring) | Chemical-resistant gloves (e.g., Nitrile), safety goggles, lab coat. |
| Potential for Splash or Dust Generation | Chemical-resistant gloves, chemical safety goggles, face shield, lab coat or chemical-resistant apron. |
| Emergency (Spill or Release) | Chemical-resistant gloves, chemical safety goggles, face shield, respiratory protection (e.g., NIOSH-approved respirator with appropriate cartridges), chemical-resistant suit or coveralls.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Before starting, clear the work area of all unnecessary items and clutter.
-
Have appropriate spill cleanup materials readily available.
2. Donning Personal Protective Equipment (PPE):
-
Inspect all PPE for damage before use.
-
Don a lab coat or other protective clothing.
-
Wear appropriate chemical-resistant gloves.
-
Put on safety goggles. If there is a splash hazard, also use a face shield.
3. Handling the Compound:
-
Carefully open the container, avoiding the generation of dust.
-
Use a spatula or other appropriate tool to transfer the desired amount of the solid.
-
Keep the container tightly closed when not in use.[1]
-
Avoid inhalation of dust.[1]
-
Wash hands thoroughly after handling.[1]
4. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan: Step-by-Step Waste Management
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
2. Waste Container:
-
Use a designated, properly labeled hazardous waste container. The label should clearly identify the contents as "Hazardous Waste: this compound".
-
Keep the waste container securely closed when not in use.
3. Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, weighing paper, and disposable labware, must be considered hazardous waste and disposed of in the designated container.
-
Contaminated clothing should be decontaminated or disposed of as hazardous waste.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department. All waste disposal must be conducted in accordance with national and local regulations.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
